Product packaging for 3-Methylpent-1-yn-3-amine hydrochloride(Cat. No.:CAS No. 108575-32-2)

3-Methylpent-1-yn-3-amine hydrochloride

Cat. No.: B009581
CAS No.: 108575-32-2
M. Wt: 133.62 g/mol
InChI Key: SKTAYCACHOHBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methylpent-1-yn-3-amine hydrochloride (CAS 108575-32-2) is a high-purity organic compound serving as a critical synthetic intermediate in advanced research and development. This aliphatic amine, characterized by its terminal alkyne and amine functional groups, is primarily employed as a versatile building block for the construction of more complex molecular architectures. Its key application lies in pharmaceutical research, where it is utilized in the synthesis of compounds with potential therapeutic effects, contributing to the exploration of new chemical entities. The molecular structure, with the formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol, offers two highly reactive sites for further chemical modification. The amine group can undergo reactions such as amidation or reductive amination, while the alkyne group is amenable to click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality makes it a valuable scaffold in medicinal chemistry for creating specialized libraries of molecules and in materials science for developing polymers with unique characteristics. Researchers value this compound for its role in advancing chemical methodologies involving amines and alkynes. Specifications & Handling: • CAS Number: 108575-32-2 • Molecular Formula: C₆H₁₂ClN • Molecular Weight: 133.62 g/mol • Purity: ≥97% • Appearance: White to off-white powder or crystals • Storage: Must be stored sealed under an inert atmosphere at 2-8°C. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B009581 3-Methylpent-1-yn-3-amine hydrochloride CAS No. 108575-32-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpent-1-yn-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-4-6(3,7)5-2;/h1H,5,7H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTAYCACHOHBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481613
Record name 3-methylpent-1-yn-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108575-32-2
Record name 3-methylpent-1-yn-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1-pentyn-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the known physical properties of 3-Methylpent-1-yn-3-amine hydrochloride. As a Senior Application Scientist, this document synthesizes available data with established chemical principles to offer a practical resource for laboratory and development settings. While extensive experimental data for this specific salt is not widely published, this guide furnishes a robust framework for its synthesis, characterization, and handling, grounded in authoritative chemical knowledge.

Core Compound Identity and Properties

This compound is the salt form of the parent compound, 3-methylpent-1-yn-3-amine. The hydrochloride form generally enhances the compound's stability and aqueous solubility, making it more suitable for various applications in research and development.[1]

Below is a summary of its key identifiers and physical properties based on available data.

PropertyValueSource(s)
IUPAC Name 3-methylpent-1-yn-3-amine;hydrochloride[2]
Synonyms 3-Amino-3-methyl-1-pentyne hydrochloride, 3-Methyl-1-pentyn-3-amine HCl[2][3][4]
CAS Number 108575-32-2[3]
Molecular Formula C₆H₁₂ClN[2][3]
Molecular Weight 133.62 g/mol [2][3]
Melting Point 245-250 °C (with decomposition)[4]
Appearance Colorless to pale yellow crystalline solidChemBK
Solubility Soluble in water and alcoholChemBK

Molecular Structure and Synthesis

The molecular structure of this compound features a tertiary amine protonated by hydrochloric acid, with a terminal alkyne and a methyl group at the 3-position of a pentyl chain.

Caption: 2D structure of this compound.

Synthesis Pathway

The synthesis of this compound is a two-step process starting from 3-methyl-1-pentyn-3-ol. The first step involves the formation of the free amine, 3-methyl-3-amino-1-pentyne, which is then converted to its hydrochloride salt.[5]

A 3-Methyl-1-pentyn-3-ol B 3-Methyl-3-chloro-1-pentyne A->B H₂SO₄, HCl, Catalyst C 3-Methyl-3-amino-1-pentyne (Free Amine) B->C NH₃·H₂O, NH₃ (gas), Catalyst D This compound C->D HCl (in suitable solvent)

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound.

Synthesis of 3-Methyl-3-amino-1-pentyne (Free Amine)

This procedure is based on a patented method for the synthesis of the free amine.[5]

Step 1: Chlorination of 3-Methyl-1-pentyn-3-ol

  • To a reaction vessel equipped with a stirrer and cooling bath, add 90g of 30% industrial hydrochloric acid (0.74 mol).

  • Cool the acid to -5°C and add 3g of cuprous chloride as a catalyst.

  • Over a period of 2 hours, slowly add 60g (0.60 mol) of 3-methyl-1-pentyn-3-ol and 80g (0.80 mol) of 98% concentrated sulfuric acid, maintaining the temperature between -5°C and 5°C.

  • Continue stirring at this temperature for an additional 2 hours.

  • Allow the reaction mixture to settle and separate the layers to obtain 3-methyl-3-chloro-1-pentyne.

Step 2: Ammoniation of 3-Methyl-3-chloro-1-pentyne

  • The crude 3-methyl-3-chloro-1-pentyne is then reacted with ammonia water in the presence of ammonia gas and a suitable catalyst to yield 3-methyl-3-amino-1-pentyne.

Note: The patent provides a general outline for the ammoniation step. For research purposes, optimization of catalyst, temperature, and pressure would be necessary.

Hypothetical Protocol for the Preparation of this compound

This protocol is based on general and established methods for the conversion of a free amine to its hydrochloride salt.

  • Dissolve the crude 3-methyl-3-amino-1-pentyne in a suitable dry, aprotic solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly bubble dry hydrogen chloride gas through the solution with constant stirring, or add a solution of HCl in a compatible solvent (e.g., ethereal HCl).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold, dry solvent to remove any unreacted free amine or other impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain this compound.

Characterization of Physical Properties

The following are standard experimental procedures for the determination of the physical properties of the synthesized compound.

cluster_0 Synthesis & Purification cluster_1 Physical Property Determination A Synthesized 3-Methylpent-1-yn-3-amine HCl B Melting Point Determination A->B C Solubility Analysis A->C D Spectroscopic Analysis A->D

Caption: Workflow for the characterization of physical properties.

3.3.1. Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.

3.3.2. Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed by adding a small, known amount of the compound to a fixed volume of various solvents (e.g., water, ethanol, acetone, dichloromethane, and hexane) at a controlled temperature. The mixture is agitated, and the dissolution is observed. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

3.3.3. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The sample would be dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The chemical shifts, splitting patterns, and integration of the peaks would provide detailed structural information.

  • Infrared (IR) Spectroscopy: An IR spectrum of the solid sample can be obtained using a KBr pellet or as a thin film. Characteristic peaks for the N-H stretch of the ammonium salt, the C≡C and ≡C-H stretches of the alkyne, and the C-H stretches of the alkyl groups would be expected.

  • Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), would be performed to determine the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the free amine.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Work

References

3-Methylpent-1-yn-3-amine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylpent-1-yn-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 108575-32-2), a key propargylamine intermediate in advanced organic synthesis. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's chemical structure, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its applications. By integrating established protocols with theoretical principles, this guide aims to be an authoritative resource, explaining not just the procedures but the underlying chemical rationale. All data and protocols are supported by authoritative citations to ensure scientific integrity.

Molecular Overview and Physicochemical Properties

This compound is the salt form of a tertiary propargylamine. The hydrochloride form enhances the compound's stability and aqueous solubility, making it a more convenient and manageable reagent for both laboratory-scale and industrial applications compared to its free base.[1][2]

Chemical Identity
  • IUPAC Name: 3-methylpent-1-yn-3-amine;hydrochloride[3]

  • CAS Number: 108575-32-2[3][4][5]

  • Synonyms: 3-Methyl-1-pentyn-3-amine hydrochloride, 3-Amino-3-methyl-1-pentyne hydrochloride[3][4][6]

  • Parent Compound (Free Base): 3-Methylpent-1-yn-3-amine (CAS: 18369-96-5)[7]

Physicochemical Data

The key quantitative properties of this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₆H₁₂ClN[3][4]
Molecular Weight 133.62 g/mol [3][4]
Melting Point 245-250°C (with decomposition)[6]
SMILES CC(C#C)(CC)N.Cl[4]
Topological Polar Surface Area (TPSA) 26.02 Ų[4]
LogP 1.1688[4]
Chemical Structure Visualization

The structure features a chiral quaternary carbon center at the C3 position, bonded to a methyl group, an ethyl group, an ethynyl group (C≡CH), and a protonated amine group. The positive charge on the ammonium center is balanced by a chloride counter-ion.

Fig. 1: Structure of this compound

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a two-step process starting from the commercially available tertiary alcohol, 3-methyl-1-pentyn-3-ol. This pathway involves a substitution reaction to form a chloro-intermediate, followed by ammonolysis.

Synthetic Strategy Overview

The overall transformation relies on the conversion of a hydroxyl group into a good leaving group, which is then displaced by an amine. The use of the hydrochloride salt of the final product facilitates purification and improves handling characteristics.

synthesis_workflow start 3-Methyl-1-pentyn-3-ol (Starting Material) step1 Step 1: Alkynyl Chlorination Reagents: HCl, H₂SO₄, CuCl Product: 3-Methyl-3-chloro-1-pentyne start->step1 step2 Step 2: Ammonolysis Reagents: NH₃(aq), NH₃(g) Product: 3-Methylpent-1-yn-3-amine (Free Base) step1->step2 step3 Step 3: Salt Formation Reagent: HCl Product: 3-Methylpent-1-yn-3-amine HCl step2->step3 end_product Final Product step3->end_product caption Fig. 2: High-level synthetic workflow.

Fig. 2: High-level synthetic workflow.
Detailed Experimental Protocol

This protocol is adapted from methodologies disclosed in patent literature, ensuring its relevance and applicability.[8]

Step 1: Synthesis of 3-Methyl-3-chloro-1-pentyne from 3-Methyl-1-pentyn-3-ol

  • Reactor Setup: To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 90g of 30% hydrochloric acid (0.74 mol).

  • Cooling: Cool the vessel in a cold bath to -5°C.

  • Catalyst Addition: Add 3g of cuprous chloride (CuCl) as a catalyst. The catalyst facilitates the substitution of the hydroxyl group.

  • Reagent Addition: While maintaining the temperature between -5°C and 5°C, simultaneously add 60g (0.60 mol) of 3-methyl-1-pentyn-3-ol and 80g (0.80 mol) of 98% concentrated sulfuric acid dropwise over 2 hours.

    • Expert Insight: Concentrated sulfuric acid acts as a dehydrating agent, promoting the formation of a tertiary carbocation intermediate, which is then attacked by the chloride ion. Controlling the temperature is critical to prevent unwanted side reactions.

  • Reaction: Maintain the reaction mixture at -5°C to 5°C for an additional 2 hours after the addition is complete.

  • Workup: Allow the reaction to stand and separate into layers. Collect the upper organic layer (approx. 73g), which is the crude 3-methyl-3-chloro-1-pentyne. A water wash can be performed to remove residual acid.[8]

Step 2: Synthesis of 3-Methylpent-1-yn-3-amine (Free Base)

  • Reactor Setup: In a separate vessel, prepare a solution of aqueous ammonia.

  • Ammonolysis: Add the 3-methyl-3-chloro-1-pentyne intermediate to the ammonia solution. To drive the reaction to completion, introduce ammonia gas into the mixture.

    • Expert Insight: This is a nucleophilic substitution (SN1-type) reaction where ammonia displaces the chloride. Using a high concentration of ammonia minimizes the formation of secondary and tertiary amine byproducts.

  • Isolation: After the reaction is complete, separate the organic layer containing the free base, 3-Methylpent-1-yn-3-amine.

Step 3: Formation of this compound

  • Dissolution: Dissolve the crude free base from Step 2 in a suitable organic solvent (e.g., isopropanol or diethyl ether).

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the solution is acidic.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold, non-polar solvent (like cold diethyl ether) to remove impurities, and dry under vacuum.

Analytical Characterization Profile

While specific spectra are best obtained empirically, the structure of this compound allows for a reliable prediction of its key spectroscopic features. Commercial suppliers may provide compound-specific analytical data upon request.[5]

  • ¹H NMR Spectroscopy:

    • Alkyne-H (C≡C-H): A singlet expected around δ 2.5-3.0 ppm.

    • Amine-H (NH₃⁺): A broad singlet, typically downfield (δ 7-9 ppm), which may exchange with D₂O.

    • Ethyl-CH₂: A quartet around δ 1.5-2.0 ppm.

    • Methyl-CH₃ (on C3): A singlet around δ 1.3-1.6 ppm.

    • Ethyl-CH₃: A triplet around δ 0.9-1.2 ppm.

  • ¹³C NMR Spectroscopy:

    • Alkyne Carbons (C≡C): Two distinct signals expected in the δ 70-90 ppm range.

    • Quaternary Carbon (C3): A signal in the δ 50-60 ppm range.

    • Alkyl Carbons: Signals for the ethyl and methyl groups will appear upfield (δ 10-35 ppm).

  • Infrared (IR) Spectroscopy:

    • ≡C-H Stretch: A sharp, strong peak around 3300 cm⁻¹.

    • N-H Stretch (NH₃⁺): A very broad and strong absorption in the 2800-3200 cm⁻¹ region.

    • C≡C Stretch: A weak but sharp peak around 2100 cm⁻¹.

  • Mass Spectrometry (ESI+): The analysis would detect the free base. The expected molecular ion [M+H]⁺ would correspond to the mass of C₆H₁₁N (97.16 g/mol ), resulting in a peak at m/z 98.[7]

Applications in Synthetic Chemistry

The primary value of this compound lies in its utility as a versatile building block in organic and medicinal chemistry.

  • Pharmaceutical Intermediate: It is explicitly identified as a key intermediate in the synthesis of certain benzamide derivatives, highlighting its role in the development of active pharmaceutical ingredients (APIs).[8]

  • Propargylamine Chemistry: The terminal alkyne and the amine functionality are valuable chemical handles for a variety of transformations:

    • Click Chemistry: The terminal alkyne can readily participate in copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions to form triazoles.

    • Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides to build more complex molecular scaffolds.

    • Mannich-Type Reactions: The alkyne can be activated for addition to imines or iminium ions.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as an irritant.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • Note: The free base is significantly more hazardous, being classified as highly flammable and corrosive.[7] The hydrochloride salt form presents a much lower risk profile.

  • Recommended Handling Procedures:

    • Use in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthesis and clear applications in pharmaceutical development and broader organic synthesis. Its stable, easy-to-handle salt form, combined with the dual functionality of the propargylamine moiety, makes it a strategic building block for constructing complex nitrogen-containing molecules. This guide provides the foundational knowledge for its effective synthesis, characterization, and application in a research and development setting.

References

An In-depth Technical Guide to 3-Methylpent-1-yn-3-amine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpent-1-yn-3-amine hydrochloride is a chemical compound belonging to the propargylamine class. Propargylamines are characterized by an amino group attached to a propargyl group (a C≡C triple bond adjacent to a CH2 group). This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in several biologically active molecules.[1] The hydrochloride salt form of 3-Methylpent-1-yn-3-amine enhances its stability and solubility, facilitating its use in various research and development applications.

This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed examination of its synthesis, and a discussion of its potential applications in the broader context of propargylamine pharmacology.

Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueSource(s)
Molecular Weight 133.62 g/mol [2][3][4]
Molecular Formula C₆H₁₂ClN[2][3][4]
CAS Number 108575-32-2[4]
IUPAC Name 3-methylpent-1-yn-3-amine;hydrochloride[4]
Synonyms 3-Amino-3-methyl-1-pentyne hydrochloride, 3-Methyl-1-pentyn-3-amine HCl[4]
Melting Point 245-250 °C (decomposition)[5]
Boiling Point 172.3 °C at 760 mmHg (for the free amine)[5]
Appearance White to yellow or beige powder/crystals[6]

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process: the synthesis of the free amine, 3-methylpent-1-yn-3-amine, followed by its conversion to the hydrochloride salt.

Synthesis of 3-Methylpent-1-yn-3-amine (Free Amine)

A common method for the synthesis of the free amine involves the reaction of 3-methyl-1-pentyn-3-ol with an aminating agent. While specific literature detailing the synthesis of this particular amine is scarce, a general approach can be inferred from patents describing the preparation of similar compounds. One such patented method involves two key steps:

  • Alkynyl Chlorination: 3-methyl-1-pentyn-3-ol is reacted with hydrochloric acid in the presence of a catalyst, such as cuprous chloride, and sulfuric acid. This step replaces the hydroxyl group with a chlorine atom to yield 3-methyl-3-chloro-1-pentyne.

  • Ammoniation: The resulting 3-methyl-3-chloro-1-pentyne is then treated with ammonia (in the form of ammonia water and ammonia gas) to displace the chlorine atom and form the desired 3-methylpent-1-yn-3-amine.

The following diagram illustrates this synthetic pathway:

Synthesis_Workflow Start 3-Methyl-1-pentyn-3-ol Step1 Alkynyl Chlorination (HCl, H₂SO₄, CuCl) Start->Step1 Intermediate 3-Methyl-3-chloro-1-pentyne Step1->Intermediate Step2 Ammoniation (NH₃·H₂O, NH₃ gas) Intermediate->Step2 End 3-Methylpent-1-yn-3-amine Step2->End

Caption: General synthetic workflow for 3-Methylpent-1-yn-3-amine.

Formation of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt is a standard acid-base reaction. This is typically achieved by dissolving the synthesized 3-methylpent-1-yn-3-amine in a suitable organic solvent (e.g., diethyl ether, isopropanol) and then adding a solution of hydrochloric acid (either as a gas or dissolved in a solvent like isopropanol or ether). The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

The following diagram outlines the logical steps for the salt formation:

Salt_Formation FreeAmine Dissolve 3-Methylpent-1-yn-3-amine in an organic solvent AddHCl Add Hydrochloric Acid Solution FreeAmine->AddHCl Precipitation Precipitation of the Hydrochloride Salt AddHCl->Precipitation Isolation Isolate by Filtration Precipitation->Isolation FinalProduct This compound Isolation->FinalProduct

Caption: Logical workflow for hydrochloride salt formation.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), the acetylenic proton (a singlet), and the amine protons (a broad singlet). The chemical shifts of the protons adjacent to the positively charged nitrogen in the hydrochloride salt would be shifted downfield compared to the free amine.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the triple bond, the quaternary carbon attached to the amine, the methyl carbon, and the two carbons of the ethyl group.

  • FT-IR: The infrared spectrum would be characterized by the N-H stretching vibrations of the ammonium salt, the C≡C triple bond stretch, and the ≡C-H stretch of the terminal alkyne.

  • Mass Spectrometry: The mass spectrum of the free amine would show a molecular ion peak corresponding to its molecular weight. For the hydrochloride salt, mass spectrometry would typically detect the cationic free amine.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. The propargylamine moiety is a key pharmacophore in a number of approved drugs and clinical candidates, particularly those targeting neurological disorders.

Propargylamines are known to be effective inhibitors of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. For instance, Selegiline and Rasagiline are well-known MAO-B inhibitors used in the treatment of Parkinson's disease. The presence of the propargyl group is crucial for their mechanism of action, which often involves irreversible inhibition of the enzyme.

The structural features of this compound, including its tertiary amine and terminal alkyne, make it a versatile precursor for the synthesis of more complex molecules. The terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira coupling, click chemistry, and other metal-catalyzed transformations, allowing for the facile introduction of this fragment into larger molecular scaffolds.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with the known biological importance of the propargylamine scaffold, make it an attractive building block for the development of novel therapeutic agents. While detailed, publicly available experimental data on its synthesis and spectroscopic characterization is limited, its preparation follows established chemical principles. As research into new central nervous system therapies continues, the utility of propargylamine derivatives like this compound is likely to expand.

References

An In-depth Technical Guide to the Synthesis of 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 3-methylpent-1-yn-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing with the readily available starting material, 3-pentanone. Each step is detailed with a robust experimental protocol, mechanistic insights, and characterization data to ensure reproducibility and a thorough understanding of the chemical transformations. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a self-validating methodology grounded in established chemical principles.

Introduction

Tertiary propargylamines are a class of organic compounds that hold significant importance in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Their unique structural motif, featuring a tertiary amine adjacent to a terminal alkyne, provides a versatile scaffold for further chemical modifications. 3-Methylpent-1-yn-3-amine, in its hydrochloride salt form for improved stability and handling, is a key intermediate in the development of novel therapeutics. This guide delineates a reliable and scalable three-step synthesis of this compound, designed to be both efficient and accessible for laboratory-scale preparation.

The synthetic strategy is based on a logical progression of well-understood organic reactions:

  • Alkynylation of a Ketone: The synthesis begins with the formation of the tertiary propargyl alcohol, 3-methyl-1-pentyn-3-ol, through the nucleophilic addition of an ethynyl Grignard reagent to 3-pentanone. This foundational step establishes the carbon skeleton of the target molecule.

  • Nucleophilic Substitution: The hydroxyl group of the propargyl alcohol is then converted to a good leaving group by chlorination, yielding 3-methyl-3-chloro-1-pentyne. This intermediate is primed for the subsequent introduction of the amine functionality.

  • Amination and Salt Formation: The chloroalkyne undergoes amination with ammonia to afford the free base, 3-methylpent-1-yn-3-amine. The synthesis is completed by the formation of the stable hydrochloride salt, which facilitates purification and storage.

This guide provides detailed experimental procedures, explanations of the underlying chemical principles for each step, and characterization data to allow for in-process monitoring and final product verification.

Overall Synthesis Pathway

The synthesis of this compound is achieved through the following three-step reaction sequence:

Synthesis_Pathway 3-Pentanone 3-Pentanone 3-Methyl-1-pentyn-3-ol 3-Methyl-1-pentyn-3-ol 3-Pentanone->3-Methyl-1-pentyn-3-ol 1. Ethynylmagnesium Bromide 2. H3O+ 3-Methyl-3-chloro-1-pentyne 3-Methyl-3-chloro-1-pentyne 3-Methyl-1-pentyn-3-ol->3-Methyl-3-chloro-1-pentyne SOCl2 or HCl 3-Methylpent-1-yn-3-amine 3-Methylpent-1-yn-3-amine 3-Methyl-3-chloro-1-pentyne->3-Methylpent-1-yn-3-amine NH3 3-Methylpent-1-yn-3-amine_HCl 3-Methylpent-1-yn-3-amine_HCl 3-Methylpent-1-yn-3-amine->3-Methylpent-1-yn-3-amine_HCl HCl

O OH || | CH3CH2CCH2CH3 + HC≡CMgBr -> CH3CH2C(CH3)(C≡CH)CH2CH3

Caption: Experimental workflow for the synthesis of 3-methyl-1-pentyn-3-ol.

Quantitative Data:

Reagent/MaterialMolar Mass ( g/mol )Amount (moles)Volume/MassNotes
3-Pentanone86.130.543.1 g (53.2 mL)
Ethynylmagnesium bromide0.61.2 L of 0.5 M solution in THF1.2 equivalents
Anhydrous THF500 mL
Saturated aq. NH4Cl500 mLFor quenching
Diethyl ether3 x 200 mLFor extraction
Anhydrous Na2SO4For drying
Expected Yield 98.14~0.4~39.2 g~80%

Characterization Data for 3-Methyl-1-pentyn-3-ol:

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.45 (s, 1H, C≡CH), 1.70-1.55 (m, 4H, CH₂CH₃), 1.50 (s, 3H, CH₃), 1.00 (t, J = 7.4 Hz, 6H, CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 87.5 (C≡CH), 71.5 (C≡CH), 69.0 (C-OH), 36.5 (CH₂CH₃), 29.0 (CH₃), 8.5 (CH₂CH₃).

  • IR (neat, cm⁻¹): 3400 (br, O-H), 3300 (s, C≡C-H), 2970, 2880 (s, C-H), 2110 (w, C≡C). [1]

Step 2: Synthesis of 3-Methyl-3-chloro-1-pentyne

The hydroxyl group of the synthesized propargyl alcohol is converted into a chloride, a better leaving group, in preparation for amination. This is a nucleophilic substitution reaction where the hydroxyl group is first protonated (or activated by a reagent like thionyl chloride) to form a good leaving group (water or a chlorosulfite intermediate), which is then displaced by a chloride ion.

Reaction:

Causality Behind Experimental Choices:

Thionyl chloride (SOCl₂) is a common and effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Alternatively, concentrated hydrochloric acid can be used, often in the presence of a Lewis acid catalyst like zinc chloride, to facilitate the substitution. A patent for a similar process utilizes hydrochloric acid and sulfuric acid with a cuprous chloride catalyst at low temperatures. [2] Experimental Protocol:

Step2_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Setup Set up a flask with a dropping funnel and a gas outlet to a scrubber. Alcohol Place 3-methyl-1-pentyn-3-ol in the flask and cool to 0 °C. Setup->Alcohol Addition Slowly add thionyl chloride to the alcohol. Alcohol->Addition Stirring Allow the reaction to warm to room temperature and stir for several hours. Addition->Stirring Quench Carefully pour the reaction mixture onto ice. Stirring->Quench Extract Extract the aqueous layer with diethyl ether. Quench->Extract Wash Wash the organic layer with saturated NaHCO3 solution and brine. Extract->Wash Dry Dry the organic layer over anhydrous MgSO4. Wash->Dry Concentrate Remove the solvent under reduced pressure. Dry->Concentrate Purify Purify the crude product by vacuum distillation. Concentrate->Purify

Caption: Experimental workflow for the synthesis of 3-methyl-3-chloro-1-pentyne.

Quantitative Data:

Reagent/MaterialMolar Mass ( g/mol )Amount (moles)Volume/MassNotes
3-Methyl-1-pentyn-3-ol98.140.439.2 g
Thionyl chloride118.970.4857.1 g (34.8 mL)1.2 equivalents
Diethyl ether3 x 150 mLFor extraction
Saturated aq. NaHCO₃For washing
BrineFor washing
Anhydrous MgSO₄For drying
Expected Yield 116.59~0.34~39.6 g~85%

Characterization Data for 3-Methyl-3-chloro-1-pentyne:

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.55 (s, 1H, C≡CH), 1.90 (q, J = 7.5 Hz, 4H, CH₂CH₃), 1.75 (s, 3H, CH₃), 1.10 (t, J = 7.5 Hz, 6H, CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 83.0 (C≡CH), 75.0 (C≡CH), 65.0 (C-Cl), 40.0 (CH₂CH₃), 32.0 (CH₃), 9.0 (CH₂CH₃).

  • IR (neat, cm⁻¹): 3310 (s, C≡C-H), 2975, 2885 (s, C-H), 2120 (w, C≡C), 750 (s, C-Cl).

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the chloride with ammonia to form the tertiary amine, followed by conversion to its hydrochloride salt.

Reaction:

CH3CH2C(CH3)(C≡CH)CH2CH3 + HCl -> CH3CH2C(CH3)(C≡CH)CH2CH3

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data:

Reagent/MaterialMolar Mass ( g/mol )Amount (moles)Volume/MassNotes
3-Methyl-3-chloro-1-pentyne116.590.3439.6 g
Aqueous Ammonia (28-30%)~3.4~225 mL10 equivalents
Diethyl etherFor extraction and precipitation
HCl in diethyl etherAdded until pH is acidic
Expected Yield 133.62~0.27~36.1 g~80%

Characterization Data for this compound:

  • ¹H NMR (D₂O, 400 MHz): δ 2.90 (s, 1H, C≡CH), 2.00-1.80 (m, 4H, CH₂CH₃), 1.65 (s, 3H, CH₃), 1.05 (t, J = 7.4 Hz, 6H, CH₂CH₃). (Note: NH₃⁺ protons may be broad and exchange with D₂O).

  • ¹³C NMR (D₂O, 100 MHz): δ 81.0 (C≡CH), 78.0 (C≡CH), 58.0 (C-N), 38.0 (CH₂CH₃), 28.0 (CH₃), 8.0 (CH₂CH₃).

  • IR (KBr, cm⁻¹): 3290 (s, C≡C-H), 2980, 2890 (s, C-H), 2800-2400 (br, N-H⁺ stretch), 2130 (w, C≡C).

This technical guide has detailed a robust and reproducible three-step synthesis for this compound. By providing comprehensive experimental protocols, mechanistic explanations, and characterization data for each intermediate and the final product, this document serves as a self-validating resource for researchers in organic and medicinal chemistry. The described pathway utilizes readily available starting materials and established chemical transformations, making it a practical approach for the laboratory-scale synthesis of this valuable chemical intermediate. Adherence to the detailed procedures and safety precautions outlined herein will enable the successful and efficient preparation of this compound for application in drug discovery and development programs.

References

Spectroscopic Data of 3-Methylpent-1-yn-3-amine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Methylpent-1-yn-3-amine hydrochloride (C₆H₁₂ClN), a compound of interest in synthetic chemistry and drug development. As propargylamines are versatile building blocks for nitrogen-containing heterocyclic compounds, a thorough understanding of their structural features is paramount. This document serves as a detailed reference for researchers, scientists, and professionals in drug development, offering both predicted spectroscopic data based on first principles and detailed experimental protocols for data acquisition.

The molecular structure, consisting of a terminal alkyne, a tertiary amine protonated to an ammonium salt, and alkyl chains, gives rise to a unique spectroscopic fingerprint. Herein, we will deconstruct the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential for interpreting its spectra. The hydrochloride salt form dictates that the tertiary amine is protonated, significantly influencing the electronic environment of nearby atoms.

Caption: Structure of 3-Methylpent-1-yn-3-ammonium chloride.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, specific signals will correspond to the distinct chemical environments of the protons and carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show five distinct signals. The protonation of the amine group to form an ammonium salt causes deshielding of the adjacent protons.

Assignment Predicted δ (ppm) Multiplicity Integration Justification
-C≡CH ~2.5 - 3.1Singlet (s)1HThe acetylenic proton is shielded by the cylindrical π-electron cloud of the triple bond but deshielded by the sp-hybridized carbon.[1][2][3] Its signal appears as a sharp singlet.
-NH₃Variable, broadSinglet (s, broad)3HThe ammonium protons are exchangeable, resulting in a broad signal. Its chemical shift is highly dependent on solvent and concentration.
-CH₂ -CH₃~1.8 - 2.0Quartet (q)2HProtons on the methylene group are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule). They are deshielded by the nearby quaternary ammonium carbon.
C(CH₃ )(NH₃⁺)~1.6 - 1.8Singlet (s)3HThe methyl group attached to the quaternary carbon has no adjacent protons, thus it appears as a singlet. Its proximity to the positive nitrogen causes a downfield shift.
-CH₂-CH₃ ~1.0 - 1.2Triplet (t)3HThe terminal methyl group is split into a triplet by the adjacent methylene group (2 protons). This signal is expected to be the most upfield.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon backbone. Due to the molecule's asymmetry, six distinct carbon signals are anticipated.

Assignment Predicted δ (ppm) Justification
C ≡CH~80 - 90The internal sp-hybridized carbon is typically found in this region.[4][5]
-C≡C H~70 - 80The terminal sp-hybridized carbon is generally more shielded than the internal one.[4][5]
C (CH₃)(NH₃⁺)~60 - 70The quaternary carbon bonded to the nitrogen is significantly deshielded by the electron-withdrawing ammonium group.
-C H₂-CH₃~30 - 40Standard chemical shift for a methylene carbon in an ethyl group, shifted slightly downfield due to proximity to the ammonium center.
C (CH₃)(NH₃⁺)~25 - 35The methyl carbon attached to the quaternary center.
-CH₂-C H₃~8 - 12The terminal methyl carbon of the ethyl group, expected to be the most upfield signal.
Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a clean vial.[6][7] The choice of solvent is critical as the ammonium and acetylenic proton signals can exchange or shift. D₂O is a good choice for observing the C-H framework as the N-H protons will exchange and their signal will disappear.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[8]

    • The final solution height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL).[7][9]

  • Instrument Setup (300-500 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and clean the outside of the tube.

    • Place the sample into the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, minimizing the peak width of a reference signal (e.g., the residual solvent peak).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be collected to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[7]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the terminal alkyne and the primary ammonium salt.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
~3300≡C-HStretchStrong, sharp[10][11]
2800-3200N-H in R-NH₃⁺StretchStrong, broad
2850-2960C-H (alkyl)StretchMedium-Strong
~2120-C≡C-StretchWeak[12]
~1600 & ~1500N-H in R-NH₃⁺Asymmetric & Symmetric BendMedium
1450-1470C-H (alkyl)Bend (scissoring)Medium
610-700≡C-HBendStrong, broad[10][13]
Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

Objective: To obtain a high-quality transmission IR spectrum of the solid this compound.

Methodology:

  • Material Preparation:

    • Gently grind approximately 1-2 mg of the sample into a fine powder using an agate mortar and pestle.[4]

    • In a separate, dry mortar, grind ~200 mg of spectroscopy-grade Potassium Bromide (KBr) powder. KBr is hygroscopic and must be kept dry to avoid broad water absorption bands in the spectrum (~3400 cm⁻¹ and ~1630 cm⁻¹).[1][5]

    • Add the powdered sample to the KBr and mix gently but thoroughly to ensure uniform dispersion.[5]

  • Pellet Formation:

    • Transfer a small amount of the mixture into the barrel of a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 metric tons) for 1-2 minutes.[5] The pressure causes the KBr to flow and form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum (typically of the empty sample compartment or a pure KBr pellet).

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation. The choice of ionization technique is critical for analyzing an amine hydrochloride.

Predicted Mass Spectrum
  • Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for polar and ionic compounds.[14][15] For this compound, ESI in positive ion mode is ideal. The expected spectrum would show a prominent peak for the protonated free amine (the cation of the salt).

    • [M+H]⁺: The molecular ion of the free amine (C₆H₁₁N, MW = 97.16 g/mol ) would be observed as the base peak at m/z 98.096 .[16][17] Minimal fragmentation is expected under standard ESI conditions.

  • Electron Ionization (GC-MS): This technique requires a volatile, thermally stable sample and typically involves higher energy, leading to fragmentation. The hydrochloride salt itself is not suitable for GC-MS. The sample would typically be analyzed as the free base, either by direct injection or after neutralization and extraction.

    • Molecular Ion (M⁺•): A peak for the radical cation of the free amine would be expected at m/z 97 .

    • Fragmentation: The most significant fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the nitrogen).

      • Loss of an ethyl group (-CH₂CH₃): [M - 29]⁺ = m/z 68

      • Loss of a methyl group (-CH₃): [M - 15]⁺ = m/z 82

Experimental Protocols: Mass Spectrometry

Caption: Workflow for Mass Spectrometry analysis.

3.2.1 Protocol for ESI-MS

Objective: To determine the accurate mass of the cationic form of the molecule.

  • Sample Preparation: Dissolve a small amount (<1 mg) of the hydrochloride salt in a suitable solvent system, such as a methanol/water mixture, to a final concentration of approximately 1-10 µg/mL.

  • Analysis: The sample can be introduced to the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[15]

  • Instrument Parameters (Positive Ion Mode):

    • Set the spray voltage to +3.0 to +5.0 kV.[18]

    • Optimize the heated capillary temperature (e.g., 200-300 °C) to aid desolvation.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-200 amu).

3.2.2 Protocol for GC-MS

Objective: To analyze the free base and observe its fragmentation pattern.

  • Sample Preparation (Free Base Extraction):

    • Dissolve a known quantity of the hydrochloride salt in water.

    • Add a mild base (e.g., a saturated solution of sodium bicarbonate) to neutralize the salt and deprotonate the amine.

    • Extract the resulting free amine into an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and carefully concentrate the solvent.

  • Analysis:

    • Inject 1 µL of the prepared solution into the GC-MS system.

  • Instrument Parameters:

    • GC: Use a suitable capillary column (e.g., HP-5MS).[10] Program the oven temperature to ramp from a low initial temperature (e.g., 80°C) to a higher final temperature (e.g., 240°C) to ensure elution of the analyte.[10]

    • MS: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 30-200 to detect the molecular ion and expected fragments.

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous structural characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, with the downfield shifts confirming the influence of the ammonium group. IR spectroscopy confirms the key functional groups—the terminal alkyne and the ammonium salt. Finally, mass spectrometry, particularly using a soft ionization technique like ESI, confirms the molecular weight of the cationic species. The combined application of these techniques, guided by the protocols outlined herein, ensures a robust and reliable characterization of this important chemical entity.

References

An In-depth Technical Guide to the Reactivity Profile of 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on the reactivity profile of 3-methylpent-1-yn-3-amine hydrochloride. This document moves beyond a simple recitation of facts, aiming to provide a nuanced understanding of the causality behind experimental choices and the intricate interplay of the functional groups within this versatile molecule. The protocols and mechanistic discussions herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature. This guide is intended to empower researchers to harness the full synthetic potential of this valuable building block in their drug discovery and development endeavors.

Introduction to this compound: A Versatile Propargylamine Building Block

This compound is a member of the propargylamine class of compounds, which are characterized by the presence of an amino group attached to a propargyl moiety (a C≡C triple bond adjacent to a CH2 group).[1][2] Propargylamines are significant scaffolds in medicinal chemistry, appearing in a range of neurologically active drugs, including inhibitors of monoamine oxidase (MAO).[3] The presence of both a nucleophilic amine and a reactive alkyne within the same molecule imparts a rich and diverse reactivity profile, making it a valuable intermediate for the synthesis of complex nitrogen-containing heterocycles and other biologically relevant molecules.[3][4]

The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and storage.[5] However, the acidic nature of the ammonium salt has important implications for its reactivity, often necessitating a neutralization step prior to reaction.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 108575-32-2[6]
Molecular Formula C₆H₁₂ClN[6]
Molecular Weight 133.62 g/mol [6]
Appearance Colorless to pale yellow crystalline solid[5]
Solubility Soluble in water and alcohol[5]
Storage Store at room temperature[6]

Synthesis of 3-Methylpent-1-yn-3-amine

The primary synthetic route to 3-methylpent-1-yn-3-amine is a variation of the well-established A³ coupling (Aldehyde-Alkyne-Amine) reaction.[7] This multicomponent reaction offers an efficient and atom-economical approach to propargylamines.[8]

A specific patented method for the synthesis of the parent amine involves a two-step process starting from 3-methyl-1-pentyn-3-ol.[9]

Two-Step Synthesis from 3-Methyl-1-pentyn-3-ol

Step 1: Alkynyl Chlorination

The first step involves the conversion of the tertiary alcohol to the corresponding chloride.

  • Reaction: 3-methyl-1-pentyn-3-ol is reacted with hydrochloric acid in the presence of a catalyst, such as cuprous chloride, and a dehydrating agent like concentrated sulfuric acid.

  • Key Considerations: The reaction is typically carried out at low temperatures (-5°C to 5°C) to control exothermicity and minimize side reactions. The use of a catalyst facilitates the substitution reaction.

Step 2: Ammoniation

The resulting 3-methyl-3-chloro-1-pentyne is then converted to the desired amine.

  • Reaction: The chloroalkyne is treated with ammonia (in the form of aqueous ammonia and ammonia gas) in the presence of a catalyst.

  • Protocol Insight: This step is a nucleophilic substitution where ammonia displaces the chloride. The use of both aqueous ammonia and ammonia gas helps to maintain a high concentration of the nucleophile and drive the reaction to completion.

Core Reactivity Profile

The reactivity of this compound is dictated by the interplay of the terminal alkyne and the tertiary amine, with the hydrochloride salt influencing the nucleophilicity of the amine and the acidity of the acetylenic proton.

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles.[10] Conversely, the terminal acetylenic proton is weakly acidic and can be removed by a strong base to generate a potent nucleophile.[11]

The addition of hydrogen halides (HX) to the alkyne follows Markovnikov's rule, with the initial addition leading to a vinyl halide.[12] A second addition results in a geminal dihalide.[12]

  • Mechanism: The reaction proceeds through a vinyl cation intermediate, with the halide anion attacking the more substituted carbon.[1] The stability of this carbocation dictates the regioselectivity of the addition.

  • Causality: The presence of the electron-donating alkyl groups on the quaternary carbon stabilizes the adjacent vinyl cation, favoring the addition of the halide to this position.

Deprotonation of the terminal alkyne with a strong base (e.g., n-BuLi, Grignard reagents) generates a highly nucleophilic acetylide anion. This nucleophile can participate in a variety of carbon-carbon bond-forming reactions.

  • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction joins the terminal alkyne with aryl or vinyl halides.[13][14] The amine functionality in the substrate can act as the base required for the reaction.

    • Experimental Protocol (General):

      • To a solution of the aryl/vinyl halide and 3-methylpent-1-yn-3-amine (pre-neutralized with a base like triethylamine if starting from the hydrochloride salt) in a suitable solvent (e.g., THF, DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI).

      • Stir the reaction mixture at room temperature or with gentle heating until completion, monitoring by TLC or GC.

      • Work-up typically involves filtration to remove the catalyst, followed by extraction and purification by column chromatography.[15]

  • Mannich-type Reactions (A³ Coupling): In the context of propargylamine synthesis, this reaction is often referred to as A³ coupling.[7][8] However, the acetylide can also act as the nucleophilic component in a subsequent Mannich reaction with an iminium ion formed from an aldehyde and a secondary amine.[6]

    • Causality: The reaction is driven by the formation of a stable β-amino ketone or a propargylamine derivative. The choice of catalyst is crucial for activating the alkyne and facilitating the nucleophilic attack on the iminium ion.[12]

Reactions Involving the Amine Moiety

The tertiary amine in 3-methylpent-1-yn-3-amine is a nucleophilic and basic center. When protonated as the hydrochloride salt, its nucleophilicity is masked. Therefore, deprotonation with a suitable base is a prerequisite for most reactions involving the amine.

The hydrochloride salt can be neutralized with a variety of organic or inorganic bases (e.g., triethylamine, sodium bicarbonate, sodium hydroxide) to liberate the free amine. The choice of base depends on the specific reaction conditions and the sensitivity of other functional groups present.

Cycloaddition Reactions

The alkyne functionality of 3-methylpent-1-yn-3-amine can participate in various cycloaddition reactions, providing access to a diverse range of heterocyclic compounds.

The reaction of the terminal alkyne with an azide (often catalyzed by copper(I)) leads to the formation of a 1,2,3-triazole ring.[16][17] This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and tolerance of a wide range of functional groups.[18]

  • Mechanism: The copper(I) catalyst activates the terminal alkyne, facilitating the [3+2] cycloaddition with the azide.

  • Synthetic Utility: This reaction is widely used in drug discovery and bioconjugation to link different molecular fragments.

Stability and Degradation

This compound is a relatively stable compound under standard storage conditions (room temperature, well-sealed container).[6] The free base, however, is more susceptible to degradation.

  • Oxidation: The amine functionality can be susceptible to oxidation over time, especially if exposed to air.

  • Polymerization: Terminal alkynes can undergo polymerization, particularly in the presence of certain metal catalysts or upon prolonged heating.

For sensitive applications, it is advisable to use the compound shortly after opening the container or to store it under an inert atmosphere.

Safety Profile

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[11]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion and Future Outlook

This compound is a valuable and versatile building block with a rich reactivity profile. Its ability to participate in a wide range of transformations, including electrophilic and nucleophilic additions, cross-coupling reactions, and cycloadditions, makes it a powerful tool for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its reactivity, including the influence of the hydrochloride salt, is crucial for its effective utilization. Future research in this area will likely focus on the development of novel catalytic systems to further expand the synthetic utility of this and related propargylamines, with a particular emphasis on enantioselective transformations.

References

3-Methylpent-1-yn-3-amine hydrochloride solubility characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characteristics of 3-Methylpent-1-yn-3-amine Hydrochloride

Introduction

This compound is a small organic molecule featuring a tertiary amine and an alkyne functional group, supplied as a hydrochloride salt. The structure suggests its potential utility as a building block in synthetic chemistry, particularly in the development of more complex molecules for pharmaceutical and materials science applications. For any researcher, scientist, or drug development professional, a thorough understanding of a compound's solubility is a foundational prerequisite for its effective application. Solubility dictates crucial parameters such as reaction kinetics in solution-phase synthesis, bioavailability in drug candidates, and the feasibility of formulation and purification strategies.

This guide provides a comprehensive overview of the core solubility characteristics of this compound. We will move beyond a simple recitation of data to explore the underlying physicochemical principles that govern its solubility. This document is structured to provide not only theoretical grounding but also practical, field-proven methodologies for empirical solubility determination, empowering researchers to confidently handle and deploy this compound in their work.

Physicochemical Properties

A molecule's fundamental properties are the primary determinants of its solubility behavior. This compound is the salt formed from the reaction of the free base, 3-Methylpent-1-yn-3-amine, with hydrochloric acid.[1][2] This conversion from a neutral amine to an ammonium salt dramatically alters its physical properties, most notably its polarity and, consequently, its solubility profile.[3][4]

PropertyValueSource
IUPAC Name 3-methylpent-1-yn-3-amine;hydrochloride[1]
Molecular Formula C₆H₁₂ClN[1][5]
Molecular Weight 133.62 g/mol [1]
CAS Number 108575-32-2[1]
Melting Point 245-250°C (with decomposition)[6]
Appearance Typically a solid at room temperature.[7]

Theoretical Solubility Profile

The conversion of the parent amine to its hydrochloride salt is a key strategic choice to enhance aqueous solubility.[4] The resulting ammonium cation introduces an ionic center, transforming a relatively nonpolar organic molecule into a polar, charged species.

  • In Polar Protic Solvents (e.g., Water, Ethanol): As an ionic salt, this compound is expected to be readily soluble in polar protic solvents.[8][9] The primary solvation mechanism involves strong ion-dipole interactions between the positively charged ammonium cation and the chloride anion with the partial negative and positive poles of the solvent molecules (e.g., the oxygen and hydrogen atoms in water). Furthermore, the N-H group on the protonated amine can act as a hydrogen bond donor, further enhancing interaction with solvents capable of accepting hydrogen bonds.[8][9]

  • In Apolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be significantly lower in nonpolar solvents.[8] These solvents lack the polarity and hydrogen-bonding capability to effectively solvate the charged ions, making the dissolution process energetically unfavorable. However, some amine salts with highly lipophilic organic portions can exhibit solubility in less polar solvents like diethyl ether or even hexane, though this is less common.[10]

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): Solubility in these solvents can be intermediate. While they possess dipoles that can engage in ion-dipole interactions, they lack the hydrogen-bond donating ability of protic solvents, which may result in lower overall solubility compared to water or alcohols.

The relatively small alkyl frame of 3-Methylpent-1-yn-3-amine (a six-carbon backbone) means the hydrophobic character does not overwhelmingly dominate its properties.[11][12] Therefore, the ionic nature of the hydrochloride salt is expected to be the principal driver of its solubility, favoring polar environments.

Key Factors Influencing Solubility

The solubility of an ionizable compound is not a fixed value but a function of its environment. For this compound, pH and temperature are the most critical variables.

The Critical Role of pH

The solubility of this compound is intrinsically linked to the pH of the aqueous medium due to the equilibrium between the protonated amine (the soluble salt) and its neutral free base.[13]

R₃N·HCl (solid) ⇌ R₃NH⁺(aq) + Cl⁻(aq) High Solubility

As the pH of the solution increases, the excess hydroxide ions (OH⁻) will neutralize the protonated amine, shifting the equilibrium towards the formation of the free base, 3-Methylpent-1-yn-3-amine.

R₃NH⁺(aq) + OH⁻(aq) ⇌ R₃N(aq) + H₂O Shift towards lower solubility

The free base is significantly less polar and lacks the ionic charge of the salt, leading to a dramatic decrease in aqueous solubility.[3] Once the concentration of the free base exceeds its intrinsic solubility limit, it will precipitate out of the solution. This relationship dictates that this compound will exhibit high solubility in acidic to neutral pH ranges and will see a sharp drop in solubility in an alkaline environment.[14][15] The precise pH at which precipitation occurs is dependent on the pKa of the conjugate acid (R₃NH⁺).

pH_Solubility_Equilibrium High_Solubility High Solubility State (Acidic to Neutral pH) Species_Salt R₃NH⁺Cl⁻ (Salt Form) Protonated, Ionic Soluble Low_Solubility Low Solubility State (Alkaline pH) Species_Base R₃N (Free Base) Neutral, Less Polar Poorly Soluble Species_Salt:f0->Species_Base:f0  Increase pH (Add Base) Species_Base:f0->Species_Salt:f0  Decrease pH (Add Acid)

Caption: pH-dependent equilibrium of this compound.

The Influence of Temperature

The effect of temperature on solubility is governed by the enthalpy of dissolution (ΔH_sol).

  • Endothermic Dissolution (ΔH_sol > 0): Energy is consumed to break the crystal lattice bonds, and this energy is greater than the energy released upon solvation. In this case, increasing the temperature provides the necessary energy, thus increasing solubility. This is the most common scenario for salts dissolving in water.[16][17]

  • Exothermic Dissolution (ΔH_sol < 0): More heat is released during solvation than is required to break the crystal lattice. According to Le Châtelier's principle, adding heat (increasing the temperature) will shift the equilibrium toward the reactants (the undissolved solid), thereby decreasing solubility.[18]

For most organic salts like this compound, dissolution in water is expected to be an endothermic process. Therefore, a positive correlation between temperature and solubility is anticipated.[19] However, this assumption must be verified experimentally, as exceptions exist.

Potential for Polymorphism

Polymorphism refers to the ability of a solid compound to exist in multiple crystalline forms or structures.[20] Different polymorphs of the same compound can exhibit different physical properties, including melting point and, critically, solubility. A metastable polymorph will generally be more soluble than the most stable crystalline form. It is also important to consider the potential for hydrate formation, where water molecules are incorporated into the crystal structure, which also constitutes a different solid form with its own unique solubility profile.[20] When conducting precise solubility studies, it is crucial to characterize the solid form being tested (e.g., via XRPD, DSC) to ensure consistency and reproducibility.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. Its trustworthiness stems from its straightforward design, which allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states.

Rationale

The core principle is to create a saturated solution by ensuring an excess of the solid compound is present. The system is then agitated at a controlled temperature for a sufficient duration to ensure equilibrium is reached.[21] After equilibrium, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is quantified. This concentration represents the equilibrium solubility under the tested conditions.

Step-by-Step Methodology
  • Preparation:

    • Select the solvent system(s) of interest (e.g., deionized water, phosphate-buffered saline at a specific pH, ethanol).

    • Accurately weigh an amount of this compound that is known to be in excess of its expected solubility. Causality: Using an excess of solid is critical to ensure that the final solution is truly saturated.

    • Add the solid to a clear glass vial or flask with a screw cap or stopper.

    • Add a precise volume of the chosen solvent to the vial.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled shaker bath or incubator with agitation (e.g., orbital shaker, rotator). A typical temperature for pharmaceutical studies is 25°C or 37°C.[21]

    • Agitate the suspension for a predetermined period. Causality: A duration of 24 to 48 hours is often sufficient to reach equilibrium.[21] To validate this, a time-point study can be performed where samples are taken at various intervals (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has reached a stable plateau.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. This step is critical and must be done without disturbing the solid material.

    • Clarify the aliquot to remove any remaining microscopic solid particles. This is typically achieved by centrifugation at high speed or by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF). Causality: Incomplete removal of solid particles is a primary source of erroneously high solubility measurements.

  • Quantification:

    • Accurately dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method.

    • Quantify the concentration of this compound using a validated analytical technique. Common methods include:

      • High-Performance Liquid Chromatography (HPLC) with UV detection.

      • UV-Vis Spectrophotometry , if the compound has a suitable chromophore and no interfering excipients are present.

    • Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the concentration in the original undiluted sample, accounting for any dilution factors. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Shake_Flask_Workflow start Start prep 1. Preparation - Add excess solid to known  volume of solvent start->prep equil 2. Equilibration - Agitate at constant T  (e.g., 24-48h) prep->equil separate 3. Phase Separation - Settle, then Centrifuge  or Filter (0.22 µm) equil->separate quant 4. Quantification - Dilute supernatant - Analyze via HPLC/UV-Vis separate->quant end End (Equilibrium Solubility Value) quant->end

Caption: Standard workflow for the Shake-Flask solubility determination method.

Safety and Handling

According to available safety data, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[22]

  • Handling: Avoid creating dust.[23] Use appropriate tools (spatulas) for weighing and transfer. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[22]

  • Storage: Store in a tightly sealed container in a cool, dry place.[5] The compound may be hygroscopic (absorb moisture from the air), which could affect its physical state and solubility over time.

Conclusion

This compound is an ionic salt designed for enhanced solubility in polar solvents, particularly water. Its solubility is fundamentally governed by strong ion-dipole interactions and hydrogen bonding. The most critical external factors influencing its solubility are the pH of the medium, which controls the equilibrium between the soluble salt and its less soluble free base, and temperature, which is expected to have a positive correlation with solubility. For any application, from chemical synthesis to formulation, a precise and reproducible determination of its solubility is essential. The shake-flask method provides a reliable and universally accepted protocol for obtaining this crucial data, ensuring that researchers can build their work upon a solid, experimentally validated foundation.

References

An In-Depth Technical Guide to the Stability and Storage of 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methylpent-1-yn-3-amine hydrochloride (CAS No. 108575-32-2). As a crucial intermediate in pharmaceutical synthesis, understanding its chemical stability is paramount for ensuring the integrity, purity, and quality of active pharmaceutical ingredients (APIs). This document synthesizes known chemical principles and established pharmaceutical stability testing guidelines to offer a framework for the handling, storage, and stability assessment of this compound. We will explore its molecular structure, potential degradation pathways, and provide detailed protocols for long-term and forced degradation studies.

Introduction: The Chemical Identity and Significance of this compound

This compound is a tertiary propargylamine salt with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol [1][2]. Its structure features a terminal alkyne, a primary amine, and a chiral center at the C3 position, making it a valuable building block in the synthesis of complex organic molecules. The hydrochloride salt form generally enhances the compound's stability and water solubility compared to its free base[3].

The inherent reactivity of the alkyne and amine functional groups necessitates a thorough understanding of the molecule's stability profile. Degradation of this intermediate can lead to the formation of impurities that may carry over to the final API, potentially impacting its safety and efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 108575-32-2[1][2][4]
Molecular Formula C₆H₁₂ClN[1][2]
Molecular Weight 133.62 g/mol [1][2]
Appearance White to off-white crystalline powderInferred from similar compounds
Melting Point 245-250°C (decomposition)[5]
Solubility Soluble in water and lower alcohols[6] (inferred from similar amine hydrochlorides)
pKa Not explicitly found, but expected to be in the range of 9-11 for the protonated amineGeneral chemical knowledge

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. Forced degradation studies are essential to identify the actual degradation products and the conditions that trigger their formation[7].

Hygroscopicity and Hydrolysis

Amine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the atmosphere[6]. This absorbed water can act as a medium for hydrolytic degradation, although the C-N bond in this compound is generally stable to hydrolysis under neutral conditions. However, at extreme pH values, degradation may be accelerated[8].

Oxidation

The primary amine group and the tertiary carbon atom are susceptible to oxidation[4]. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. Potential oxidation products could include hydroxylamines, nitro compounds, or cleavage of the C-N bond.

Thermal Degradation

Elevated temperatures can induce degradation. For propargylamines, thermal stress can lead to complex reactions, including rearrangement, polymerization of the alkyne moiety, or elimination reactions[9][10]. The hydrochloride salt is generally more thermally stable than the free base.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions[11][12]. While the chromophores in this molecule are not extensive, the possibility of photolytic degradation should be investigated as per ICH Q1B guidelines[13].

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended. These are based on general best practices for amine hydrochlorides and available supplier information[1][14].

ParameterRecommended ConditionRationale and In-Text Citation
Temperature Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage.Lower temperatures slow down the rate of potential degradation reactions[15]. Some suppliers recommend room temperature[1], while others suggest 2-8°C[14].
Humidity Store in a dry environment with low relative humidity. Use of a desiccator is recommended.Amine hydrochlorides can be hygroscopic; minimizing moisture exposure prevents potential hydrolysis and physical changes to the solid[6][16].
Light Protect from light. Store in amber glass vials or other opaque containers.To prevent potential photodegradation, in accordance with photostability testing guidelines[11][12].
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize the risk of oxidative degradation from atmospheric oxygen[4].
Container Use tightly sealed, non-reactive containers (e.g., glass).Prevents exposure to moisture and atmospheric gases. Ensures no leaching or reaction with the container material.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program should be implemented to establish the shelf-life and appropriate storage conditions for this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines[1][17][18].

Long-Term Stability Study

Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.

Methodology:

  • Batch Selection: Use at least one representative batch of this compound with a known purity profile.

  • Sample Preparation: Aliquot the sample into appropriate containers (e.g., amber glass vials) that are sealed under an inert atmosphere.

  • Storage Conditions: Store the samples at the proposed long-term storage condition (e.g., 25°C/60% RH or 5°C).

  • Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months)[2][17].

  • Analytical Methods: At each time point, assess the following:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantify the amount of this compound remaining using a validated stability-indicating method (e.g., HPLC-UV).

    • Purity: Profile and quantify any degradation products.

    • Moisture Content: Determine the water content by Karl Fischer titration.

Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical methods[5][7][19].

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media, as well as solid-state samples.

  • Stress Conditions: Expose the samples to the following conditions, aiming for 5-20% degradation[20]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation (Solid): 80°C for 48 hours.

    • Photostability (Solid and Solution): Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[13][21]. A dark control should be run in parallel[11].

  • Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., LC-MS) to separate and identify the degradation products.

Visualization of Workflows

Logical Decision Flow for Storage and Handling

G start Receive 3-Methylpent-1-yn-3-amine HCl check_purity Initial Purity and Appearance Check start->check_purity storage_decision Select Storage Condition check_purity->storage_decision short_term Short-Term Storage (Controlled Room Temp, 20-25°C) storage_decision->short_term Frequent Use long_term Long-Term Storage (Refrigerated, 2-8°C) storage_decision->long_term Infrequent Use packaging Package in Tightly Sealed, Amber Glass Vials short_term->packaging long_term->packaging inert_atm Blanket with Inert Gas (Argon or Nitrogen) packaging->inert_atm desiccator Store in a Desiccator inert_atm->desiccator dispensing Dispense for Use desiccator->dispensing re_equilibriate Allow to Reach Room Temperature Before Opening dispensing->re_equilibriate end_use Use in Experiment/Synthesis re_equilibriate->end_use

Caption: Decision workflow for the proper storage and handling of this compound.

Experimental Workflow for Stability Assessment

G cluster_forced Stress Conditions start Initiate Stability Study analytical_method Stability-Indicating Analytical Method Development (e.g., HPLC, LC-MS) start->analytical_method long_term_study Long-Term Stability Study (e.g., 25°C/60% RH) analysis Analyze Samples at Time Points/Post-Stress long_term_study->analysis forced_degradation Forced Degradation Study hydrolysis Hydrolysis (Acid, Base, Neutral) forced_degradation->hydrolysis oxidation Oxidation (H₂O₂) forced_degradation->oxidation thermal Thermal (Heat) forced_degradation->thermal photo Photostability (Light) forced_degradation->photo hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis analytical_method->long_term_study analytical_method->forced_degradation data_evaluation Evaluate Data: - Assay - Purity - Degradation Profile analysis->data_evaluation shelf_life Determine Shelf-Life and Optimal Storage Conditions data_evaluation->shelf_life

Caption: Experimental workflow for a comprehensive stability assessment of this compound.

Conclusion

References

An In-depth Technical Guide to the Fundamental Reactions of 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactions of 3-methylpent-1-yn-3-amine hydrochloride, a versatile building block in organic synthesis. The document delves into the synthesis of this compound and explores the rich chemistry of its constituent functional groups: the terminal alkyne and the tertiary amine salt. Key transformations, including reactions at the alkyne moiety such as hydrogenation, hydration, and coupling reactions, are discussed in detail. Furthermore, the influence of the aminomethyl group on the reactivity of the alkyne and the role of the hydrochloride salt in modulating the compound's properties and reactivity are examined. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, providing both theoretical insights and practical, field-proven experimental protocols.

Introduction

This compound is a bifunctional organic molecule that possesses both a terminal alkyne and a tertiary amine, the latter being present as a hydrochloride salt. This unique combination of functional groups makes it a valuable and versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and novel materials.[1][2] The terminal alkyne provides a reactive handle for a variety of transformations, including carbon-carbon bond-forming reactions, while the amino group can be used to introduce nitrogen into a target molecule or to modulate its physicochemical properties. The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle and use in various reaction conditions.[3]

This guide will explore the core reactivity of this compound, with a focus on providing a deep understanding of the underlying reaction mechanisms and practical, reproducible experimental protocols.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₂ClN[4]
Molecular Weight 133.62 g/mol [4][5]
CAS Number 108575-32-2[4][5]
Appearance White to off-white solidInferred from typical amine hydrochlorides
Melting Point 245-250°C (decomposition)[6]
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solvents[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethynyl proton, the methyl group, the ethyl group, and the protons of the ammonium group. The exact chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the sp-hybridized carbons of the alkyne, as well as the quaternary carbon bearing the amino group, and the carbons of the methyl and ethyl substituents.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the terminal alkyne C≡C stretch around 2100 cm⁻¹ and a C-H stretch of the terminal alkyne around 3300 cm⁻¹. A broad absorption in the region of 2400-3000 cm⁻¹ would be indicative of the N-H stretch of the ammonium salt.

  • Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (97.16 g/mol ).[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common and industrially relevant approach involves the synthesis of the corresponding propargyl alcohol, followed by conversion to a halide and subsequent amination.

A prevalent method for the synthesis of the free base, 3-methylpent-1-yn-3-amine, starts with the corresponding tertiary acetylenic alcohol, 3-methyl-1-pentyn-3-ol.[3] This precursor can be synthesized via the Favorskii reaction , which involves the addition of an acetylide to a ketone.[8]

The subsequent steps involve the conversion of the hydroxyl group to a leaving group, such as a chloride, followed by nucleophilic substitution with ammonia.[3] The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.

Synthesis_Pathway Methyl Ethyl Ketone + Acetylene Methyl Ethyl Ketone + Acetylene 3-Methyl-1-pentyn-3-ol 3-Methyl-1-pentyn-3-ol Methyl Ethyl Ketone + Acetylene->3-Methyl-1-pentyn-3-ol Base (e.g., KOH) Favorskii Reaction 3-Methyl-3-chloro-1-pentyne 3-Methyl-3-chloro-1-pentyne 3-Methyl-1-pentyn-3-ol->3-Methyl-3-chloro-1-pentyne HCl, CuCl₂, H₂SO₄ 3-Methylpent-1-yn-3-amine 3-Methylpent-1-yn-3-amine 3-Methyl-3-chloro-1-pentyne->3-Methylpent-1-yn-3-amine Aqueous NH₃ 3-Methylpent-1-yn-3-amine HCl 3-Methylpent-1-yn-3-amine HCl 3-Methylpent-1-yn-3-amine->3-Methylpent-1-yn-3-amine HCl HCl Hydrogenation_Full 3-Methylpent-1-yn-3-amine 3-Methylpent-1-yn-3-amine 3-Methylpentan-3-amine 3-Methylpentan-3-amine 3-Methylpent-1-yn-3-amine->3-Methylpentan-3-amine H₂, Pd/C or PtO₂ Hydrogenation_Partial 3-Methylpent-1-yn-3-amine 3-Methylpent-1-yn-3-amine (Z)-3-Methylpent-1-en-3-amine (Z)-3-Methylpent-1-en-3-amine 3-Methylpent-1-yn-3-amine->(Z)-3-Methylpent-1-en-3-amine H₂, Lindlar's Catalyst Hydration 3-Methylpent-1-yn-3-amine 3-Methylpent-1-yn-3-amine Enol Intermediate Enol Intermediate 3-Methylpent-1-yn-3-amine->Enol Intermediate H₂O, H₂SO₄, HgSO₄ Methyl Ketone Derivative Methyl Ketone Derivative Enol Intermediate->Methyl Ketone Derivative Sonogashira_Coupling

References

An In-depth Technical Guide to 3-Methylpent-1-yn-3-amine Hydrochloride: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Methylpent-1-yn-3-amine hydrochloride, a propargylamine derivative of interest to researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this compound's chemistry and potential utility.

Introduction and Chemical Identity

This compound is an organic compound characterized by a terminal alkyne (a propargyl group) and a tertiary amine functionality. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it more amenable for use in various experimental settings.

The core structure, the propargylamine moiety, is a significant pharmacophore in medicinal chemistry. Its presence in a molecule can impart a range of biological activities, including neuroprotective and anticancer properties. This has led to a sustained interest in the synthesis and evaluation of novel propargylamine derivatives.

Table 1: Chemical and Physical Properties of this compound [1][2]

PropertyValue
CAS Number 108575-32-2
Molecular Formula C₆H₁₂ClN
Molecular Weight 133.62 g/mol
IUPAC Name 3-methylpent-1-yn-3-amine;hydrochloride
Synonyms 3-Amino-3-methyl-1-pentyne hydrochloride, 3-Methyl-1-pentyn-3-amine HCl
Appearance Colorless to pale yellow crystalline solid[3]
Melting Point 245-250 °C (decomposition)
Solubility Soluble in water and alcohol
SMILES CCC(C)(C#C)N.Cl

Historical Context and Discovery

While the broader class of propargylamines has been a subject of extensive research for decades, the specific discovery and initial synthesis of this compound are not well-documented in readily accessible scientific literature. Its appearance in the catalogues of chemical suppliers suggests its availability for research purposes, likely as a building block in organic synthesis. The historical development of this specific compound is likely embedded within the larger narrative of the exploration of propargylamine chemistry for medicinal applications.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from the corresponding tertiary acetylenic alcohol, 3-methyl-1-pentyn-3-ol. A patented method provides a clear pathway for its preparation.[4]

Overall Synthetic Scheme

The synthesis involves two primary transformations: the conversion of the tertiary alcohol to a propargyl chloride, followed by an ammonolysis reaction to introduce the amine functionality. The final step involves the formation of the hydrochloride salt.

Synthesis_Workflow A 3-Methyl-1-pentyn-3-ol B 3-Methyl-3-chloro-1-pentyne A->B  HCl, H₂SO₄, Cu₂Cl₂   C 3-Methylpent-1-yn-3-amine B->C  Aqueous Ammonia, NH₃ (g)   D 3-Methylpent-1-yn-3-amine Hydrochloride C->D  HCl  

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol[5]

Step 1: Synthesis of 3-Methyl-3-chloro-1-pentyne

  • To a reaction vessel equipped with a stirrer and cooling bath, add 90g of 30% industrial hydrochloric acid (0.74 mol).

  • Initiate stirring and cool the solution to -5 °C.

  • Add 3g of cuprous chloride as a catalyst.

  • Over a period of 2 hours, simultaneously add dropwise 60g (0.60 mol) of 3-methyl-1-pentyn-3-ol and 80g (0.80 mol) of 98% concentrated sulfuric acid, while maintaining the temperature between -5 °C and 5 °C.

  • After the addition is complete, continue stirring at this temperature for an additional 2 hours.

  • Cease stirring and allow the reaction mixture to stand and separate into two layers.

  • Collect the upper organic layer, which is the crude 3-methyl-3-chloro-1-pentyne.

  • Wash the organic layer with 20g of water to yield approximately 70g of the product.

Step 2: Synthesis of 3-Methylpent-1-yn-3-amine

  • The crude 3-methyl-3-chloro-1-pentyne from the previous step is subjected to an ammonolysis reaction.

  • This is carried out in the presence of aqueous ammonia and gaseous ammonia, with a catalyst, to displace the chloride with an amine group.

Step 3: Formation of this compound

  • The resulting 3-Methylpent-1-yn-3-amine (free base) is dissolved in a suitable organic solvent.

  • Anhydrous hydrogen chloride (gas or in a solvent like ether) is then carefully introduced to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.

Spectroscopic Data

Table 2: Key Spectroscopic Data for 3-Methylpent-1-yn-3-amine [5]

Spectroscopic TechniqueKey Features
¹H NMR Expected signals for the ethynyl proton, the ethyl group protons, and the methyl group protons.
¹³C NMR Characteristic signals for the alkynyl carbons, the quaternary carbon bearing the amine, and the carbons of the ethyl and methyl groups.
Mass Spectrometry (GC-MS) A molecular ion peak corresponding to the free base (C₆H₁₁N) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Absorption bands corresponding to the N-H stretching of the amine, the C≡C stretching of the alkyne, and the ≡C-H stretching of the terminal alkyne.

Potential Applications and Fields of Research

The utility of this compound primarily lies in its potential as a building block for more complex molecules, particularly in the realm of medicinal chemistry. The propargylamine scaffold is a key feature in several approved drugs and clinical candidates.

Neurodegenerative Diseases

Propargylamines are well-known for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's disease. The terminal alkyne functionality can form a covalent bond with the FAD cofactor of the enzyme, leading to irreversible inhibition. While the specific activity of this compound has not been reported, its structural similarity to known MAO-B inhibitors makes it an interesting candidate for further investigation in this area.

Caption: Potential mechanism of action for propargylamine derivatives in neurodegenerative diseases.

Oncology

Certain propargylamine derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action can vary, but the reactivity of the alkyne group can be exploited for targeted drug delivery or for interaction with specific cellular components. This compound could serve as a starting material for the synthesis of novel anticancer agents.

Organic Synthesis

Beyond its potential biological applications, this compound is a versatile intermediate in organic synthesis. The terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, allowing for the construction of more complex molecular architectures. The amine group can be further functionalized to introduce other desired chemical moieties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. As a general guideline for amine hydrochlorides and propargylamines, the following should be considered:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical entity with significant potential, primarily as a building block in the synthesis of novel compounds with potential therapeutic applications. While its own discovery and history are not prominently documented, its chemical nature places it within the important class of propargylamines, which have a proven track record in medicinal chemistry. The synthetic protocol outlined in this guide provides a clear path for its preparation, enabling further research into its properties and applications. Future studies are warranted to explore the specific biological activities of this compound and to fully realize its potential in drug discovery and development.

References

3-Methylpent-1-yn-3-amine hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Methylpent-1-yn-3-amine hydrochloride

Executive Summary

This compound is a specialized chemical intermediate with potential applications in pharmaceutical research and development. Its structure, featuring both an amine and an alkyne functional group, makes it a versatile building block, but also necessitates a rigorous and well-understood safety protocol. This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and detailed handling procedures for this compound. It is intended for laboratory researchers, process chemists, and safety professionals who may interact with this substance. The protocols herein are designed to establish a self-validating system of safety, emphasizing the scientific rationale behind each precaution to ensure the protection of personnel and the integrity of research.

Hazard Identification and Risk Profile

Understanding the intrinsic hazards of this compound is the foundation of its safe use. The compound is the hydrochloride salt of 3-methylpent-1-yn-3-amine. While the salt form is generally more stable and less volatile than the free base, it is crucial to be aware of the hazards associated with both forms, as the free amine could be generated in situ under basic conditions.

The primary known hazards associated with this compound are related to its irritant properties.[1] The parent free amine is significantly more hazardous, being classified as corrosive and flammable.[2]

GHS Classification and Toxicological Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the compound's known hazards.

Compound Form GHS Pictogram Hazard Class & Category Hazard Statement Primary Route of Exposure
Hydrochloride Salt
alt text
Skin Irritation (Category 2)[1]H315: Causes skin irritation[1]Dermal
Eye Irritation (Category 2)[1]H319: Causes serious eye irritation[1]Ocular
STOT SE (Category 3)[1]H335: May cause respiratory irritation[1]Inhalation
Parent Free Amine
alt text
![Flammable, Corrosive, Health Hazard pictograms](--INVALID-LINK-- corrosive.svg/100px-GHS-pictogram-corrosive.svg.png)
alt text
Flammable Liquid (Category 2)[2]H225: Highly Flammable liquid and vapor[2]Inhalation, Dermal
Skin Corrosion (Category 1B)[2]H314: Causes severe skin burns and eye damage[2]Dermal, Ocular
Acute Toxicity, Oral (Category 4)[2]H302: Harmful if swallowed[2]Ingestion

Causality Insight: The hydrochloride salt is an irritant due to its acidic nature and its ability to react with moisture on skin, eyes, or in the respiratory tract, releasing hydrochloric acid. The parent free amine is more hazardous; its basicity and reactivity make it corrosive to tissues, while its volatility and low flash point contribute to its flammability.[2][3]

Risk Mitigation and Hierarchy of Controls

Effective safety management relies on a multi-layered approach to risk reduction, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 3-Methylpent-1-yn-3-amine HCl Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Investigate less hazardous alternatives) Engineering Engineering Controls (Primary barrier) - Certified Chemical Fume Hood - Grounded Equipment Substitution->Engineering Administrative Administrative Controls (Procedural barrier) - Standard Operating Procedures (SOPs) - Designated Work Areas - Mandatory Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) - See Section 3.1 for details Administrative->PPE

Caption: Logical diagram of the Hierarchy of Controls applied to this compound.

  • Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood to contain vapors and dust, protecting the user from respiratory exposure.[4][5] Use of spark-proof tools and grounded equipment is mandatory when handling the flammable free amine form.[4]

  • Administrative Controls: Access to the compound should be restricted to trained personnel. A designated area within the lab should be clearly marked for its use. All users must read and sign the specific Standard Operating Procedure (SOP) before commencing work.[6]

  • Personal Protective Equipment (PPE): PPE is the final barrier and must be used diligently even when engineering controls are in place.

Standard Operating Procedures (SOP)

Required Personal Protective Equipment (PPE)

A risk assessment indicates that Level C or D protection is appropriate for routine laboratory operations inside a fume hood, with an emphasis on chemical resistance.[7][8]

  • Eye and Face Protection: Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when handling larger quantities (>5 g) or when there is a significant splash risk.[9]

  • Hand Protection: Nitrile or neoprene gloves are required. Given that breakthrough times can vary, it is best practice to double-glove and to change gloves immediately upon suspected contact.[9][10] Do not wear porous gloves like leather or cotton.[10]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure long pants and closed-toe, chemical-resistant footwear are worn.[10]

  • Respiratory Protection: Not typically required for small-scale use within a certified fume hood. However, if a fume hood is not available or its function is compromised, a half-mask or full-face air-purifying respirator with an organic vapor/amine cartridge is necessary.[5][9]

Protocol: Weighing and Dispensing Solid Compound

This protocol is a self-validating system, with checks built in to ensure safety at each stage.

  • Preparation and Pre-Work Checklist:

    • Confirm the chemical fume hood has a valid certification and the sash is at the indicated working height.

    • Clear the fume hood of all unnecessary equipment and materials.

    • Assemble all necessary equipment: anti-static weigh boat, non-sparking spatula, sealable container for the aliquot, and waste container.

    • Verify the location of the nearest safety shower and eyewash station.

    • Don all required PPE as specified in Section 3.1.

  • Dispensing the Compound:

    • Place the analytical balance inside the fume hood if possible. If not, weigh by difference: pre-weigh the sealed source container, remove it to the fume hood for dispensing, then re-weigh the sealed container outside the hood.

    • Perform all open-container manipulations deep within the fume hood.

    • Slowly open the source container. Be aware of any pressure differential.

    • Using a clean, non-sparking spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid creating airborne dust.

    • Securely close the source container lid immediately after dispensing.

  • Transfer and Cleanup:

    • Carefully transfer the weighed compound to its destination vessel.

    • Wipe the spatula clean with a solvent-dampened cloth (e.g., isopropanol), and dispose of the cloth in a designated solid hazardous waste container.

    • Wipe down the work surface within the fume hood.

    • Seal all waste containers.

  • Post-Work Procedure:

    • Remove outer gloves and dispose of them in the designated waste stream.

    • Remove lab coat and goggles.

    • Wash hands and forearms thoroughly with soap and water.

Storage and Incompatibilities
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][11] The storage area should be segregated from incompatible materials. Amines are often hygroscopic and can absorb moisture and CO2 from the air; inert atmosphere storage is recommended for long-term stability.[12][13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][5][13] Contact with strong bases will generate the more hazardous free amine. Do not use copper, brass, or bronze fittings in storage or reaction setups.[3]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Emergency_Response_Workflow cluster_exposure Personnel Exposure cluster_spill Spill Start INCIDENT OCCURS Eye Eye Contact Rinse at eyewash for 15 min. Remove contacts. Start->Eye Exposure Skin Skin Contact Remove contaminated clothing. Wash area with soap & water for 15 min. Start->Skin Exposure Inhalation Inhalation Move to fresh air. Start->Inhalation Exposure SmallSpill Small Spill (<5g) Absorb with inert material. Clean area. Place waste in sealed container. Start->SmallSpill Spill LargeSpill Large Spill (>5g) Evacuate immediate area. Prevent entry to drains. Start->LargeSpill Spill Alert ALERT - Inform supervisor - Call Emergency Services (if needed) Eye->Alert Skin->Alert Inhalation->Alert SmallSpill->Alert LargeSpill->Alert SeekMedical Seek Medical Attention Bring SDS. Alert->SeekMedical

Caption: Emergency response workflow for exposure or spill incidents.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][13]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If symptoms like headache, dizziness, or respiratory irritation occur, seek medical attention.[4][13]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.

  • Spill Response: For a small spill, absorb the material with a non-combustible, inert absorbent (e.g., sand, vermiculite). Place the waste in a sealed, labeled container for disposal. For a large spill, evacuate the area and contact institutional safety personnel.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Compounds Using 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methylpent-1-yn-3-amine Hydrochloride

3-Methylpent-1-yn-3-amine is a propargylamine derivative featuring a terminal alkyne and a tertiary amine functionality containing a quaternary carbon center.[1][2][3] Its hydrochloride salt form enhances stability and solubility, rendering it a versatile and manageable building block in synthetic organic chemistry.[1][4] The strategic importance of this reagent lies in the dual reactivity of the terminal alkyne and the amine group, which can be exploited independently or in concert to construct complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles.[5][6][7][8]

Propargylamines are foundational precursors for a wide array of chemical transformations, including transition-metal-catalyzed cyclizations, annulations, and cross-coupling reactions.[5][6][8] These reactions are pivotal in generating diverse heterocyclic frameworks that are frequently found in pharmaceuticals and biologically active natural products. This guide provides detailed protocols for leveraging this compound in two powerful synthetic applications: the Sonogashira cross-coupling reaction and a copper-catalyzed cascade annulation for the synthesis of substituted pyranopyrazoles.

Compound Profile:

PropertyValueSource
CAS Number 108575-32-2[9]
Molecular Formula C₆H₁₂ClN[9]
Molecular Weight 133.62 g/mol [9]
Melting Point 245-250°C (decomposition)[4]
SMILES CC(C#C)(CC)N.Cl[9]

Safety & Handling: The free amine form is classified as a flammable liquid and is harmful if swallowed, causing severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The hydrochloride salt is more stable but should still be handled with care.

Application I: Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12][13] This reaction is exceptionally valuable for creating conjugated enynes and arylalkynes. Using this compound (which is deprotonated in situ to the free amine and then to the acetylide) allows for the synthesis of functionalized alkynylpyridines, which are important scaffolds in medicinal chemistry.

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[10]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide.

  • Copper Cycle: The terminal alkyne reacts with the Cu(I) catalyst, typically copper(I) iodide, in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

An inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[10]

Experimental Workflow: Sonogashira Coupling

The following diagram outlines the general workflow for setting up a Sonogashira coupling reaction.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification A 1. Assemble & Dry Glassware (Schlenk Flask) B 2. Add Solids: - Aryl Halide - Pd Catalyst - CuI A->B C 3. Purge with Argon/N₂ B->C D 4. Add Anhydrous Solvent & Amine Base (e.g., Et₃N) C->D E 5. Add 3-Methylpent-1-yn-3-amine Hydrochloride D->E F 6. Stir at Specified Temp. (e.g., 100°C) E->F G 7. Monitor by TLC F->G H 8. Quench & Aqueous Work-up (e.g., NH₄Cl wash) G->H I 9. Dry, Filter & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K G cluster_start Starting Materials A Propargylamine (3-Methylpent-1-yn-3-amine) D [1] Oxidative Coupling B Pyrazolin-5-one C Cu(I) Catalyst Oxidant E [2] 1,4-Conjugate Addition D->E F [3] 6-Endo Cyclization E->F G Pyrano[2,3-c]pyrazole Product F->G

References

The Strategic Utility of 3-Methylpent-1-yn-3-amine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Methylpent-1-yn-3-amine hydrochloride, a seemingly simple molecule, emerges as a potent and versatile synthon for the introduction of a propargylamine moiety bearing a quaternary carbon center. This structural feature is of significant interest in medicinal chemistry and materials science due to its ability to impart conformational rigidity and introduce a valuable handle for further chemical transformations. The hydrochloride salt form enhances the compound's stability and solubility, rendering it a convenient and readily applicable reagent in a variety of synthetic contexts. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 108575-32-2[1][2]
Molecular Formula C₆H₁₂ClN[1]
Molecular Weight 133.62 g/mol [1]
Melting Point 245-250 °C (decomposition)[3]
Appearance White to off-white crystalline solidCommercially available
Solubility Soluble in water

Safety and Handling: this compound is an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Application: Protection of the Amino Group for Subsequent Transformations

A frequent and critical step in the utilization of propargylamines is the protection of the nucleophilic amino group. This strategy prevents undesired side reactions during subsequent transformations of the alkyne functionality. Here, we present two robust and field-proven protocols for the protection of 3-methylpent-1-yn-3-amine as a tert-butoxycarbonyl (Boc) carbamate and a p-toluenesulfonamide (tosylamide). These protecting groups offer distinct advantages in terms of their stability and cleavage conditions, providing synthetic chemists with valuable flexibility.

Protocol 1: Synthesis of 3-Methyl-3-(N-tert-butoxycarbonylamino)-1-pentyne

The Boc protecting group is widely employed due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

Reaction Scheme:

G Amine 3-Methylpent-1-yn-3-amine Product 3-Methyl-3-(N-tert-butoxycarbonylamino)-1-pentyne Amine->Product Boc₂O, Et₃N, DMF Boc2O Di-tert-butyl dicarbonate G Amine 3-Methylpent-1-yn-3-amine Product N-(1-Methyl-1-ethyl-2-propynyl)-p-toluenesulfonamide Amine->Product p-TsCl, DMF/H₂O TsCl p-Toluenesulfonyl chloride G cluster_0 Starting Materials cluster_1 Reaction Conditions Protected_Amine N-Protected 3-methylpent-1-yn-3-amine Product N-Protected Aryl/Vinyl-substituted 3-methylpent-1-yn-3-amine Protected_Amine->Product Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Catalyst->Product Base Amine Base (e.g., Et₃N) Base->Product G cluster_0 Starting Materials cluster_1 Reaction Conditions Protected_Amine N-Protected 3-methylpent-1-yn-3-amine Product N-Protected 1,2,3-Triazole Derivative Protected_Amine->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO₄, Na-ascorbate) Catalyst->Product Solvent Solvent (e.g., tBuOH/H₂O) Solvent->Product

References

Application Notes & Protocols: The Strategic Role of 3-Methylpent-1-yn-3-amine Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methylpent-1-yn-3-amine hydrochloride (CAS: 108575-32-2) is a specialized chemical building block whose unique structural features—a tertiary propargylamine moiety—make it a valuable intermediate in targeted organic synthesis.[1] Its hydrochloride salt form ensures enhanced stability and ease of handling compared to the volatile free amine.[2] This document provides a detailed exploration of the synthesis, properties, and critical applications of this intermediate, with a focus on field-proven protocols for its preparation. We will elucidate the chemical logic behind its synthesis from precursor materials, providing researchers and drug development professionals with a practical guide to leveraging this compound in their synthetic campaigns.

Introduction: The Value of Propargylamines in Drug Discovery

In the landscape of pharmaceutical development, the efficiency and novelty of synthetic routes are paramount. Propargylamines, compounds containing both an alkyne and an amine functional group, are powerful synthons due to their versatile reactivity. The terminal alkyne can participate in a host of powerful bond-forming reactions, including Sonogashira couplings, 'click' chemistry (cycloadditions), and C-H activation, while the amine group serves as a key nucleophile or basic center.

3-Methylpent-1-yn-3-amine, in particular, provides a quaternary carbon center adjacent to the nitrogen atom, a structural motif that can impart specific conformational constraints and metabolic stability to a target molecule. Its hydrochloride salt is the common commercial form, offering improved physical characteristics for storage and formulation.[3][4]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 108575-32-2[2][3][5]
Molecular Formula C₆H₁₂ClN[1][3]
Molecular Weight 133.62 g/mol [1][3][4]
Appearance Colorless to pale yellow crystalline solid[2]
Melting Point 245-250°C (decomposition)[2]
Solubility Soluble in water and alcohol solvents[2]
SMILES CCC(C)(C#C)N.Cl[1][3]
Safety and Handling

As a reactive chemical intermediate, proper handling is essential. The compound is classified as an irritant.[1][2]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry, well-ventilated area (recommended 2-8°C) away from incompatible substances.[2][4]

Core Application: Synthesis of 3-Methylpent-1-yn-3-amine

While the hydrochloride salt is the article of commerce, many synthetic applications require the free amine. Furthermore, understanding the synthesis of the intermediate itself provides critical context for its use and potential impurities. Patent literature reveals a robust, two-step synthesis starting from the corresponding tertiary alkynyl alcohol, 3-methyl-1-pentyn-3-ol.[6]

Synthetic Workflow Overview

The industrial preparation of 3-methyl-3-amino-1-pentyne involves two primary transformations: 1) Chlorination of a precursor alcohol to form a reactive alkyl chloride, and 2) Subsequent ammoniation to install the amine functionality.[6]

G cluster_0 Step 1: Propargyl Chlorination cluster_1 Step 2: Ammoniation cluster_2 Final Salt Formation (Optional) A 3-Methyl-1-pentyn-3-ol B 3-Methyl-3-chloro-1-pentyne A->B  HCl, H₂SO₄  CuCl (catalyst)  -5 to 5°C C 3-Methyl-3-amino-1-pentyne (Free Base) B->C  Aqueous Ammonia  Ammonia Gas  (Pressure) D 3-Methylpent-1-yn-3-amine HCl C->D  HCl

Figure 1: High-level workflow for the synthesis of 3-Methylpent-1-yn-3-amine HCl.

Detailed Experimental Protocols

The following protocols are adapted from established industrial methods and provide a framework for laboratory-scale synthesis.[6]

Protocol 1: Synthesis of 3-Methyl-3-chloro-1-pentyne (Intermediate)

This procedure details the conversion of the tertiary alcohol to the corresponding propargyl chloride. The combination of acids and a copper catalyst is crucial for an efficient reaction at low temperatures.

  • Rationale: Concentrated sulfuric acid acts as a dehydrating agent and protonates the alcohol's hydroxyl group, converting it into a good leaving group (water). Hydrochloric acid provides the chloride nucleophile. Cuprous chloride (CuCl) is a classic catalyst for such transformations, facilitating the substitution reaction and minimizing side reactions like elimination or rearrangement. Maintaining a low temperature (-5 to 5°C) is critical to control the exothermicity and prevent degradation of the thermally sensitive product.

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and two separate addition funnels. The reactor should be vented to a scrubber.

  • Initial Charge: Charge the reactor with 90g (0.74 mol) of 30% industrial hydrochloric acid.

  • Cooling & Catalyst: Begin stirring and cool the acid to -5°C using a circulating chiller. Once at temperature, add 3g of cuprous chloride catalyst.

  • Reagent Addition: Over a period of 2 hours, simultaneously add dropwise:

    • 60g (0.60 mol) of 3-methyl-1-pentyn-3-ol via the first addition funnel.

    • 80g (0.80 mol) of 98% concentrated sulfuric acid via the second addition funnel.

    • CRITICAL: Maintain the internal temperature between -5°C and 5°C throughout the addition.

  • Reaction: After the additions are complete, maintain the reaction mixture at -5°C to 5°C with stirring for an additional 2 hours.

  • Workup & Isolation:

    • Cease stirring and allow the layers to separate.

    • Carefully separate the upper organic layer (product) from the lower acidic aqueous layer.

    • Wash the organic layer with 20g of cold water to remove residual acid.

    • The resulting organic material is 3-methyl-3-chloro-1-pentyne, which can be used directly in the next step.

Table 2: Typical Reaction Parameters for Chlorination

ParameterValueRationale
Temperature -5°C to 5°CSuppresses side reactions and controls exotherm.
Reaction Time 4 hours totalEnsures complete conversion of the starting alcohol.
Key Reagents HCl, H₂SO₄, CuClCreates an effective system for OH to Cl substitution.
Expected Yield ~95%Efficient conversion with minimal purification needed.[6]
Protocol 2: Synthesis of 3-Methyl-3-amino-1-pentyne (Final Product)

This step involves a nucleophilic substitution of the chloride with ammonia. The use of both aqueous ammonia and ammonia gas under pressure ensures a high concentration of the nucleophile, driving the reaction to completion.

  • Rationale: Ammonia acts as the nitrogen nucleophile, displacing the chloride from the tertiary carbon center. This reaction is performed under pressure with excess ammonia to maximize the rate of the desired SN1/SN2 reaction and to minimize the potential side reaction where the product amine acts as a nucleophile to react with another molecule of the starting chloride (dialkylation).

Step-by-Step Methodology:

  • Reactor Setup: Charge a pressure-rated reactor with the 3-methyl-3-chloro-1-pentyne obtained from the previous step.

  • Ammonia Charge: Add aqueous ammonia solution to the reactor.

  • Pressurization: Seal the reactor and introduce ammonia gas to the desired pressure.

  • Reaction: Heat the mixture with vigorous stirring. The reaction progress can be monitored by GC analysis of aliquots.

  • Workup & Isolation:

    • Once the reaction is complete, cool the reactor and vent the excess ammonia pressure safely.

    • Separate the organic layer.

    • The crude 3-methyl-3-amino-1-pentyne can be purified by distillation if necessary.

  • Salt Formation (Optional): To obtain the hydrochloride salt, the purified free amine can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl. The resulting salt precipitates and can be collected by filtration.

Conclusion

This compound is more than a simple catalog chemical; it is a strategic building block whose synthesis and reactivity are well-understood. The protocols outlined herein, derived from industrial practice, demonstrate a scalable and efficient pathway to its production from readily available starting materials. By understanding the causality behind each reaction step—from the catalytic chlorination to the pressurized ammoniation—researchers in drug development can confidently produce and utilize this versatile intermediate for the construction of complex molecular architectures, enabling the discovery of next-generation therapeutics.

References

Application and Protocols for 3-Methylpent-1-yn-3-amine Hydrochloride in Kinase Inhibitor Synthesis: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of 3-Methylpent-1-yn-3-amine hydrochloride being directly utilized as a starting material or intermediate in the synthesis of known kinase inhibitors. While the propargylamine functional group is a valuable moiety in medicinal chemistry, particularly for the development of irreversible inhibitors, the direct application of this specific compound in the synthesis of kinase inhibitors is not documented in the reviewed resources.

Therefore, the creation of detailed application notes and protocols for the use of this compound in this context is not feasible at this time, as it would require speculative synthesis routes that lack empirical validation and authoritative references.

The Role of Propargylamines in Kinase Inhibitor Design

Propargylamines, as a class of compounds, are of significant interest in drug discovery. The terminal alkyne group can act as a "warhead" in targeted covalent inhibitors. This functionality allows the inhibitor to form a permanent covalent bond with a nucleophilic residue, such as a cysteine, in the active site of a kinase. This irreversible inhibition can lead to a more potent and durable therapeutic effect compared to reversible inhibitors.

The general synthetic utility of propargylamines is well-established. They serve as versatile building blocks for the construction of various heterocyclic compounds, which are common scaffolds in kinase inhibitors. The amine group provides a convenient handle for further chemical modifications and for establishing interactions with the target protein.

Hypothetical Application and Future Directions

While no specific examples were found, one could hypothesize a potential synthetic strategy where this compound is incorporated into a kinase inhibitor scaffold. This would likely involve the coupling of the amine group to a suitable heterocyclic core, such as a quinazoline, pyrimidine, or pyrazole, which are prevalent in many approved kinase inhibitors.

A hypothetical synthetic workflow could be envisioned as follows:

Caption: Hypothetical workflow for incorporating 3-Methylpent-1-yn-3-amine into a kinase inhibitor.

In such a synthetic scheme, the tertiary amine nature of 3-Methylpent-1-yn-3-amine, along with the steric bulk from the methyl and ethyl groups, would be important considerations for the reaction conditions and the ultimate binding of the inhibitor to the kinase.

For researchers and drug development professionals interested in exploring the potential of novel propargylamine building blocks, the following avenues could be pursued:

  • De novo design and synthesis: Utilize computational modeling to design novel kinase inhibitors that incorporate the 3-methylpent-1-yn-3-amino moiety and predict their binding affinity to specific kinase targets.

  • Library synthesis: Synthesize a library of compounds by reacting this compound with various heterocyclic scaffolds and screen them against a panel of kinases to identify potential hits.

  • Patent landscape monitoring: Continue to monitor the patent literature for new synthetic methodologies and novel kinase inhibitors that may utilize this or similar building blocks.

Application Note: The Strategic Integration of 3-Methylpent-1-yn-3-amine hydrochloride in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Click - The Architectural Value of Propargylamines in Triazole Synthesis

The advent of "click chemistry," a concept first articulated by K. Barry Sharpless, has fundamentally reshaped the landscape of chemical synthesis, offering a suite of reactions that are rapid, efficient, and highly specific.[1][2] At the forefront of this chemical revolution is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its quantitative yields, mild reaction conditions, and tolerance of a wide array of functional groups.[][4] This powerful transformation forges stable 1,2,3-triazole linkages from azides and terminal alkynes, a motif of immense value in drug discovery, bioconjugation, and materials science.[1][5]

While the azide and alkyne functional groups are the primary actors in this chemical theatre, the substituents appended to these moieties dictate the ultimate functionality and properties of the resulting triazole product. In this context, propargylamines—alkynes bearing an amino group—emerge as particularly valuable building blocks. This application note provides a detailed technical guide on the use of 3-Methylpent-1-yn-3-amine hydrochloride (C₆H₁₂ClN) , a structurally unique tertiary propargylamine, in CuAAC reactions. We will delve into the mechanistic underpinnings of the CuAAC, provide detailed experimental protocols, and discuss the inherent advantages of incorporating this versatile amine into triazole-based molecular architectures.

The Engine of Triazole Synthesis: The CuAAC Catalytic Cycle

The remarkable efficiency of the CuAAC reaction stems from the catalytic action of a copper(I) species.[6] The generally accepted mechanism proceeds through a well-defined catalytic cycle that dramatically accelerates the rate of what would otherwise be a sluggish thermal cycloaddition.[7]

The active Cu(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), first coordinates with the terminal alkyne.[6][8] This coordination significantly increases the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate. This intermediate is the key reactive species that then engages with the azide. The azide coordinates to the copper center, and a subsequent intramolecular cyclization forms a six-membered copper-containing intermediate.[][9] This intermediate then undergoes rearrangement and protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst to continue the cycle.[] The use of a ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), can protect the copper catalyst from oxidation and enhance reaction rates.[6]

CuAAC_Mechanism Alkyne (R-C≡CH) Alkyne (R-C≡CH) Copper-Acetylide Copper-Acetylide Alkyne (R-C≡CH)->Copper-Acetylide + Cu(I) Azide (R'-N3) Azide (R'-N3) Six-membered Intermediate Six-membered Intermediate Azide (R'-N3)->Six-membered Intermediate Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Copper-Acetylide Copper-Acetylide->Six-membered Intermediate + Azide (R'-N3) Triazole Product Triazole Product Six-membered Intermediate->Triazole Product Protonation Triazole Product->Cu(I) Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle of the CuAAC reaction.

Strategic Advantages of this compound in CuAAC

The choice of this compound as the alkyne component in a CuAAC reaction offers several distinct advantages stemming from its unique molecular structure:

  • High Reactivity: Propargylamines are known to be excellent substrates for CuAAC reactions, often exhibiting rapid reaction kinetics.[10] The electron-donating nature of the amino group can enhance the nucleophilicity of the acetylide, facilitating the reaction with the azide.

  • Introduction of a Quaternary Center: The tertiary nature of the amine at a carbon atom also bearing the alkyne group results in the formation of a triazole with a quaternary carbon center. This structural motif is of significant interest in medicinal chemistry as it can impart conformational rigidity and metabolic stability to drug candidates.

  • Hydrophilicity and Handling: As a hydrochloride salt, the compound exhibits enhanced water solubility and is a stable, crystalline solid, simplifying handling and weighing operations compared to its free-base counterpart, which may be a volatile liquid.[11][12]

  • A Handle for Further Functionalization: The amino group provides a reactive handle for subsequent chemical modifications. It can be acylated, alkylated, or used in other coupling reactions to build more complex molecular architectures. In biological applications, the amine can be protonated at physiological pH, potentially influencing solubility, cell permeability, and target engagement.

Experimental Protocols

General Protocol for CuAAC with Benzyl Azide

This protocol describes a general procedure for the CuAAC reaction between this compound and benzyl azide as a model system.

Materials and Reagents:

  • This compound (CAS: 108575-32-2)[11]

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional)

  • Solvent: e.g., a 1:1 mixture of t-butanol and water

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous solution of sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • Reagent Preparation:

    • Prepare a 1.0 M solution of this compound in deionized water.

    • Prepare a 1.0 M solution of benzyl azide in DMSO.

    • Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1.0 M solution of sodium L-ascorbate in deionized water. Note: This solution should be prepared fresh before each use.

    • If using a ligand, prepare a 0.1 M solution of TBTA in DMSO.

  • Reaction Setup:

    • To a reaction vial equipped with a magnetic stir bar, add 1.0 equivalent of the this compound solution.

    • Add 1.05 equivalents of the benzyl azide solution.

    • Add the t-butanol/water solvent system to achieve a final reaction concentration of approximately 0.1 M.

    • If using a ligand, add 0.05 equivalents of the TBTA solution.

    • Add 0.01 equivalents of the CuSO₄ solution.

    • Commence vigorous stirring.

  • Reaction Initiation and Monitoring:

    • Add 0.1 equivalents of the freshly prepared sodium ascorbate solution to initiate the reaction.

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). CuAAC reactions are often complete within 1-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired triazole.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Initiation cluster_analysis 3. Monitoring & Workup Stock_Alkyne Alkyne Solution Mix Combine Alkyne, Azide, Solvent, CuSO4 Stock_Alkyne->Mix Stock_Azide Azide Solution Stock_Azide->Mix Stock_Cu CuSO4 Solution Stock_Cu->Mix Stock_Ascorbate Sodium Ascorbate (Fresh) Initiate Add Sodium Ascorbate Stock_Ascorbate->Initiate Mix->Initiate Monitor Monitor by TLC/LC-MS Initiate->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Triazole Product Purify->Product Triazole_Product cluster_product Product Structure Triazole       1-Benzyl-4-(1-amino-1-methylpropyl)-1H-1,2,3-triazole    

References

Application Notes & Protocols: Enantioselective Synthesis of 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of Chiral Propargylamines

Optically active propargylamines are foundational building blocks in modern organic synthesis and medicinal chemistry. Their unique structural motif, featuring a stereogenic center adjacent to an alkyne, offers a versatile handle for a multitude of chemical transformations, including cyclizations, coupling reactions, and functional group interconversions.[1][2][3] This versatility makes them invaluable precursors for constructing complex nitrogen-containing molecules, including a range of biologically active compounds and natural products.[4] 3-Methylpent-1-yn-3-amine, a tertiary propargylamine, exemplifies this class of molecules, where the precise control of its three-dimensional structure is paramount for its application in targeted drug development.

This guide provides an in-depth exploration of the enantioselective synthesis of 3-Methylpent-1-yn-3-amine, focusing on robust catalytic strategies that deliver high stereochemical control. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the causal factors driving experimental choices.

Core Strategy: Asymmetric Alkynylation of Ketimines

The most direct and widely adopted strategy for synthesizing chiral tertiary propargylamines is the catalytic asymmetric addition of a terminal alkyne to a prochiral ketimine.[5][6] This approach constructs the critical C-C bond and the stereocenter simultaneously. The reaction's success hinges on a carefully selected chiral catalyst, typically a transition metal complex, that orchestrates the facial selectivity of the nucleophilic attack.

For the synthesis of 3-Methylpent-1-yn-3-amine, the reaction involves the addition of an acetylene equivalent to an imine derived from 2-butanone.

Mechanistic Rationale & Catalyst Selection

The catalytic cycle, particularly for copper-based systems, is a well-orchestrated sequence of events. The choice of a copper(I) salt paired with a C₂-symmetric pyridine bis(oxazoline) (Pybox) ligand is exemplary, having demonstrated high efficiency and enantioselectivity across a range of substrates.[7]

The Causality Behind the Choices:

  • Copper(I) Salts (e.g., CuOTf, CuBr): Copper(I) readily forms a π-complex with the terminal alkyne, increasing the acidity of the acetylenic proton. This facilitates the formation of a copper acetylide intermediate, the key nucleophile in the reaction.[4][8] An inert atmosphere is crucial to prevent the oxidation of the active Cu(I) to the less effective Cu(II) state.

  • Chiral Ligands (e.g., i-Pr-pybox-diPh): The chiral ligand coordinates to the copper center, creating a chiral environment. This coordination dictates how the imine substrate and the copper acetylide approach each other within the transition state, effectively blocking one face of the imine from attack and promoting addition from the other, thus inducing asymmetry.[7] The diphenyl groups on the pybox ligand, for instance, have been shown to drastically enhance enantiomeric excess (ee).[7]

  • In Situ Imine Formation: The ketimine substrate is typically generated in situ from 2-butanone and an amine source. This avoids the need to isolate the often-unstable imine intermediate.

Visualizing the Workflow & Catalytic Cycle

The following diagrams illustrate the overall experimental workflow and the proposed catalytic mechanism for the copper-catalyzed asymmetric addition.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Final Product A Combine 2-Butanone & Amine Source B Heat for in situ Imine Formation A->B C Add Chiral Ligand & Cu(I) Salt B->C D Introduce Acetylene Source under N2 C->D E Stir at Defined Temp & Time D->E F Aqueous Workup & Extraction E->F G Column Chromatography F->G H Isolate Chiral Free Amine G->H I Treat with HCl H->I J (R/S)-3-Methylpent-1-yn-3-amine Hydrochloride I->J

Caption: High-level workflow for the synthesis of 3-Methylpent-1-yn-3-amine HCl.

G catalyst [Cu(I)-Ligand]+ imine Ketimine (from 2-Butanone) intermediate Chiral Transition State {Imine---Cu---Alkyne} imine->intermediate alkyne Terminal Alkyne (HC≡CH) acetylide [Cu(I)-Acetylide-Ligand] alkyne->acetylide + [Cu(I)-Ligand*]+ - H+ acetylide->intermediate + Ketimine product Chiral Propargylamine intermediate->product C-C Bond Formation & Protonolysis product->catalyst Product Release (Regeneration)

Caption: Proposed catalytic cycle for Cu-catalyzed asymmetric alkynylation.

Experimental Protocols

Protocol 1: Copper/Pybox-Catalyzed Enantioselective Synthesis

This protocol is adapted from highly successful methodologies for the asymmetric synthesis of propargylamines using a copper(I)/i-Pr-pybox-diPh catalyst system.[7][9] It is designed for the synthesis of (R)- or (S)-3-Methylpent-1-yn-3-amine, depending on the chirality of the Pybox ligand used.

Materials & Reagents:

  • Copper(I) Trifluoromethanesulfonate Toluene Complex ((CuOTf)₂·C₇H₈): Catalyst precursor.

  • Chiral Ligand: (S,S)-2,6-Bis(4'-isopropyl-2'-oxazolin-2'-yl)pyridine (i-Pr-pybox) or a diphenyl-substituted variant for potentially higher ee.[7]

  • Substrates: 2-Butanone, an amine source (e.g., p-methoxyaniline as a robust choice for optimization studies, or a more readily cleavable source like dibenzylamine), and Trimethylsilylacetylene (TMSA) as a safe and practical acetylene source.

  • Solvent: Anhydrous Chloroform or Toluene. Chloroform has been reported to give excellent results.[7]

  • Workup Reagents: Saturated aqueous NH₄Cl, deionized water, brine, anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Silica gel for column chromatography, Hexane, Ethyl Acetate.

  • Salt Formation: 2M HCl in diethyl ether or isopropanol.

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the amine source (1.0 mmol, 1.0 equiv) and anhydrous chloroform (3.0 mL).

    • Add 2-butanone (1.2 mmol, 1.2 equiv) via syringe.

    • Stir the mixture at 60 °C for 2 hours to facilitate the formation of the ketimine. The progress can be monitored by TLC or GC-MS if desired.

  • Catalyst Preparation & Reaction Initiation:

    • In a separate dry vial under an inert atmosphere, dissolve (CuOTf)₂·C₇H₈ (0.05 mmol, 5 mol%) and the chiral Pybox ligand (0.06 mmol, 6 mol%) in anhydrous chloroform (2.0 mL). Stir for 30 minutes at room temperature to allow for complex formation.

    • Cool the imine solution from Step 1 to room temperature.

    • Transfer the prepared catalyst solution to the flask containing the imine via cannula or syringe.

    • Add trimethylsilylacetylene (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 35 °C) for 24-48 hours.

    • Monitor the reaction progress by TLC, observing the consumption of the imine.

  • Workup and Deprotection:

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain the TMS-protected propargylamine. To remove the TMS group, dissolve the crude oil in methanol (10 mL) and add potassium carbonate (2.0 mmol, 2.0 equiv). Stir at room temperature for 2-4 hours.

    • Remove the solvent in vacuo, add water (15 mL), and extract with diethyl ether (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.

  • Purification:

    • Purify the crude free amine by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Hydrochloride Salt Formation:

    • Dissolve the purified 3-methylpent-1-yn-3-amine in a minimal amount of anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the final 3-Methylpent-1-yn-3-amine hydrochloride.

  • Characterization:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Performance of Catalytic Systems

The choice of catalyst, ligand, and solvent profoundly impacts the reaction's outcome. The table below summarizes representative data from the literature for copper-catalyzed asymmetric A³ coupling reactions, illustrating the high yields and enantioselectivities achievable.

Catalyst (mol%)LigandAldehyde/KetoneAmineAlkyneSolventTemp (°C)Yield (%)ee (%)Reference
CuIPF₆ (10)i-Pr-pybox-diPhBenzaldehydep-AnisidinePhenylacetyleneCHCl₃RT9596[7]
(CuOTf)₂·PhMe (5)i-Pr-pybox-diPh2,4-Me₂-Benzaldehydep-AnisidinePhenylacetyleneCHCl₃RT9899[7]
CuBr (5)(R)-QUINAPBenzaldehydeDibenzylaminePhenylacetyleneTolueneRT9588[8][10]
CuBr (5)(R)-QUINAPBenzaldehydeDibenzylamine1-HexyneToluene609190[8]
Cu(OTf)₂ (10)PyboxBenzaldehydeAnilinePhenylacetyleneToluene359290[11]

Note: This table showcases the general efficacy of these systems. Direct synthesis of tertiary amines from ketones can be more challenging and may require specific optimization.

Concluding Remarks for the Researcher

The enantioselective synthesis of this compound is readily achievable through copper-catalyzed asymmetric alkynylation of an in situ generated ketimine. The key to success lies in the meticulous selection of the chiral ligand and the rigorous exclusion of air and moisture to maintain catalyst activity. The protocol provided herein serves as a robust starting point for laboratory synthesis. Researchers are encouraged to perform optimization studies, particularly concerning the amine source, solvent, and reaction temperature, to achieve maximum yield and enantioselectivity for this specific substrate. The resulting chiral propargylamine hydrochloride is a stable, crystalline solid, ideal for further synthetic applications and downstream drug development processes.

References

Application Notes and Protocols for the Use of 3-Methylpent-1-yn-3-amine hydrochloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Propargylamines in Modern Drug Discovery via Click Chemistry

The advent of "click chemistry," a term coined by K.B. Sharpless, has revolutionized the field of chemical synthesis, providing a powerful platform for the rapid and efficient construction of complex molecular architectures.[1] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yields, mild reaction conditions, and exceptional regioselectivity, affording exclusively 1,4-disubstituted 1,2,3-triazoles.[2] This powerful transformation has found widespread application in drug discovery, materials science, and bioconjugation.[1][3]

Propargylamines, a class of compounds featuring a terminal alkyne and an amine functionality, have emerged as particularly valuable building blocks in organic synthesis and medicinal chemistry.[4] Their utility is further enhanced when employed in CuAAC reactions, as the resulting triazole products bear an amino group that can serve as a handle for further functionalization or as a key pharmacophoric element. This application note focuses on a unique propargylamine, 3-Methylpent-1-yn-3-amine hydrochloride , and its application in click chemistry. The tertiary nature of the amine and the presence of a quaternary carbon center adjacent to the alkyne introduce steric hindrance, which can influence reaction kinetics and impart unique conformational constraints on the resulting triazole products. Such sterically demanding scaffolds are of increasing interest in drug design for their potential to enhance binding affinity and selectivity to biological targets.[5]

This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound in CuAAC reactions, offering detailed protocols, mechanistic insights, and characterization guidelines for researchers, medicinal chemists, and professionals in drug development.

**Core Principles: The Mechanism and

of the CuAAC Reaction**

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent, most commonly sodium ascorbate. The generally accepted mechanism is as follows:

  • Formation of Copper Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne of the propargylamine to form a copper acetylide intermediate.

  • Coordination of the Azide: The azide reactant coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the copper acetylide and the coordinated azide, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst.

The use of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to stabilize the Cu(I) oxidation state and accelerate the reaction.

The Influence of Steric Hindrance

The presence of a quaternary carbon center in 3-Methylpent-1-yn-3-amine introduces steric bulk around the alkyne functionality. While significant steric hindrance can sometimes impede the reaction rate, the CuAAC is remarkably tolerant to a wide range of functional groups and steric demands.[6][7] In the case of sterically hindered alkynes, the reaction may require slightly longer reaction times or slightly elevated temperatures to achieve high conversions. However, the high regioselectivity of the CuAAC reaction, favoring the 1,4-disubstituted product, is generally maintained.[8][9]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific azide coupling partner and desired scale.

Protocol 1: Small-Scale Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes a representative small-scale CuAAC reaction between this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flask

  • Standard glassware for organic synthesis

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir the solution at room temperature until all solids have dissolved.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 equiv). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 0.1 equiv).

  • Reaction Initiation: Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours). Due to the steric hindrance of the alkyne, the reaction may require gentle heating (40-50 °C) to proceed to completion in a shorter timeframe.

  • Work-up: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(benzyl)-4-(1-amino-1-methylpropyl)-1H-1,2,3-triazole.

Expected Yield: 75-90%

Data Presentation: Representative Reaction Parameters
ParameterValueRationale
Solvent System t-BuOH/H₂O (1:1)A versatile solvent system that solubilizes both organic and inorganic reagents.[10]
Catalyst Loading 1-5 mol% CuSO₄·5H₂OSufficient to catalyze the reaction efficiently without the need for extensive removal of copper post-reaction.[10]
Reducing Agent 5-10 mol% Sodium AscorbateEnsures the in situ reduction of Cu(II) to the active Cu(I) catalyst.[10]
Temperature Room Temperature to 50 °CThe reaction can proceed at room temperature, but gentle heating may be required to overcome the steric hindrance of the alkyne.
Reaction Time 12-24 hoursSterically hindered alkynes may require longer reaction times for complete conversion.

Visualization of the Experimental Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alkyne Dissolve 3-Methylpent-1-yn-3-amine HCl and Benzyl Azide in t-BuOH/H₂O mix Combine reactants and catalyst solutions prep_alkyne->mix prep_cu Prepare aqueous CuSO₄·5H₂O solution prep_cu->mix prep_asc Prepare fresh aqueous Sodium Ascorbate solution prep_asc->mix stir Stir at RT or 40-50 °C (12-24 h) mix->stir extract Aqueous work-up and extraction with DCM stir->extract purify Column Chromatography extract->purify product Isolated Triazole Product purify->product

Caption: General experimental workflow for the CuAAC reaction.

Characterization of the Triazole Product

The structure of the synthesized triazole can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Representative NMR Data

For the product of the reaction between 3-Methylpent-1-yn-3-amine and benzyl azide, the following representative NMR data can be expected (in CDCl₃):

  • ¹H NMR:

    • δ 7.50-7.30 (m, 5H): Aromatic protons of the benzyl group.

    • δ 7.70 (s, 1H): Triazole C5-H proton.[10]

    • δ 5.55 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

    • δ 1.70 (q, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

    • δ 1.40 (s, 3H): Methyl protons attached to the quaternary carbon.

    • δ 0.90 (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

    • δ 1.60 (br s, 2H): Amine protons (-NH₂).

  • ¹³C NMR:

    • δ 148.0: Triazole C4 carbon.[10]

    • δ 134.5: Quaternary aromatic carbon of the benzyl group.

    • δ 129.0, 128.5, 128.0: Aromatic carbons of the benzyl group.

    • δ 122.5: Triazole C5 carbon.[10]

    • δ 58.0: Quaternary carbon of the propargylamine backbone.

    • δ 54.0: Methylene carbon of the benzyl group (-CH₂-Ph).

    • δ 35.0: Methylene carbon of the ethyl group (-CH₂-CH₃).

    • δ 28.0: Methyl carbon attached to the quaternary carbon.

    • δ 8.0: Methyl carbon of the ethyl group (-CH₂-CH₃).

Representative Mass Spectrometry Data
  • High-Resolution Mass Spectrometry (HRMS) (ESI+): The calculated exact mass for the protonated molecule [M+H]⁺ would be the primary confirmation of the product's identity.

  • Fragmentation Pattern: The mass spectrum of 1,2,3-triazoles can exhibit characteristic fragmentation patterns. A common fragmentation involves the loss of a nitrogen molecule (N₂).[11] Subsequent fragmentations will depend on the nature of the substituents on the triazole ring.[11]

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[5][12] The triazole ring is not merely a passive linker; its unique electronic properties allow it to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[1]

The use of this compound in click chemistry provides access to triazoles with a unique structural feature: a quaternary carbon center directly attached to the triazole ring. This steric bulk can be strategically employed in drug design to:

  • Enhance Binding Affinity: The rigid and defined three-dimensional structure of the substituent can lead to improved shape complementarity with the binding pocket of a target protein.

  • Improve Selectivity: The steric hindrance can prevent off-target binding by creating unfavorable steric clashes with other proteins.

  • Modulate Physicochemical Properties: The introduction of a quaternary center can influence properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

The resulting aminotriazoles can serve as versatile intermediates for the synthesis of more complex drug candidates through further modification of the amine group.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions.[13] It is advisable to consult the Safety Data Sheet (SDS) before use.[14] General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of sterically demanding 1,4-disubstituted 1,2,3-triazoles via the Copper-Catalyzed Azide-Alkyne Cycloaddition. The protocols and data presented in this application note provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The unique structural features of the resulting triazoles offer exciting opportunities for the design of novel therapeutic agents with enhanced potency and selectivity.

References

Application Notes and Protocols for 3-Methylpent-1-yn-3-amine hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Propargylamine Building Block

3-Methylpent-1-yn-3-amine hydrochloride is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a terminal alkyne and a tertiary amine salt, offers two reactive handles for orthogonal chemical transformations. The terminal alkyne is a prime substrate for powerful carbon-carbon bond-forming reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling.[1][2] Concurrently, the amine functionality can be leveraged for derivatization or to direct and participate in cyclization cascades, notably in the synthesis of heterocyclic scaffolds like quinolines.[3][4]

This guide provides detailed experimental protocols for key reactions involving this compound, explaining the rationale behind experimental choices to ensure reproducibility and success. We will explore its application in CuAAC "click" chemistry, palladium-catalyzed Sonogashira coupling, and as a precursor in the synthesis of substituted quinolines.

Physicochemical Properties and Safety Guidelines

A thorough understanding of the reagent's properties and handling requirements is paramount for safe and effective experimentation.

PropertyValueReference
IUPAC Name 3-methylpent-1-yn-3-amine;hydrochloride[5]
CAS Number 108575-32-2[5][6]
Molecular Formula C₆H₁₂ClN[5][6]
Molecular Weight 133.62 g/mol [5][6]
Appearance White to off-white solid
Melting Point 245-250°C (decomposition)[7]

Safety and Handling:

This compound is classified as an irritant.[5] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10] Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of contact, rinse the affected area thoroughly with water.[9]

  • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5]

  • Precautionary Measures: Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[8] Store in a cool, dry, and well-ventilated place with the container tightly closed.[8]

Application 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "click chemistry," provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1] The terminal alkyne of this compound readily participates in this transformation, enabling its conjugation to a wide variety of azide-containing molecules.

Reaction Principle

The reaction involves the copper(I)-catalyzed cycloaddition between the terminal alkyne and an organic azide.[11][12] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate.[13] The amine on the substrate may require neutralization to its free base form for optimal reactivity, which can be achieved by adding a suitable base to the reaction mixture.

CuAAC_Workflow reagents 1. Prepare Reagents - 3-Methylpent-1-yn-3-amine HCl - Azide Substrate - CuSO4 Solution - Sodium Ascorbate Solution - Solvent (e.g., tBuOH/H2O) setup 2. Reaction Setup - Dissolve alkyne and azide - Add CuSO4 solution reagents->setup initiate 3. Initiate Reaction - Add Sodium Ascorbate - Stir at Room Temp. setup->initiate monitor 4. Monitor Progress (TLC / LC-MS) initiate->monitor workup 5. Work-up - Quench reaction - Extract with organic solvent monitor->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Final Product (1,2,3-Triazole) purify->product

Caption: Workflow for CuAAC "Click" Reaction.
Detailed Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol describes a general procedure for the reaction of this compound with a generic organic azide.

Materials and Reagents:

  • This compound (1.0 eq)

  • Organic Azide (e.g., Benzyl Azide) (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • Triethylamine (TEA) (1.1 eq, to neutralize the hydrochloride)

  • Solvent: tert-Butanol and Water (1:1 mixture)

  • Ethyl Acetate

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, standard glassware

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (to achieve a ~0.2 M concentration of the limiting reagent).

  • Neutralization: Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 5 minutes at room temperature.

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 eq). Add this solution to the reaction flask. The solution may turn a pale blue.

  • Initiation: Prepare a fresh aqueous solution of sodium ascorbate (0.10 eq). Add this solution dropwise to the reaction mixture. The color will typically change to a yellow-green or brown, indicating the formation of the active Cu(I) species.[13]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed.

  • Work-up: Once the reaction is complete, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 25 mL). This step helps to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted-1,2,3-triazole.

Application 2: Sonogashira Cross-Coupling

The Sonogashira coupling is a robust method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[2][14] This reaction requires a palladium catalyst and a copper(I) co-catalyst, and is typically performed in the presence of an amine base.[2][14]

Reaction Principle

The catalytic cycle involves two key processes. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst.[14] The amine base is crucial for neutralizing the hydrogen halide byproduct generated during the reaction.[14]

Sonogashira_Workflow reagents 1. Prepare Reagents - 3-Methylpent-1-yn-3-amine HCl - Aryl/Vinyl Halide - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - CuI, Base (e.g., TEA) setup 2. Reaction Setup - Add reagents to flask - Degas with N2/Ar reagents->setup reaction 3. Run Reaction - Stir under inert atm. - Heat if necessary setup->reaction monitor 4. Monitor Progress (TLC / GC-MS) reaction->monitor workup 5. Work-up - Filter off solids - Aqueous quench & extraction monitor->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Final Product (Disubstituted Alkyne) purify->product

Caption: Workflow for Sonogashira Cross-Coupling.
Detailed Protocol: Synthesis of an Aryl-Substituted Alkyne

This protocol provides a general method for the Sonogashira coupling of this compound with an aryl iodide.

Materials and Reagents:

  • This compound (1.2 eq)

  • Aryl Halide (e.g., Iodobenzene) (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (as solvent and base)

  • Anhydrous and anaerobic conditions are recommended.[2]

  • Schlenk flask or sealed tube, magnetic stirrer, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a Schlenk flask or sealed tube equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is critical to prevent oxidation of the catalysts.[15]

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine via syringe until a concentration of ~0.1 M of the aryl halide is reached. Then, add this compound (1.2 eq).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can deactivate the catalyst.[15]

  • Reaction: Stir the mixture at room temperature. For less reactive aryl bromides or chlorides, heating may be required (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete in 2-24 hours.[15]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the palladium catalyst and amine salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Application 3: Synthesis of Substituted Quinolines

The structure of 3-Methylpent-1-yn-3-amine is a precursor for constructing substituted quinoline rings, which are prevalent scaffolds in pharmaceuticals.[3] One-pot, multi-component reactions are an efficient strategy for synthesizing these complex heterocycles.[3][16]

Reaction Principle

A common strategy involves a cascade of reactions, such as a Knoevenagel condensation, Michael addition, and subsequent cyclization.[3] While a direct three-component reaction with this specific amine hydrochloride is not explicitly detailed in the initial search, a plausible pathway can be designed based on established quinoline syntheses.[4][17] For example, the amine could react with an appropriate carbonyl compound, and the alkyne could participate in a subsequent cyclization step, often catalyzed by an acid or a transition metal.

Quinoline_Synthesis reagents 1. Prepare Reagents - 3-Methylpent-1-yn-3-amine HCl - Aryl Aldehyde/Ketone - Activated Methylene Compound - Catalyst (e.g., Acid/Base) setup 2. Reaction Setup - Combine reactants in solvent - Add catalyst reagents->setup reaction 3. Run Reaction - Heat under reflux setup->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Work-up - Cool and precipitate or - Aqueous quench & extraction monitor->workup purify 6. Purification (Recrystallization / Chromatography) workup->purify product 7. Final Product (Substituted Quinoline) purify->product

Caption: General Workflow for Multi-Component Quinoline Synthesis.
Conceptual Protocol: Three-Component Quinoline Synthesis

This protocol outlines a conceptual, generalized approach inspired by established multi-component reactions for quinoline synthesis.[3][17] Optimization will be required for specific substrates.

Materials and Reagents:

  • This compound (1.0 eq)

  • An aromatic aldehyde or ketone (e.g., 2-aminobenzaldehyde) (1.0 eq)

  • An activated methylene compound (e.g., malononitrile) (1.0 eq)

  • Catalyst (e.g., piperidine, p-toluenesulfonic acid, or thiamine hydrochloride)[3]

  • Solvent (e.g., Ethanol, DMF, or Water)[3]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, combine the aromatic aldehyde/ketone (1.0 eq), the activated methylene compound (1.0 eq), and this compound (1.0 eq) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., 10 mol% piperidine for a base-catalyzed reaction or p-toluenesulfonic acid for an acid-catalyzed one).

  • Reaction: Heat the mixture to reflux and stir.

  • Monitoring: Monitor the reaction progress by TLC. The formation of a new, more polar spot often indicates product formation.

  • Work-up: After completion (typically 6-24 hours), cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • Extraction (if no precipitate): If no solid forms, concentrate the solvent under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the crude product by recrystallization or flash column chromatography to obtain the desired substituted quinoline.

References

Scalable Synthesis of 3-Methylpent-1-yn-3-amine Hydrochloride and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Propargylamines are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules. Their utility is underscored by their presence in several marketed drugs. Among these, 3-Methylpent-1-yn-3-amine and its derivatives represent a key structural motif, featuring a quaternary carbon center that imparts unique conformational constraints and metabolic stability. This guide provides a comprehensive overview of scalable and efficient synthetic methods for the preparation of 3-Methylpent-1-yn-3-amine hydrochloride and its N-substituted derivatives, with a focus on multicomponent reactions that offer high atom economy and operational simplicity. The protocols and insights provided herein are intended to be a valuable resource for researchers in both academic and industrial settings.

Core Synthetic Strategies: The Power of Multicomponent Reactions

Traditional methods for the synthesis of propargylamines often involve multi-step sequences with the use of stoichiometric and hazardous reagents. In contrast, modern synthetic chemistry has embraced multicomponent reactions (MCRs) for their efficiency and convergence. The A³ (aldehyde, amine, alkyne) and KA² (ketone, amine, alkyne) coupling reactions stand out as particularly powerful strategies for the construction of propargylamines.[1][2]

The primary advantages of these methods in a scalable synthesis context are:

  • Atom Economy: MCRs, in principle, incorporate all or most of the atoms from the starting materials into the final product, minimizing waste.

  • Operational Simplicity: The one-pot nature of these reactions reduces the number of unit operations (extractions, purifications, etc.), saving time, resources, and energy.

  • Diversity-Oriented Synthesis: By simply varying the ketone, amine, or alkyne components, a diverse library of propargylamine derivatives can be readily accessed from a common set of starting materials.

Copper catalysts are frequently employed in these transformations due to their low cost, ready availability, and high catalytic activity in activating the terminal alkyne C-H bond for nucleophilic attack on the in situ-formed iminium ion.[3]

Reaction Mechanism: Copper-Catalyzed KA² Coupling

The generally accepted mechanism for the copper-catalyzed KA² coupling reaction is depicted below. The catalytic cycle begins with the activation of the terminal alkyne by the copper(I) catalyst to form a copper acetylide intermediate. Concurrently, the ketone and amine undergo condensation to form an iminium ion. The copper acetylide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to forge the crucial C-C bond and generate the propargylamine product. The copper catalyst is regenerated in the process, allowing it to re-enter the catalytic cycle.

KA2_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle Ketone Methyl Ethyl Ketone Iminium Iminium Ion Formation Ketone->Iminium Amine Ammonia/Primary Amine Amine->Iminium Alkyne Acetylene Cu_Acetylide Copper Acetylene Complex Alkyne->Cu_Acetylide Nucleophilic_Attack Nucleophilic Attack Iminium->Nucleophilic_Attack Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Acetylide C-H Activation Cu_Acetylide->Nucleophilic_Attack Product_Formation Propargylamine Product Nucleophilic_Attack->Product_Formation Product_Formation->Cu_Catalyst Catalyst Regeneration

Caption: Mechanism of Copper-Catalyzed KA² Coupling.

Protocols for Synthesis and Derivatization

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound and an N-benzyl derivative.

Protocol 1: Scalable Synthesis of 3-Methylpent-1-yn-3-amine

This protocol is based on the highly efficient copper-catalyzed Ketone-Amine-Alkyne (KA²) coupling reaction.

Workflow:

Protocol1_Workflow Start Reaction Setup Reaction KA² Coupling Reaction Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Distillation Workup->Purification Final_Product 3-Methylpent-1-yn-3-amine Purification->Final_Product

Caption: Workflow for the Synthesis of 3-Methylpent-1-yn-3-amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl Ethyl Ketone (MEK)72.1172.1 g (89.6 mL)1.0
Ammonia (7N solution in MeOH)17.03214 mL1.5
Acetylene Gas26.04As neededExcess
Copper(I) Chloride (CuCl)98.994.95 g0.05
Toluene-500 mL-
Diethyl Ether-As needed for extraction-
Saturated aq. NH₄Cl-As needed for work-up-
Saturated aq. NaCl (Brine)-As needed for work-up-
Anhydrous MgSO₄-As needed for drying-

Instrumentation:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Condenser

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, condenser, and thermometer, add methyl ethyl ketone (72.1 g, 1.0 mol), toluene (500 mL), and copper(I) chloride (4.95 g, 0.05 mol).

  • Ammonia Addition: To the stirred suspension, add the 7N solution of ammonia in methanol (214 mL, 1.5 mol) at room temperature.

  • Acetylene Purge: Submerge the gas inlet tube below the surface of the reaction mixture and begin bubbling acetylene gas at a moderate rate. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and continue to bubble acetylene through the mixture for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 200 mL) and then with brine (1 x 200 mL).

  • Extraction and Drying: Extract the aqueous layers with diethyl ether (2 x 150 mL). Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to afford 3-Methylpent-1-yn-3-amine as a colorless to pale yellow liquid.

Expected Yield: 70-85%

Characterization Data for 3-Methylpent-1-yn-3-amine: [4]

  • ¹H NMR (CDCl₃): δ 2.25 (s, 1H, C≡CH), 1.65 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.55 (s, 2H, NH₂), 1.25 (s, 3H, CH₃), 0.95 (t, J=7.5 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (CDCl₃): δ 88.0 (C≡CH), 70.5 (C≡CH), 52.0 (C-NH₂), 38.0 (CH₂CH₃), 30.0 (CH₃), 9.0 (CH₂CH₃).

  • IR (neat, cm⁻¹): 3380 (N-H), 3310 (C≡C-H), 2970, 2930, 2880 (C-H), 2100 (C≡C).

  • MS (EI): m/z (%) = 97 (M⁺), 82, 68, 54.

Safety Precautions:

  • Acetylene is a highly flammable gas and can form explosive acetylides with certain metals. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.

  • Methyl ethyl ketone and toluene are flammable solvents. Avoid open flames and sparks.

  • Ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 2: Synthesis of N-Benzyl-3-methylpent-1-yn-3-amine

This protocol demonstrates the synthesis of an N-substituted derivative using a primary amine in the KA² coupling reaction.

Workflow:

Protocol2_Workflow Start Reaction Setup Reaction KA² Coupling Reaction Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-Benzyl-3-methylpent-1-yn-3-amine Purification->Final_Product

Caption: Workflow for the Synthesis of N-Benzyl-3-methylpent-1-yn-3-amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl Ethyl Ketone (MEK)72.117.21 g (8.96 mL)0.1
Benzylamine107.1510.7 g (10.9 mL)0.1
Phenylacetylene102.1312.3 g (13.4 mL)0.12
Copper(I) Iodide (CuI)190.450.95 g0.005
Dioxane-100 mL-
Diethyl Ether-As needed for extraction-
Saturated aq. NaHCO₃-As needed for work-up-
Saturated aq. NaCl (Brine)-As needed for work-up-
Anhydrous Na₂SO₄-As needed for drying-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add methyl ethyl ketone (7.21 g, 0.1 mol), benzylamine (10.7 g, 0.1 mol), phenylacetylene (12.3 g, 0.12 mol), copper(I) iodide (0.95 g, 0.005 mol), and dioxane (100 mL).

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) with stirring for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with diethyl ether.

  • Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-3-methylpent-1-yn-3-amine.

Expected Yield: 65-80%

Protocol 3: Preparation of this compound

This protocol describes the conversion of the free amine to its hydrochloride salt for improved stability and handling.

Workflow:

Protocol3_Workflow Start Dissolve Amine Acidification Addition of HCl Start->Acidification Precipitation Precipitation of Salt Acidification->Precipitation Isolation Filtration and Drying Precipitation->Isolation Final_Product 3-Methylpent-1-yn-3-amine HCl Isolation->Final_Product

References

Application Notes and Protocols: 3-Methylpent-1-yn-3-amine Hydrochloride as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Unique Building Block

3-Methylpent-1-yn-3-amine hydrochloride is a bifunctional molecule featuring a terminal alkyne and a tertiary amine. This unique structural arrangement makes it a highly valuable, yet underutilized, starting material for the synthesis of a diverse array of heterocyclic compounds. The presence of both a nucleophilic amine and a reactive carbon-carbon triple bond within the same molecule allows for a variety of elegant and efficient cyclization strategies. This guide provides detailed application notes and protocols for the use of this compound in the preparation of valuable heterocyclic scaffolds, such as oxazoles and pyrroles, which are prevalent in medicinal chemistry and materials science.

The hydrochloride salt form of 3-methylpent-1-yn-3-amine enhances its stability and handling properties, making it a convenient precursor for various chemical transformations. The protocols outlined herein are grounded in established methodologies for the cyclization of acetylenic amines and their derivatives, adapted specifically for this promising substrate.

Part 1: Synthesis of Substituted Oxazoles

Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are found in a wide range of biologically active natural products and pharmaceuticals. The synthesis of oxazoles from this compound typically involves a two-step sequence: acylation of the amine to form an N-propargylamide, followed by a cyclization reaction.

Application Note 1: Palladium-Catalyzed Oxidative Cyclization for 2,5-Disubstituted Oxazoles

This protocol describes a palladium-catalyzed coupling of an N-propargylamide (derived from 3-methylpent-1-yn-3-amine) with an aryl iodide, followed by an in-situ cyclization to yield a 2,5-disubstituted oxazole. This method is notable for its good functional group tolerance.[1][2]

Rationale: The reaction proceeds through a Sonogashira-type coupling of the terminal alkyne with the aryl iodide, followed by a base-mediated intramolecular 5-endo-dig cyclization of the resulting intermediate. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for efficient coupling, while the base promotes the final ring-closing step.

Experimental Workflow Diagram:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Palladium-Catalyzed Cyclization A 3-Methylpent-1-yn-3-amine HCl C N-(1-ethyl-1-methylprop-2-yn-1-yl)amide A->C Base (e.g., Et3N) DCM, 0°C to rt B Acyl Chloride/Anhydride B->C D N-propargylamide F 2,5-Disubstituted Oxazole D->F Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., P(2-furyl)3) Base (e.g., NaOtBu) Solvent (e.g., MeCN) E Aryl Iodide E->F

Caption: Workflow for the synthesis of 2,5-disubstituted oxazoles.

Protocol 1: Synthesis of 2-Phenyl-5-(1-ethyl-1-methyl-ethyl)-oxazole

Step 1: Synthesis of N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (2.5 eq).

  • Slowly add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-propargylamide.

Step 2: Palladium-Catalyzed Cyclization

  • To a dried Schlenk tube, add N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide (1.0 eq), iodobenzene (1.2 eq), Pd₂(dba)₃ (0.05 eq), and tri(2-furyl)phosphine (0.2 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous acetonitrile (MeCN, 5 mL) and sodium tert-butoxide (2.0 eq).

  • Heat the reaction mixture at 80 °C for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the 2,5-disubstituted oxazole.

Application Note 2: Metal-Free, Hypervalent Iodine-Mediated Cyclization

For syntheses where transition metal contamination is a concern, a metal-free approach using a hypervalent iodine reagent offers an attractive alternative. This method leads to the formation of functionalized oxazolines which can be further transformed into oxazoles.[3]

Rationale: (Diacetoxyiodo)benzene (PIDA) in the presence of an iodine source like lithium iodide promotes an intramolecular iodooxygenation of the N-propargylamide via a 5-exo-dig cyclization. The resulting iodomethylene-oxazoline is a versatile intermediate.

Reaction Mechanism Diagram:

G A N-propargylamide B Iodonium Intermediate A->B PhI(OAc)2, LiI C 5-exo-dig Cyclization B->C Intramolecular Nucleophilic Attack D (E)-5-Iodomethylene-2-oxazoline C->D Proton Transfer

Caption: Proposed mechanism for hypervalent iodine-mediated cyclization.

Protocol 2: Synthesis of (E)-5-(iodomethylene)-2-phenyl-4,4-diethyl-oxazoline

  • In a round-bottom flask, dissolve N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide (1.0 eq) in anhydrous acetonitrile (10 mL).

  • Add (diacetoxyiodo)benzene (PIDA, 1.5 eq) and lithium iodide (LiI, 2.0 eq).

  • Stir the reaction mixture at room temperature for 6-12 hours under an inert atmosphere.

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired iodomethylene-oxazoline.

Part 2: Synthesis of Substituted Pyrroles

Pyrroles are fundamental five-membered nitrogen-containing heterocycles that form the core of many biologically important molecules, including porphyrins and certain drugs. Base-mediated intramolecular cyclization of N-propargylamines is an efficient route to structurally diverse pyrroles.[4]

Application Note 3: Base-Mediated Intramolecular Cyclization

This protocol outlines a straightforward and efficient method for the synthesis of polysubstituted pyrroles from N-propargylamines, which can be derived from this compound.

Rationale: The reaction is believed to proceed through a base-mediated isomerization of the alkyne to an allene, followed by an intramolecular nucleophilic attack of an in-situ generated enamine or enolate, leading to the formation of the pyrrole ring.

Protocol 3: Synthesis of 2,3,4-Trisubstituted Pyrroles

Step 1: N-Alkylation of 3-Methylpent-1-yn-3-amine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (3.0 eq).

  • Add an α-halo ketone or ester (e.g., ethyl 2-bromoacetate) (1.1 eq).

  • Heat the reaction mixture at 60-80 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude N-propargylamine derivative by column chromatography.

Step 2: Base-Mediated Cyclization

  • Dissolve the purified N-propargylamine derivative (1.0 eq) in an anhydrous solvent such as THF or DMSO.

  • Add a strong base, for example, potassium tert-butoxide (1.2 eq), at room temperature.

  • Stir the reaction mixture for 2-6 hours.

  • Monitor the formation of the pyrrole by TLC or GC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting pyrrole derivative by column chromatography.

Data Summary

The following table summarizes the expected outcomes for the synthesis of oxazoles and pyrroles based on literature reports for analogous substrates. Yields are indicative and may vary depending on the specific substrates and reaction conditions.

PrecursorHeterocycleMethodCatalyst/ReagentTypical Yield (%)Reference
N-(1-ethyl-1-methylprop-2-yn-1-yl)amideOxazolePalladium-Catalyzed CyclizationPd₂(dba)₃, P(2-furyl)₃60-85[1]
N-(1-ethyl-1-methylprop-2-yn-1-yl)amideOxazolineHypervalent Iodine-Mediated CyclizationPhI(OAc)₂, LiI70-90[3]
N-Substituted-3-methylpent-1-yn-3-aminePyrroleBase-Mediated Intramolecular CyclizationKOtBu65-92[4]

Conclusion

This compound is a promising and versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols and application notes provided in this guide, based on well-established chemical transformations, offer a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this molecule. The ability to readily access important heterocyclic scaffolds like oxazoles and pyrroles from this single precursor highlights its significance in modern organic synthesis and medicinal chemistry. Further exploration of its reactivity is encouraged to uncover novel synthetic pathways and access new chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylpent-1-yn-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your yield and purity.

I. Synthesis Overview & Core Chemistry

The synthesis of this compound is a valuable process for creating a key building block in organic and medicinal chemistry. The most common and industrially relevant pathway involves a two-step process starting from 3-methyl-1-pentyn-3-ol. This tertiary alcohol is first converted to a chlorinated intermediate, which is subsequently aminated and then converted to its stable hydrochloride salt.

This guide focuses on troubleshooting and optimizing this primary synthetic route.

Synthesis_Workflow A 3-Methyl-1-pentyn-3-ol B Step 1: Alkynyl Chlorination A->B  HCl, H₂SO₄, CuCl   C 3-Methyl-3-chloro-1-pentyne B->C D Step 2: Amination C->D  NH₃ (aq), NH₃ (g)   E 3-Methylpent-1-yn-3-amine (Free Base) D->E F Step 3: Salt Formation E->F  HCl   G 3-Methylpent-1-yn-3-amine HCl F->G

Caption: General workflow for the synthesis of 3-Methylpent-1-yn-3-amine HCl.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis. Each question is designed to reflect a common experimental observation.

Step 1: Alkynyl Chlorination
Q1: My yield of 3-methyl-3-chloro-1-pentyne is significantly lower than the reported >95%. What are the most likely causes?

This is a frequent challenge. The chlorination of a tertiary propargylic alcohol is sensitive to several factors. A low yield is typically traced back to one of the following:

  • Inadequate Temperature Control: This is the most critical parameter. The reaction is exothermic and must be maintained between -5°C and 5°C.[1] Higher temperatures promote the formation of elimination and rearrangement byproducts, such as enynes and allenic chlorides.

    • Causality: The tertiary carbocation intermediate is prone to rearrangement. Low temperatures stabilize this intermediate, favoring the desired nucleophilic substitution by the chloride ion over competing reaction pathways.

  • Reagent Quality and Stoichiometry:

    • Acids: Use high-purity, concentrated hydrochloric and sulfuric acids. The patent literature specifies 30% HCl and 98% H₂SO₄.[1] The sulfuric acid acts as a dehydrating agent and proton source to facilitate the formation of the carbocation. Incorrect concentrations can hinder the reaction.

    • Catalyst: The cuprous chloride (CuCl) catalyst is essential. Ensure it is fresh and not oxidized (it should be white, not green/blue). Oxidation to Cu(II) will render it ineffective.

  • Inefficient Mixing: In a biphasic system (aqueous acids and organic alcohol), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs. If mixing is poor, the reaction will be slow and incomplete.

Q2: I'm struggling with the phase separation after the chlorination reaction. An emulsion has formed, or the layers are not separating cleanly. How can I resolve this?

This is a known issue with this reaction, as noted in the patent literature.[1] The problem often stems from the presence of unreacted starting material or partially soluble byproducts that act as surfactants.

  • Solution 1: Allow for Longer Settling Time: After stopping the reaction, let the mixture stand undisturbed in a separatory funnel for an extended period (e.g., 30-60 minutes). Sometimes, the layers will separate on their own with sufficient time.

  • Solution 2: Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic components and helping to break the emulsion. This technique is a standard organic chemistry workup procedure.

  • Solution 3: Check for Reaction Completion: Before workup, confirm the absence of the starting alcohol via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). An incomplete reaction is a primary cause of poor separation.

Step 2: Amination
Q3: The yield of my free amine is low after the amination step. What factors should I investigate?

Low yield in the amination step often points to side reactions or loss of product during workup.

  • Competing Hydrolysis: The primary competing reaction is the hydrolysis of 3-methyl-3-chloro-1-pentyne back to the starting alcohol (3-methyl-1-pentyn-3-ol). This is especially prevalent if using dilute aqueous ammonia at elevated temperatures.

    • Mitigation: The patented method utilizes a combination of aqueous ammonia and bubbling ammonia gas through the reaction mixture.[1] This ensures a high concentration of the nucleophile (NH₃), which kinetically favors the amination reaction over hydrolysis.

  • Incomplete Reaction: Ensure the reaction is run to completion. Monitor the disappearance of the 3-methyl-3-chloro-1-pentyne intermediate by GC.

  • Product Volatility: The free amine product, 3-methylpent-1-yn-3-amine, is a relatively volatile liquid. Significant loss can occur during solvent removal under reduced pressure if the vacuum is too strong or the temperature is too high. It is advisable to use a rotary evaporator with careful control over pressure and a moderately cold water bath.

Troubleshooting_Low_Yield Start Low Final Yield of Amine HCl Check_Chlorination Was the yield of the chloro-intermediate high? Start->Check_Chlorination Check_Amination Was the yield of the free amine high? Check_Chlorination->Check_Amination Yes Troubleshoot_Chlorination Focus on Step 1: - Temperature Control - Reagent Quality - Mixing Check_Chlorination->Troubleshoot_Chlorination No Check_Salt Was the salt formation and isolation efficient? Check_Amination->Check_Salt Yes Troubleshoot_Amination Focus on Step 2: - Ammonia Concentration - Hydrolysis Side Reaction - Product Volatility Check_Amination->Troubleshoot_Amination No Troubleshoot_Salt Focus on Step 3: - Solvent Choice - HCl Stoichiometry - Crystallization Conditions Check_Salt->Troubleshoot_Salt No Success Yield Optimized Check_Salt->Success Yes

References

Technical Support Center: Purification of 3-Methylpent-1-yn-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 3-Methylpent-1-yn-3-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this versatile alkynylamine hydrochloride.

Introduction: Understanding the Purification Challenges

This compound is a valuable building block in organic synthesis. However, like many amine hydrochlorides, its purification can be non-trivial. The presence of a polar amine salt and a nonpolar hydrocarbon backbone presents unique challenges in solvent selection and impurity removal. Common issues include the presence of unreacted starting materials, byproducts from synthesis, and degradation products. This guide provides a systematic approach to troubleshooting these issues and achieving high purity.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is an oil or a sticky solid and won't crystallize. What should I do?

A1: Oiling out or the formation of a sticky solid during recrystallization is a common issue, often caused by the presence of impurities or the use of an inappropriate solvent system. Here are several troubleshooting steps:

  • Solvent System Modification: The choice of solvent is critical. While the hydrochloride salt is generally soluble in polar solvents like water and alcohols, a single solvent may not be optimal.[1] Consider a mixed-solvent system. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., isopropanol, ethanol, or methanol) and an anti-solvent in which it is less soluble (e.g., diethyl ether, ethyl acetate, or hexanes).[1][2]

  • Purity Check: Significant amounts of impurities can inhibit crystallization. Before attempting recrystallization, assess the purity of your crude product using techniques like TLC, ¹H NMR, or LC-MS. If the sample is highly impure, consider a preliminary purification step like an acid-base extraction.

  • Scratching and Seeding: If the solution is supersaturated but crystals are not forming, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, if you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution.

  • Slow Cooling: Rapid cooling can lead to the precipitation of an amorphous solid or oil. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Q2: I'm seeing unexpected peaks in the ¹H NMR spectrum of my purified this compound. What could they be?

A2: Unexpected peaks in the NMR spectrum indicate the presence of impurities. Based on the typical synthesis of tertiary propargylamines, these could be:

  • Unreacted Starting Materials: Depending on the synthetic route, you might see signals corresponding to the starting ketone/aldehyde, alkyne, or amine.

  • Byproducts of Synthesis: Side reactions can lead to various impurities. For example, in A³ coupling reactions, homocoupling of the alkyne is a common side reaction.[3]

  • Solvent Residues: Signals from residual solvents used in the reaction or purification (e.g., ethyl acetate, hexanes, ethanol) are common.

  • Degradation Products: Propargylamines can be susceptible to degradation under certain conditions.[4] Acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis or other rearrangements.

Q3: How can I remove colored impurities from my this compound?

A3: Colored impurities are often nonpolar, polymeric materials. They can typically be removed by treating the recrystallization solution with activated charcoal.

  • Procedure: Dissolve the crude product in a minimal amount of hot recrystallization solvent. Add a small amount of activated charcoal (typically 1-5% by weight of your compound) to the hot solution and swirl.

  • Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Filtration: Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Then, allow the filtrate to cool and crystallize as usual.

Q4: What is the best way to dry the purified crystals of this compound?

A4: Amine hydrochlorides can be hygroscopic. To effectively dry your purified crystals:

  • Initial Drying: After filtration, wash the crystals with a small amount of a cold, non-polar solvent (like diethyl ether or hexanes) to help remove residual polar recrystallization solvent. Continue to pull a vacuum over the filter funnel for a period to remove the bulk of the solvent.

  • Final Drying: For complete drying, place the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C). Alternatively, a vacuum desiccator containing a drying agent like phosphorus pentoxide or potassium hydroxide can be used at room temperature.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Diagram: Troubleshooting Logic for Purification

G start Crude 3-Methylpent-1-yn-3-amine hydrochloride purity_check Assess Purity (TLC, NMR, LC-MS) start->purity_check high_purity High Purity (>90%) purity_check->high_purity Is purity high? low_purity Low Purity (<90%) purity_check->low_purity Is purity low? recrystallization Recrystallization high_purity->recrystallization Yes acid_base Acid-Base Extraction low_purity->acid_base No final_product Pure Product recrystallization->final_product Successful troubleshoot_recrystallization Troubleshoot Recrystallization (Oiling out, poor yield, etc.) recrystallization->troubleshoot_recrystallization Unsuccessful recrystallization_2 Recrystallization acid_base->recrystallization_2 recrystallization_2->final_product Successful recrystallization_2->troubleshoot_recrystallization Unsuccessful troubleshoot_recrystallization->recrystallization Retry

Caption: A decision-making workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed-Solvent System)

This protocol is a general guideline and may require optimization based on the impurity profile of your sample.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Ethyl Acetate (EtOAc)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol to just cover the solid.

  • Heating: Gently heat the mixture with stirring. Continue to add isopropanol dropwise until the solid completely dissolves. Avoid adding a large excess of solvent.[5]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add ethyl acetate dropwise until you observe the first signs of persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the purified this compound.

Diagram: Recrystallization Workflow

G cluster_0 Dissolution cluster_1 Saturation cluster_2 Crystallization cluster_3 Isolation & Drying dissolve Dissolve crude product in minimal hot IPA add_anti Add hot EtOAc until cloudy dissolve->add_anti clarify Add a few drops of hot IPA to clarify add_anti->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filter Vacuum filter crystals cool_ice->filter wash Wash with cold EtOAc filter->wash dry Dry under vacuum wash->dry

Caption: Step-by-step workflow for the mixed-solvent recrystallization of this compound.

Protocol 2: Purification by Acid-Base Extraction

This method is particularly useful for removing non-basic organic impurities.[6][7][8][9]

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether. If the starting material is the free amine, it can be directly dissolved. If it is the hydrochloride salt, it will need to be basified first (see step 3).

  • Extraction of the Amine: Transfer the ether solution to a separatory funnel and extract with 1 M HCl (3 x volume of ether). The amine will be protonated and move into the aqueous layer.

  • Separation of Layers: Combine the aqueous layers containing the protonated amine. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oily layer.

  • Back-Extraction: Extract the free amine back into diethyl ether (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation of Free Amine: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Final Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation: Purity Assessment

The purity of this compound should be assessed at each stage of the purification process.

Analytical TechniquePurposeExpected Observations for Pure Compound
¹H NMR Structural confirmation and detection of proton-containing impurities.Clean spectrum with characteristic peaks for the methyl, ethyl, and alkyne protons.[10]
¹³C NMR Confirmation of the carbon skeleton and detection of carbon-containing impurities.Expected number of signals corresponding to the carbon atoms in the molecule.
LC-MS Purity assessment and identification of impurities by mass-to-charge ratio.A single major peak corresponding to the mass of the protonated free amine.
Melting Point Assessment of purity.A sharp melting point range. Broad ranges indicate the presence of impurities.

Conclusion

The successful purification of this compound is achievable through a systematic approach that combines appropriate purification techniques with careful analytical monitoring. By understanding the potential impurities and the principles of recrystallization and acid-base extraction, researchers can overcome common challenges and obtain a high-purity product suitable for their research and development needs.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Methylpent-1-yn-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis and optimization of 3-Methylpent-1-yn-3-amine hydrochloride. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, offering field-proven insights into troubleshooting and reaction optimization.

Overview of Synthesis Strategy

3-Methylpent-1-yn-3-amine is a valuable propargylamine, a class of compounds that serve as crucial building blocks for various nitrogen-containing heterocycles and biologically active molecules.[1][2] The most efficient and atom-economical method for its synthesis is a variation of the Aldehyde-Alkyne-Amine (A³) coupling reaction, known as the Ketone-Alkyne-Amine (KA²) coupling.[3][4]

This one-pot, three-component reaction involves the condensation of butan-2-one (a ketone), acetylene (an alkyne), and ammonia (an amine) in the presence of a metal catalyst.[5] The resulting free base is then typically converted to its hydrochloride salt to improve stability, crystallinity, and handling characteristics.

The KA² Coupling Reaction Mechanism

The reaction proceeds through a catalytic cycle that involves the in-situ formation of an imine and a metal acetylide, which then combine to form the target propargylamine.[1][6] The process is highly valued in green chemistry as it minimizes steps and waste, with water being the only byproduct.[4][5]

KA2_Mechanism Ketone Butan-2-one Imine Iminium Intermediate Ketone->Imine Condensation Amine Ammonia (NH3) Amine->Imine Catalyst_H2O [M]-Catalyst + H₂O Imine->Catalyst_H2O Formation Imine->inv1 Alkyne Acetylene Acetylide Metal Acetylide [M]-C≡CH Alkyne->Acetylide C-H Activation Catalyst [M]-Catalyst Catalyst->Acetylide Acetylide->inv1 Product 3-Methylpent-1-yn-3-amine Product->Catalyst Regeneration inv1->Product Nucleophilic Addition

Caption: Catalytic cycle for the KA² coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for 3-Methylpent-1-yn-3-amine? The most prevalent modern route is the one-pot, three-component Ketone-Alkyne-Amine (KA²) coupling, which is a variant of the A³ coupling reaction.[3] This method is favored for its high atom economy, operational simplicity, and convergence, combining butan-2-one, acetylene, and ammonia in a single step.[1][5]

Q2: Why is the final product isolated as a hydrochloride salt? The free amine is often an oil or low-melting solid that can be difficult to purify and handle. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store. This form also enhances water solubility.

Q3: What are the primary advantages of this multicomponent reaction strategy? The key advantages align with the principles of green chemistry.[5] They include:

  • Atom Economy: Most atoms from the reactants are incorporated into the final product, with water as the main byproduct.[4]

  • Efficiency: It reduces the number of synthetic steps and purification stages compared to traditional multi-step syntheses.[5]

  • Versatility: The reaction conditions can be tuned by changing the catalyst, solvent, and temperature to optimize yield and purity.[7]

Q4: Besides copper, what other catalysts can be used for this transformation? While copper salts (e.g., CuI, CuBr, Cu(OTf)₂) are the most common due to their low cost and high efficiency, a wide range of other transition metals have been shown to catalyze A³/KA² couplings.[3][5] These include complexes of gold, silver, iron, zinc, and ruthenium.[3][6] The choice of catalyst can significantly impact reaction time, temperature requirements, and tolerance to other functional groups.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions grounded in chemical principles.

Problem 1: Low or No Product Yield

Low yield is the most common challenge. A systematic approach is required to identify the root cause.

Caption: Decision tree for troubleshooting low reaction yield.

Q: My reaction shows no conversion of starting materials. What should I check first? A: The most likely culprit is an inactive catalyst or incorrect reaction conditions.

  • Catalyst Activity: Copper(I) salts can oxidize to inactive Copper(II) upon prolonged exposure to air. Use freshly opened catalyst or a catalyst stored under an inert atmosphere. Some protocols benefit from catalysts that are generated in situ.

  • Temperature: While many A³ couplings proceed at room temperature, the KA² variant with a less reactive ketone may require heating.[3] An initial optimization screen from 40 °C to 80 °C is recommended.[4][8]

  • Ammonia Source: Ensure your source of ammonia (e.g., aqueous ammonium hydroxide, ammonia in methanol, or ammonia gas) is of sufficient concentration and quality.

Q: I'm getting a good yield of the free base, but I lose most of it when forming the hydrochloride salt. Why? A: This often points to issues with the precipitation and isolation protocol.

  • Solvent Choice: The hydrochloride salt's solubility is highly dependent on the solvent. A common method is to dissolve the free base in a non-polar solvent like diethyl ether or dichloromethane, then add a solution of HCl in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether or isopropanol).

  • Excess Acid: Using a large excess of concentrated aqueous HCl can lead to a highly acidic aqueous phase where the product salt remains dissolved. Use a stoichiometric amount (1.0-1.1 equivalents) of HCl, preferably in an anhydrous organic solvent.

  • Water Content: The presence of water can prevent or hinder the precipitation of the hydrochloride salt. Ensure your free base and solvents are reasonably dry before attempting salt formation.

Problem 2: Formation of Significant Byproducts

Q: My crude NMR shows multiple products. What are the likely side reactions? A: Several side reactions can compete with the desired KA² coupling.

  • Alkyne Homocoupling (Glaser Coupling): Under aerobic conditions, terminal alkynes can couple to form diynes, a reaction also catalyzed by copper salts. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to minimize this.

  • Ketone Self-Condensation: Butan-2-one can undergo a base- or acid-catalyzed aldol condensation with itself, especially at elevated temperatures. This can be mitigated by controlling the temperature and the rate of addition of reagents.[9]

  • Favorskii Reaction: While less common, under strongly basic conditions, an intermediate could potentially rearrange. This is generally avoided by using the catalytic, near-neutral conditions of the A³ coupling.

Problem 3: Purification Challenges

Q: The product is difficult to purify by column chromatography. What are my options? A: Propargylamines can be challenging to purify due to their basic nature, which can cause streaking on silica gel.

  • Modified Silica Gel Chromatography: Pre-treating the silica gel with a small amount of triethylamine (~1-2% v/v) in the eluent can neutralize acidic sites and lead to much sharper peaks.

  • Acid-Base Extraction: A classic and effective method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with dilute acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure free base into an organic solvent.

  • Solid-Phase Extraction (SPE): For smaller scale or library synthesis, SPE using an ion-exchange cartridge (like SCX, a strong cation exchanger) is highly effective.[10] The crude mixture is loaded, non-basic impurities are washed off, and the desired amine is then eluted by washing the cartridge with a solution of ammonia in methanol.[10]

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on laboratory conditions and reagent purity.

Protocol 1: Synthesis of 3-Methylpent-1-yn-3-amine (Free Base)
  • To a dry, round-bottom flask equipped with a magnetic stir bar and a condenser, add the catalyst (e.g., Copper(I) Iodide, 5 mol%).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the solvent (e.g., Toluene or solvent-free).[3][4] Many modern procedures are performed under solvent-free conditions for greener synthesis.[4]

  • Add butan-2-one (1.0 eq) and the amine source (e.g., 2M Ammonia in Methanol, 1.5 eq) via syringe.

  • Begin vigorous stirring and heat the reaction to the optimized temperature (e.g., 80 °C).[8]

  • Introduce the acetylene source. This can be done by bubbling acetylene gas through the solution or by using a solid acetylene surrogate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Perform an acid-base workup as described in the purification section to isolate the pure free base.

  • Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Formation of this compound
  • Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a 2M solution of HCl in diethyl ether (1.05 eq) dropwise with stirring.

  • A white precipitate should form immediately. Continue stirring in the ice bath for 30 minutes.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the white solid under high vacuum to yield this compound.[11]

ParameterRecommended ConditionRationale & Notes
Catalyst CuI, CuBr, Cu(OTf)₂ (1-5 mol%)Copper(I) salts are cost-effective and highly active. Cu(OTf)₂ can be more Lewis acidic and active at lower temperatures.[3][12]
Solvent Toluene, Water, or Solvent-FreeSolvent-free conditions are environmentally preferred and can accelerate the reaction.[4] Water can also be an effective solvent.[6]
Temperature 60-100 °CKetones are less reactive than aldehydes, often requiring heat to drive the reaction to completion.[3][4]
Stoichiometry Ketone (1.0 eq), Amine (1.2-2.0 eq), Alkyne (1.2-1.5 eq)An excess of the more volatile amine and alkyne components is often used to ensure full conversion of the ketone.
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing catalyst oxidation and the Glaser homocoupling side reaction of the alkyne.

Safety Precautions

  • Pyrophoric Reagents: While not typically used in A³ couplings, alternative syntheses might involve pyrophoric reagents like n-butyllithium to generate a lithium acetylide. These reagents ignite spontaneously on contact with air and/or water.[13] They must be handled under an inert atmosphere by trained personnel using proper syringe and cannula techniques.[14][15] Always wear a fire-retardant lab coat and safety glasses.[16][17]

  • Ammonia: Ammonia is corrosive and a respiratory irritant. All manipulations should be performed in a well-ventilated fume hood.

  • Acetylene Gas: Acetylene is a highly flammable gas and can be explosive under pressure. Handle with appropriate regulators and ensure the system is free of leaks.

This guide is intended to provide a robust framework for the successful synthesis and optimization of this compound. By understanding the mechanistic principles and potential pitfalls, researchers can more effectively troubleshoot and refine their experimental conditions.

References

Identifying and minimizing byproducts in 3-Methylpent-1-yn-3-amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methylpent-1-yn-3-amine hydrochloride (CAS: 108575-32-2).[1][2][3][4] This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and minimization of key byproducts. Our goal is to provide actionable insights and robust protocols grounded in established chemical principles.

Section 1: Overview of the Synthetic Pathway

The most prevalent and scalable synthesis of this compound is a multi-step process commencing with the formation of a tertiary propargyl alcohol, followed by its conversion to the target amine. Understanding this pathway is critical to pinpointing potential sources of impurity formation.

The overall transformation can be visualized as follows:

cluster_step1 Step 1: Ethynylation (Favorskii-type Reaction) cluster_step2 Step 2: Chloroamination cluster_step3 Step 3: Salt Formation MEK Methyl Ethyl Ketone Alcohol 3-Methyl-1-pentyn-3-ol MEK->Alcohol Formation of Propargyl Alcohol Acetylene Acetylene Acetylene->Alcohol Formation of Propargyl Alcohol Base Strong Base (e.g., KOH) Base->Alcohol Formation of Propargyl Alcohol Chlorinating_Agent Chlorinating Agent (e.g., HCl/H2SO4) Chloride 3-Methyl-3-chloro-1-pentyne Chlorinating_Agent->Chloride Formation of Tertiary Chloride Ammonia Ammonia (aq) Amine_Free 3-Methylpent-1-yn-3-amine (Free Base) Ammonia->Amine_Free Ammonolysis HCl_Gas HCl (in solvent) Final_Product 3-Methylpent-1-yn-3-amine HCl HCl_Gas->Final_Product Crystallization

Caption: General two-step synthesis pathway for 3-Methylpent-1-yn-3-amine.

The initial step is a base-catalyzed nucleophilic addition of an acetylide to a ketone, a classic reaction known as the Favorskii reaction.[5] The resulting tertiary alcohol is then converted to the amine, often via an intermediate chloride, which is subsequently displaced by ammonia.[6] Each of these stages presents unique challenges and potential for byproduct formation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield in the first step (formation of 3-Methyl-1-pentyn-3-ol) is low, and I'm observing a significant amount of viscous, higher-boiling point residue. What is the likely cause?

A1: This is a classic symptom of a competing aldol condensation reaction of the starting ketone, methyl ethyl ketone (MEK).

  • Causality: The strong base (e.g., KOH, NaNH₂) required to deprotonate acetylene and form the acetylide nucleophile can also deprotonate the α-carbon of MEK, forming an enolate. This enolate can then attack another molecule of MEK, leading to aldol adducts and their subsequent dehydration products. These are higher molecular weight compounds, which explains the viscous residue. The Favorskii reaction is known to be susceptible to this side reaction, especially with enolizable ketones.[5]

  • Troubleshooting & Minimization:

    • Temperature Control: Maintain stringent low-temperature control (typically -10 to 5 °C) during the base and MEK addition. Lower temperatures disfavor the kinetics of the aldol reaction more than the desired ethynylation.

    • Addition Order & Rate: Add the MEK slowly to a solution of the pre-formed metal acetylide in the reaction solvent. This ensures the ketone is consumed by the desired reaction as quickly as it is introduced, minimizing its concentration and the opportunity for self-condensation.

    • Solvent Choice: Using solvents like DMSO or 1,2-dimethoxyethane can sometimes improve yields for reactions with aldehydes, and similar principles may apply to ketones by improving the solubility and reactivity of the acetylide.[5]

Q2: During the conversion of the alcohol to the amine hydrochloride, my final product is contaminated with an impurity that has a similar retention time in GC but lacks the amine functionality. What could this be?

A2: The most probable byproduct is an unsaturated hydrocarbon resulting from an elimination reaction .

  • Causality: The intermediate, 3-methyl-3-chloro-1-pentyne, is a tertiary alkyl halide. When subjected to basic conditions during the ammonolysis step, or if the temperature is too high, it can undergo E1 or E2 elimination to form alkenes, such as 3-methylpenta-1,2-diene or 3-methylpenta-1,3-diene. The formation of the hydrochloride salt is typically done in an anhydrous solvent, but residual base or excessive heat during workup can promote this side reaction.

  • Troubleshooting & Minimization:

    • Anhydrous Conditions: Ensure the intermediate chloride is handled under strictly anhydrous conditions before proceeding to the ammonolysis step.

    • Temperature of Amination: Control the temperature and pressure of the ammonolysis reaction carefully. While heating is required to drive the reaction, excessive temperatures will favor elimination over substitution.

    • pH Control During Workup: After the free base is formed, carefully neutralize any excess ammonia before extraction. During the final salt formation, use anhydrous HCl in a suitable solvent (e.g., isopropanol, diethyl ether) and avoid excess acid, which can also catalyze side reactions.

Q3: My final this compound product is oily and refuses to crystallize, even after cooling. What are the common culprits?

A3: This issue typically points to the presence of impurities that act as crystallization inhibitors.

  • Causality:

    • Residual Starting Material: Incomplete conversion of 3-methyl-1-pentyn-3-ol can carry through the synthesis. The alcohol's hydroxyl group can interfere with the ionic lattice of the hydrochloride salt.

    • Water Content: The hydrochloride salt is hygroscopic. The presence of water will result in a viscous syrup instead of a crystalline solid. The free amine itself is also prone to absorbing atmospheric moisture and CO2.

    • Incorrect Stoichiometry: An excess of the free amine (insufficient HCl) or a large excess of HCl can lead to non-stoichiometric salts or solvated complexes that are difficult to crystallize.

  • Troubleshooting & Minimization:

    • Purity of the Free Base: Ensure the 3-methylpent-1-yn-3-amine free base is pure before salt formation. Consider vacuum distillation of the free base if significant impurities are detected by GC.

    • Anhydrous Salt Formation: Use a solution of anhydrous HCl gas dissolved in a dry, non-protic solvent like diethyl ether or isopropyl acetate. Add this solution slowly to the amine solution at a controlled temperature (0-5 °C).

    • Trituration/Solvent Selection: If an oil forms, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Alternatively, you can try removing the solvent and triturating the resulting oil with a non-polar solvent like hexane or heptane to wash away organic impurities and potentially induce solidification.

Section 3: Analytical Protocols for Quality Control

Reliable analytical methods are essential for identifying and quantifying byproducts.

Protocol 1: GC-FID for Reaction Monitoring and Purity Assessment

This method is ideal for monitoring the volatile free-base and its precursors.

ParameterSettingRationale
Column Agilent DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column providing good separation for hydrocarbons and amines.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Detector Temp. 280 °C (FID)Standard temperature for a Flame Ionization Detector.
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 minA standard temperature ramp to separate starting materials, product, and potential higher-boiling byproducts like aldol adducts.
Sample Prep Dilute ~5 mg of the sample (e.g., free amine) in 1 mL of a suitable solvent like Methanol or Dichloromethane.Ensure the sample is fully dissolved.
Protocol 2: ¹H NMR for Structural Verification

¹H NMR is invaluable for confirming the structure of the final product and identifying impurities.

ParameterSetting
Solvent DMSO-d₆ or D₂O
Frequency 400 MHz or higher
Typical Shifts ~8.5 ppm (broad singlet, 3H): -NH₃⁺ protons. ~3.7 ppm (singlet, 1H): Acetylenic C-H proton. ~1.8 ppm (quartet, 2H): -CH₂- group of the ethyl chain. ~1.5 ppm (singlet, 3H): Methyl group protons. ~1.0 ppm (triplet, 3H): Terminal methyl of the ethyl chain.

Note: The presence of a broad peak around 3.5-5.0 ppm in a sample of the alcohol intermediate would indicate the -OH proton.

Section 4: Visual Troubleshooting Workflow

This diagram provides a logical path to diagnose and resolve common synthesis issues.

Start Problem Encountered Low_Yield Low Overall Yield Start->Low_Yield Impure_Product Impure Final Product Start->Impure_Product Check_Step1 Analyze Step 1 (Alcohol Formation) by GC Low_Yield->Check_Step1 Analyze_Final Analyze Final Product (GC, NMR) Impure_Product->Analyze_Final Low_Conversion1 Low Conversion of MEK Check_Step1->Low_Conversion1 No High_Byproducts1 High MW Byproducts Present Check_Step1->High_Byproducts1 Yes Fix_Base Action: Check Base Activity/ Stoichiometry. Ensure Anhydrous. Low_Conversion1->Fix_Base Fix_Aldol Cause: Aldol Condensation Action: Lower Temp, Slow MEK Addition. High_Byproducts1->Fix_Aldol Start_Material Starting Alcohol Detected Analyze_Final->Start_Material Alcohol Peak Unsaturated_Imp Unsaturated Impurities Detected Analyze_Final->Unsaturated_Imp Alkene Peaks Oily_Product Product is Oily/ Won't Crystallize Analyze_Final->Oily_Product Physical Form Fix_Conversion2 Cause: Incomplete Amination Action: Increase Reaction Time/Temp. Start_Material->Fix_Conversion2 Fix_Elimination Cause: Elimination Action: Control Temp, Ensure Anhydrous. Unsaturated_Imp->Fix_Elimination Fix_Crystallization Cause: Water/Impurity Action: Use Anhydrous HCl, Purify Free Base. Oily_Product->Fix_Crystallization

Caption: A decision tree for troubleshooting common synthesis problems.

Section 5: Summary of Byproducts and Mitigation Strategies

Byproduct NameFormation StageLikely CauseRecommended Minimization Strategy
Aldol Condensation Products Step 1: EthynylationHigh temperature; High concentration of ketone relative to acetylide.Maintain reaction temperature below 5 °C; Slow, controlled addition of ketone to the acetylide solution.
Unsaturated Hydrocarbons Step 2: AmmonolysisHigh temperature during amination or workup; Presence of residual base.Maintain strict temperature control during amination; Ensure proper neutralization before extraction.
3-Methyl-1-pentyn-3-ol (Impurity in Final Product)Incomplete conversion during chlorination or amination steps.Ensure sufficient reaction time and temperature for the amination step; Confirm complete conversion of the intermediate chloride.

References

Troubleshooting guide for 3-Methylpent-1-yn-3-amine hydrochloride synthesis challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylpent-1-yn-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The information is presented in a question-and-answer format to directly address specific issues you may face in the laboratory.

Troubleshooting Guide

This section provides in-depth solutions to common problems encountered during the synthesis, focusing on the underlying chemical principles to empower you to make informed decisions.

Step 1: Chlorination of 3-Methyl-1-pentyn-3-ol

The first step in the synthesis is the conversion of the tertiary alcohol, 3-methyl-1-pentyn-3-ol, to the corresponding tertiary alkyl chloride, 3-methyl-3-chloro-1-pentyne. This is a critical step where yield and purity can be compromised.

Question 1: My chlorination reaction with thionyl chloride (SOCl₂) is giving a low yield of the desired 3-methyl-3-chloro-1-pentyne and a significant amount of alkene byproducts. What is causing this and how can I improve the selectivity?

Answer: This is a common issue when chlorinating tertiary alcohols with thionyl chloride. The reaction mechanism for tertiary alcohols with SOCl₂ can proceed via an SN1-like pathway.[1] This involves the formation of a tertiary carbocation intermediate after the departure of the chlorosulfite leaving group. This carbocation is susceptible to two competing reaction pathways: nucleophilic attack by the chloride ion to form the desired alkyl chloride, and elimination of a proton from an adjacent carbon to form an alkene (E1 elimination).

Causality of Low Yield and Alkene Formation:

  • Carbocation Stability: The tertiary carbocation formed from 3-methyl-1-pentyn-3-ol is relatively stable, providing a longer lifetime for elimination to occur.

  • Reaction Temperature: Higher temperatures favor elimination over substitution.

  • Basicity of the Medium: The presence of a base (even a weak one like pyridine, which is sometimes added to scavenge the HCl byproduct) can promote the E1 pathway.

Troubleshooting Strategies:

  • Temperature Control: Maintain a low reaction temperature (e.g., -10 to 0 °C) during the addition of thionyl chloride and throughout the reaction. This will kinetically favor the substitution pathway over the elimination pathway.

  • Solvent Choice: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform.[1] These solvents do not solvate the carbocation as strongly as polar protic solvents, which can help to suppress elimination.

  • Reagent Addition: Add the thionyl chloride dropwise to the solution of the alcohol to maintain a low concentration of the reactive intermediate and control the exotherm.

  • Avoidance of Strong Bases: If a scavenger for HCl is needed, consider using a sterically hindered, non-nucleophilic base in stoichiometric amounts, rather than an excess of a base like pyridine which can promote elimination.

ParameterStandard ConditionOptimized Condition for Tertiary AlcoholRationale
Temperature Room Temperature-10 to 0 °CFavors SN1 over E1
Solvent Pyridine (as solvent and base)Dichloromethane, ChloroformNon-polar, aprotic
SOCl₂ Addition RapidSlow, dropwiseControls exotherm and intermediate concentration
Base Pyridine (excess)Stoichiometric hindered base (optional)Minimizes E1 pathway

ChlorinationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve 3-methyl-1-pentyn-3-ol in anhydrous DCM B Cool to -10 °C (ice-salt bath) A->B C Add SOCl₂ dropwise under N₂ atmosphere B->C D Stir at 0 °C for 2-4 hours C->D E Monitor reaction by TLC D->E F Quench with ice-water E->F G Separate organic layer F->G H Wash with NaHCO₃ (aq) and brine G->H I Dry over Na₂SO₄ H->I J Evaporate solvent I->J

Caption: Logical relationship between ammonia concentration and product selectivity in ammonolysis.

Purification and Product Characterization

The final step is the isolation and purification of the target compound as its hydrochloride salt.

Question 3: I am having trouble purifying the this compound. My final product is contaminated with inorganic salts and is difficult to crystallize. What are the best practices for purification?

Answer: Purification of amine hydrochlorides can be challenging due to their high polarity and solubility in aqueous media. Contamination with inorganic salts often arises from the work-up procedure, especially if aqueous HCl and bases are used.

Troubleshooting Strategies for Purification:

  • Work-up to Remove Inorganic Salts:

    • After the ammonolysis, evaporate the excess ammonia and solvent.

    • Dissolve the residue in an organic solvent in which the amine is soluble but the inorganic salts are not (e.g., diethyl ether or dichloromethane).

    • Filter off the insoluble inorganic salts.

    • Wash the organic layer with a minimal amount of water to remove any remaining water-soluble salts, being mindful that the free amine has some water solubility.

  • Formation of the Hydrochloride Salt:

    • To avoid introducing water, use a solution of anhydrous HCl in an organic solvent (e.g., diethyl ether, dioxane, or isopropanol) to precipitate the hydrochloride salt.

    • Add the HCl solution dropwise to a solution of the purified free amine in a suitable organic solvent until the solution is acidic.

    • The hydrochloride salt should precipitate out of the solution.

  • Recrystallization:

    • Choosing the right solvent system is crucial for recrystallization. A common approach is to use a solvent in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures.

    • Good solvent systems for amine hydrochlorides often include alcohol/ether mixtures (e.g., ethanol/diethyl ether, isopropanol/diethyl ether) or acetone. [2] * Dissolve the crude hydrochloride salt in a minimal amount of the hot alcohol, and then slowly add the ether until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to promote the formation of well-defined crystals.

Purification StepCommon IssueRecommended Solution
Salt Formation Aqueous HCl introduces water, co-precipitates inorganic saltsUse anhydrous HCl in an organic solvent (e.g., ether, isopropanol)
Crystallization Product is an oil or does not crystallizeUse a binary solvent system (e.g., ethanol/ether) for recrystallization
Inorganic Salt Removal Contamination of final product with NaCl, NH₄ClWash the free amine solution with minimal water before salt formation

Expected NMR Data for this compound:

  • A triplet corresponding to the methyl group of the ethyl chain.

  • A quartet corresponding to the methylene group of the ethyl chain.

  • A singlet for the methyl group attached to the quaternary carbon.

  • A singlet for the acetylenic proton.

  • A broad singlet for the -NH₃⁺ protons (which may exchange with D₂O).

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during this synthesis? A1: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ammonia is a corrosive and pungent gas; concentrated solutions should also be handled in a fume hood. The final amine product is flammable and corrosive.

[3]Q2: Can I use other chlorinating agents instead of thionyl chloride? A2: Yes, other reagents like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) can be used. However, the work-up for these reagents can be more complex as they produce non-volatile byproducts. Concentrated HCl can also be used, but this often requires harsh conditions and can lead to side reactions.

Q3: How can I confirm the formation of the intermediate, 3-methyl-3-chloro-1-pentyne? A3: The formation of the intermediate can be monitored by TLC and confirmed by GC-MS. The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern for the chlorinated compound. IR spectroscopy can also be used to confirm the disappearance of the hydroxyl (-OH) stretch from the starting material.

Q4: My final product has a brownish color. How can I decolorize it? A4: A brownish color may indicate the presence of impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool and crystallize.

References

Managing hydrolysis as a side reaction with 3-Methylpent-1-yn-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylpent-1-yn-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively manage potential side reactions, with a primary focus on hydrolysis. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the successful application of this versatile propargylamine.

Troubleshooting Guide: Managing Hydrolysis

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify, confirm, and mitigate hydrolysis of this compound.

Issue 1: I am observing low yields and unexpected byproducts in my reaction. Could hydrolysis be the culprit?

Answer:

Yes, hydrolysis is a common side reaction for amine hydrochlorides, especially if your reaction conditions are not strictly anhydrous. The hydrochloride salt of 3-Methylpent-1-yn-3-amine is hygroscopic, meaning it can readily absorb moisture from the atmosphere, which can lead to its degradation.[1][2]

Signs of Potential Hydrolysis:

  • Decreased pH of the reaction mixture: The hydrolysis of the amine hydrochloride can release hydrochloric acid, leading to a more acidic environment.

  • Formation of a ketone: The primary hydrolysis product of a propargylamine at the tertiary carbon bearing the amine group is a ketone. In this case, you would expect to see the formation of 3-methylpentan-3-one.

  • Appearance of an ammonium salt: The amine functional group, upon hydrolysis, will be converted to an ammonium salt.

  • Inconsistent results between experiments: Varying levels of atmospheric moisture can lead to different degrees of hydrolysis, causing poor reproducibility.

Workflow for Diagnosing Hydrolysis:

A Low Yield / Unexpected Byproducts B Monitor Reaction pH A->B Step 1 C Analyze Reaction Mixture by LC-MS or GC-MS B->C Step 2 D Identify Ketone & Ammonium Byproducts C->D Step 3 E Confirm Hydrolysis D->E Conclusion cluster_prep Preparation cluster_reaction Reaction Setup A Oven-Dry Glassware D Add Water Scavenger (e.g., Molecular Sieves) A->D B Use Anhydrous Solvents B->D C Inert Atmosphere (N2/Ar) C->D E Add 3-Methylpent-1-yn-3-amine HCl D->E F Add Other Reagents E->F G Monitor Reaction F->G Reactant 3-Methylpent-1-yn-3-amine Intermediate Protonated Intermediate Reactant->Intermediate + H₃O⁺ H2O H₂O H2O->Intermediate Product1 3-Methylpentan-3-one Intermediate->Product1 Product2 Ammonium Chloride Intermediate->Product2

References

Technical Support Center: Recrystallization of 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Methylpent-1-yn-3-amine hydrochloride via recrystallization. As a Senior Application Scientist, this guide is structured to explain the reasoning behind experimental choices, ensuring both scientific accuracy and practical, field-tested insights.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for recrystallization?

A1: this compound is a colorless to pale yellow crystalline solid.[1] Its hydrochloride form enhances its stability and solubility in polar solvents like water and alcohols.[1][2] Being a salt, it has a relatively high polarity, which is a critical factor in selecting an appropriate solvent system for recrystallization. The goal is to find a solvent or solvent mixture where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3]

Q2: What is a good starting point for selecting a recrystallization solvent for this compound?

A2: Given its solubility in alcohols, a good starting point is a mixed solvent system.[4] A common and often effective choice for polar molecules, including amine hydrochlorides, is an alcohol/water mixture or an alcohol mixed with a less polar co-solvent.[4] Specifically, consider trying:

  • Ethanol/Water: Ethanol is a good solvent for this type of compound, and the addition of water as an anti-solvent can effectively reduce the solubility upon cooling to induce crystallization.

  • Isopropanol/Diethyl Ether (or Hexanes): Isopropanol can dissolve the amine salt, and the addition of a non-polar solvent like diethyl ether or hexanes will decrease the solubility and promote crystal formation.

It is advisable to perform small-scale solubility tests to determine the optimal solvent and ratio.[5]

Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[6] This is a common issue, especially with impure compounds or when using mixed solvent systems.[6][7]

To troubleshoot this:

  • Re-heat and Add More "Good" Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of the solvent in which the compound is more soluble (the "good" solvent) to increase the overall solubility.[8]

  • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling increases the likelihood of oiling out. Insulating the flask can help achieve a slower cooling rate.[3]

  • Lower the Saturation Temperature: By using a slightly larger volume of solvent, the solution will become saturated at a lower temperature, which may be below the compound's melting point.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated.[7] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred.[7]1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[7] 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the solution's surface.[5][8] b. Adding a seed crystal of the pure compound.[5][8] c. Cooling the solution in an ice bath to further decrease solubility.[3]
Poor recovery of the compound. 1. Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor.[5] 2. Premature crystallization: The compound crystallized in the filter funnel during hot filtration. 3. Washing with a warm solvent: The wash solvent redissolved a significant portion of the crystals.1. Minimize the amount of hot solvent used to dissolve the compound initially.[5] 2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization.[9] 3. Wash the collected crystals with a minimal amount of ice-cold solvent. [5]
The recrystallized product is still impure. 1. Crystallization occurred too quickly: Impurities were trapped within the crystal lattice.[8] 2. Insoluble impurities were not removed: A hot filtration step was omitted. 3. Soluble impurities co-precipitated: The chosen solvent did not effectively keep impurities in the solution upon cooling.1. Slow down the cooling process to allow for the formation of more pure crystals.[3] Consider re-dissolving in a slightly larger volume of solvent.[8] 2. Perform a hot gravity filtration to remove any insoluble materials before cooling.[10] 3. Re-recrystallize the material, possibly using a different solvent system.
Colored impurities remain in the final product. The colored compounds have similar solubility profiles to the target compound.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[9]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Illustrative)

This is a general procedure. The choice of a single solvent that meets the criteria of high solubility when hot and low solubility when cold is crucial. For this compound, a polar solvent like isopropanol could be investigated.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[5]

  • Drying: Dry the crystals to a constant weight.[5]

Protocol 2: Mixed Solvent Recrystallization

This method is often more practical for amine hydrochlorides.

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" (high solubility) solvent at its boiling point.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" (low solubility) anti-solvent dropwise until the solution becomes slightly cloudy (turbid).[6]

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.[6]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from the single solvent protocol.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation start Crude 3-Methylpent-1-yn-3-amine HCl dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration Insoluble Impurities? cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_no Troubleshooting: No Crystals cluster_yes Troubleshooting: Crystals Formed start Crystals Formed? no_crystals No start->no_crystals No yes_crystals Yes start->yes_crystals Yes too_much_solvent Too Much Solvent? no_crystals->too_much_solvent oiling_out Oiled Out? yes_crystals->oiling_out boil_off Boil Off Solvent too_much_solvent->boil_off Yes induce_crystallization Induce Crystallization (Scratch/Seed) too_much_solvent->induce_crystallization No reheat_add_solvent Reheat & Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes pure_enough Pure Product? oiling_out->pure_enough No reheat_add_solvent->start end Proceed to Isolation pure_enough->end Yes

Caption: Decision-making flowchart for troubleshooting common recrystallization issues.

References

Technical Support Center: Enhancing the Solution Stability of 3-Methylpent-1-yn-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylpent-1-yn-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to design robust, stable, and reproducible experiments.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial inquiries regarding the stability of this compound.

Q1: What is this compound, and why is its stability in solution a primary concern?

A: this compound is the salt form of a bifunctional molecule featuring a primary amine and a terminal alkyne group.[1] Its hydrochloride salt form generally improves water solubility and stability in the solid state.[2] However, in solution, these two functional groups become key reactive sites, making the molecule susceptible to several degradation pathways. The primary amine is a nucleophile and prone to oxidation, while the terminal alkyne can undergo reactions like hydration and polymerization.[1] Understanding and mitigating this inherent reactivity is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the most likely degradation pathways for this compound in solution?

A: The degradation of this compound is primarily driven by its functional groups. The main pathways include:

  • Oxidation of the Amine: The primary amine group is electron-rich and can be oxidized, potentially forming imines, oximes, or other related species.[1][3] This is often accelerated by the presence of dissolved oxygen, metal ions, or light.

  • Acid-Catalyzed Hydration of the Alkyne: In aqueous acidic solutions, the terminal alkyne's triple bond can be hydrated to form a ketone.[1] While the hydrochloride salt provides an initial acidic environment, further pH changes can influence this pathway.

  • Reaction with Environmental Contaminants: The primary amine can react with atmospheric carbon dioxide to form carbamates.[1] It is also susceptible to reacting with trace impurities often found in solvents or on lab equipment, such as aldehydes, leading to the formation of Schiff bases.

  • Polymerization: Terminal alkynes, under certain conditions of heat, light, or in the presence of metal catalysts, can be prone to polymerization.[1]

Q3: My solution of this compound is turning a pale yellow/brown over time. What is likely happening?

A: Discoloration is a common indicator of degradation. This is most frequently attributed to the oxidation of the amine functionality or the formation of polymeric side products.[1][3] These reactions can create chromophores that absorb visible light, leading to the observed color change. To confirm the cause, we recommend analytical techniques like HPLC to identify and quantify any new impurity peaks.

Q4: What is the single most important factor for maintaining the stability of this compound in an aqueous solution?

A: pH control. Maintaining a sufficiently acidic pH is the most critical factor. The amine group has a pKa where, at low pH, it exists predominantly in its protonated ammonium form (R-NH₃⁺). This protonation renders the nitrogen lone pair unavailable, drastically reducing its nucleophilicity and susceptibility to oxidation and other reactions.[4][5] Studies on similar amine compounds show significantly greater stability at pH 3 compared to pH 6.[4][6][7]

Section 2: Troubleshooting Guide - Addressing Common Experimental Failures

This guide provides a systematic approach to diagnosing and solving stability issues during your experiments.

Logical Flow for Troubleshooting Stability Issues

start Problem: Rapid Degradation or Inconsistent Results check_ph 1. Verify Solution pH start->check_ph ph_ok Is pH < 5? check_ph->ph_ok adjust_ph Action: Adjust pH to 3-4 using a non-reactive acid or buffer. (See Table 1) ph_ok->adjust_ph No check_atmo 2. Check Atmosphere ph_ok->check_atmo Yes adjust_ph->check_ph atmo_ok Is solution under inert gas (N₂/Ar)? check_atmo->atmo_ok use_inert Action: Degas solvent and store under an inert atmosphere. Use antioxidants. atmo_ok->use_inert No check_light 3. Check Light Exposure atmo_ok->check_light Yes use_inert->check_atmo light_ok Is solution protected from light? check_light->light_ok use_amber Action: Use amber vials or wrap containers in foil. light_ok->use_amber No check_temp 4. Check Temperature light_ok->check_temp Yes use_amber->check_light temp_ok Is solution stored cold (2-8°C)? check_temp->temp_ok store_cold Action: Store stock solutions at 2-8°C or frozen for long-term. temp_ok->store_cold No end_node Stability Improved temp_ok->end_node Yes store_cold->check_temp

Caption: A step-by-step workflow for diagnosing solution stability issues.

Issue 1: Rapid Loss of Purity Detected by HPLC/LC-MS
  • Possible Cause A: Sub-optimal pH Environment

    • Causality: As established, if the pH of the solution rises towards neutral or alkaline, the primary amine is deprotonated, becoming a highly reactive nucleophile susceptible to oxidation.[4][5] Many standard laboratory solvents, including purified water, can have a pH close to neutral or become basic upon exposure to air (absorbing CO₂).

    • Solution: pH Adjustment and Buffered Systems. The most robust solution is to prepare the compound in a suitable acidic buffer. This ensures the pH remains in the optimal range throughout the experiment.

    • Data Presentation:

      Recommended Buffer System pH Range Rationale & Considerations
      Citrate Buffer 3.0 - 5.0 Excellent buffering capacity in the target range. Low reactivity.
      Acetate Buffer 3.8 - 5.8 Effective, but ensure no transacetylation can occur if other functional groups are present.
      Formate Buffer 2.8 - 4.8 Volatile, making it ideal for LC-MS applications.

      | 0.1% Formic or Acetic Acid | ~2.7 - 3.5 | A simple, unbuffered acidic solution. Suitable for short-term use and LC-MS. pH may drift. |

  • Possible Cause B: Oxidative Degradation

    • Causality: The presence of dissolved oxygen in the solvent provides the fuel for oxidative degradation of the amine.[3] This process can be catalyzed by trace metal ions and light.

    • Solution: Deoxygenation and Use of Antioxidants.

      • Inert Atmosphere: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. Prepare and store the final solution under an inert headspace.[1]

      • Antioxidants: For applications that can tolerate additives, consider including a water-soluble antioxidant.[8] Common choices include L-ascorbic acid (0.01-0.1% w/v) or sodium metabisulfite (0.01-0.1% w/v). Note: Always run a control to ensure the antioxidant does not interfere with your downstream assay.

Issue 2: Poor Reproducibility Between Experimental Runs
  • Possible Cause A: Photodegradation

    • Causality: The energy from UV and visible light can be sufficient to initiate and accelerate degradation reactions, particularly oxidative pathways.[9][10] This can lead to variability if light exposure differs between experiments.

    • Solution: Protection from Light. Always prepare and store solutions of this compound in amber glass vials or wrap standard glassware in aluminum foil. Minimize exposure to direct laboratory light during handling.[9]

  • Possible Cause B: Thermal Degradation

    • Causality: Chemical reaction rates, including degradation, increase with temperature. Leaving solutions on a lab bench at ambient temperature (~20-25°C) can lead to significant degradation over hours or days, whereas refrigerated storage dramatically slows these processes.[3][9]

    • Solution: Strict Temperature Control. Prepare stock solutions at room temperature for solubility but immediately store them at 2-8°C for short-term use (days) or at -20°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

Section 3: Key Protocols & Methodologies for Stability Assessment

Adherence to validated protocols is essential for trustworthy and reproducible science.

Protocol 3.1: Preparation of a Stabilized Stock Solution (10 mg/mL)
  • Buffer Preparation: Prepare 100 mL of a 50 mM sodium citrate buffer. To do this, dissolve 1.47 g of sodium citrate dihydrate in ~90 mL of HPLC-grade water. Adjust the pH to 4.0 using 1 M HCl. Add water to a final volume of 100 mL.

  • Solvent Deoxygenation: Sparge the citrate buffer with high-purity nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh 100 mg of this compound in a tared, amber glass vial.

  • Dissolution: Under a gentle stream of nitrogen, add 10.0 mL of the deoxygenated citrate buffer to the vial. Cap immediately and vortex until the solid is fully dissolved.

  • Storage: For immediate use, keep the vial at 2-8°C. For long-term storage, aliquot into smaller, single-use amber vials, flush the headspace with nitrogen, cap tightly, and store at -20°C.

Protocol 3.2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradants and establish that your analytical method is "stability-indicating".[3][9][10] This protocol validates that any degradation products that form can be separated from the parent compound.

  • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set up stress conditions as described in the table below. Include a control sample stored at 2-8°C, protected from light.

  • Analyze samples by a stability-indicating HPLC method (see Protocol 3.3) at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) until 5-20% degradation of the parent peak is observed.

Stress Condition Methodology Mechanism Targeted
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.[1][9]Acid-catalyzed reactions, primarily alkyne hydration.[1]
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1][9]Base-catalyzed reactions.
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temp.[1][3]Oxidative degradation of the amine.[1][3]
Thermal Store the stock solution in a sealed vial at 80°C.[1][9]Thermally induced degradation.
Photolytic Expose the stock solution to a photostability chamber with an output of at least 1.2 million lux hours.[9]Light-induced degradation.
Protocol 3.3: Example Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 10 min; hold for 2 min; return to 5% B over 1 min; hold for 3 min to re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Validation: A method is considered stability-indicating if all degradation peaks from the forced degradation study are baseline-resolved from the parent peak and each other.

Section 4: Visualizing Degradation Pathways

Understanding the chemical transformations helps in anticipating and preventing stability issues.

cluster_oxidation Oxidative Pathway cluster_hydration Hydrolytic Pathway parent 3-Methylpent-1-yn-3-amine (in solution) oxidized_product Oxidized Amine Products (e.g., Imines, Nitriles) parent->oxidized_product Amine Oxidation ketone_product Hydrated Alkyne Product (Ketone) parent->ketone_product Alkyne Hydration oxidant O₂, Metal Ions, Light oxidant->oxidized_product hydrating_agent H₂O, H⁺ (Acidic pH) hydrating_agent->ketone_product

Caption: Primary degradation pathways for 3-Methylpent-1-yn-3-amine in solution.

References

Preventing dimerization of 3-Methylpent-1-yn-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylpent-1-yn-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling, storage, and use of this versatile bifunctional molecule. Our goal is to help you anticipate and prevent potential experimental challenges, with a particular focus on the prevention of dimerization.

Introduction: Understanding the Molecule

This compound, a molecule incorporating both a terminal alkyne and a tertiary amine, is a valuable building block in organic synthesis. The hydrochloride salt form significantly enhances its stability and solubility in aqueous media compared to the free base.[1] The protonated amine group minimizes the propensity for oxidation of the nitrogen's lone pair of electrons, a common degradation pathway for free amines. However, the presence of the terminal alkyne introduces a potential for undesired homocoupling, or dimerization, which can impact reaction yields and purification efficiency.

This guide provides a structured, question-and-answer-based approach to address the common challenges encountered when working with this compound.

Troubleshooting Guide & FAQs

Storage and Handling

Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer: To maintain the integrity of this compound, it is crucial to store it under controlled conditions that mitigate its inherent reactivity. While some suppliers may indicate room temperature storage is acceptable for short periods[2][3], for long-term stability, we recommend the following:

  • Temperature: Store at 2-8°C in a tightly sealed container.[4]

  • Atmosphere: To prevent potential degradation, store under an inert atmosphere, such as argon or nitrogen.

  • Light and Moisture: Protect the compound from light and moisture to avoid potential side reactions.

Rationale: The primary concerns for the stability of this compound are the reactivity of the terminal alkyne and the potential for oxidation of the amine, although the latter is minimized by the hydrochloride salt form. Low temperatures and an inert atmosphere reduce the likelihood of degradation pathways such as oxidation, hydration of the alkyne, or polymerization.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes degradation and side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric CO2.
Container Tightly sealed, opaqueProtects from moisture and light.

Question 2: I've noticed a discoloration of my this compound sample. What could be the cause and is it still usable?

Answer: Discoloration, typically a yellowing or browning of the crystalline solid, is often an indicator of degradation. The two primary functional groups, the amine and the alkyne, can both contribute to the formation of impurities.

  • Amine Oxidation: Although the hydrochloride salt form reduces the likelihood of amine oxidation, it can still occur over time, especially with repeated exposure to air.

  • Alkyne Reactions: The terminal alkyne is susceptible to various reactions, including hydration (forming a ketone), oxidative cleavage, or polymerization, particularly if exposed to incompatible materials or conditions.

Recommendation: If you observe discoloration, we advise assessing the purity of the sample using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). The appearance of new signals in the NMR spectrum or additional peaks in the chromatogram would confirm the presence of degradation products. For high-sensitivity applications, it is always best to use a fresh, pure sample.

Preventing Dimerization

Question 3: What is dimerization in the context of this compound, and why is it a problem?

Answer: Dimerization, also known as homocoupling, is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical 1,3-diyne. This is a common issue with terminal alkynes and is often catalyzed by trace metal impurities, particularly copper, in the presence of an oxidant (like oxygen).

This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the formation of the dimer byproduct.

Question 4: What are the primary mechanisms of alkyne dimerization I should be aware of?

Answer: The most common mechanisms for the dimerization of terminal alkynes are copper-catalyzed oxidative coupling reactions, namely the Glaser, Eglinton, and Hay couplings.

  • Glaser Coupling: This reaction involves a copper(I) salt as a catalyst and an oxidant, such as oxygen.

  • Eglinton Coupling: This variation uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a pyridine solution.

  • Hay Coupling: This is a catalytic version of the Eglinton coupling that uses a copper(I) catalyst with a chelating agent like TMEDA (tetramethylethylenediamine) and oxygen as the oxidant.

The presence of the amine group in this compound could potentially influence these reactions, for instance, by acting as a base or a ligand for the copper catalyst.

Diagram: Generalized Glaser Coupling Mechanism

Glaser_Coupling cluster_0 Catalytic Cycle 2_R_C_CH 2 R-C≡C-H 2_R_C_C_Cu 2 R-C≡C-Cu 2_R_C_CH->2_R_C_C_Cu Deprotonation Cu_I Cu(I) Catalyst Cu_I->2_R_C_C_Cu Dimer R-C≡C-C≡C-R 2_R_C_C_Cu->Dimer Oxidative Coupling 2_Cu_0 2 Cu(0) 2_R_C_C_Cu->2_Cu_0 Reduction of Cu 2_Cu_0->Cu_I Re-oxidation Oxidant Oxidant (O2) Oxidant->Cu_I

Caption: A simplified representation of the Glaser coupling mechanism for terminal alkyne dimerization.

Question 5: How can I prevent the dimerization of this compound during my experiments?

Answer: Preventing dimerization requires careful control of the reaction conditions to disfavor the homocoupling pathway. Here are several strategies:

  • Rigorous Exclusion of Oxygen: Since dimerization is an oxidative process, performing reactions under a strictly inert atmosphere (argon or nitrogen) is critical. Solvents and liquid reagents should be thoroughly degassed before use.

  • Avoid Copper Catalysts (if possible): If the desired transformation does not require a copper catalyst, its avoidance is the most effective way to prevent Glaser-type dimerization. For reactions like Sonogashira cross-couplings, consider using copper-free conditions.

  • Use of Protecting Groups: The terminal alkyne can be protected with a silyl group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group. The protecting group can be removed in a subsequent step after the desired reaction is complete.

  • Control of Reaction Parameters:

    • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, which favors the desired cross-coupling over homocoupling.

    • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of dimerization relative to the desired reaction.

Diagram: Troubleshooting Dimerization

Troubleshooting_Dimerization Start Dimerization Observed? No Continue Experiment Start->No No Yes Troubleshooting Steps Start->Yes Yes Inert_Atmosphere Ensure Inert Atmosphere (Ar or N2) Yes->Inert_Atmosphere Degas_Solvents Degas Solvents Inert_Atmosphere->Degas_Solvents Copper_Free Consider Copper-Free Conditions Degas_Solvents->Copper_Free Slow_Addition Slow Addition of Alkyne Copper_Free->Slow_Addition Protecting_Group Use Alkyne Protecting Group (e.g., TMS) Slow_Addition->Protecting_Group

Caption: A flowchart for troubleshooting the dimerization of this compound.

Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution

This protocol provides a general guideline for handling this compound and preparing a stock solution for use in reactions.

  • Inert Atmosphere: Before opening the container, ensure a dry, inert atmosphere (argon or nitrogen) in your glovebox or Schlenk line.

  • Weighing: Quickly weigh the desired amount of the solid in a tared vial under the inert atmosphere.

  • Dissolution: Add a suitable, degassed solvent to the vial to achieve the desired concentration. The hydrochloride salt is generally soluble in water and alcohol solvents.[5] For organic reactions, solubility should be tested in the specific solvent system.

  • Storage of Stock Solution: If the stock solution is not for immediate use, it should be stored in a tightly sealed container under an inert atmosphere at 2-8°C and protected from light.

Protocol 2: Copper-Free Sonogashira Coupling to Minimize Dimerization

This protocol is a general example of a copper-free Sonogashira coupling, a common reaction for terminal alkynes, which avoids the use of a copper co-catalyst to prevent dimerization.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the degassed solvent (e.g., dioxane). Finally, add the this compound (1.2 equiv.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with water, and extract with an appropriate organic solvent.

Note: This is a general protocol and may require optimization for specific substrates.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylpent-1-yn-3-amine hydrochloride. This guide is designed to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing experiments with this compound.

Q1: What are the primary reactive sites on this compound and what types of catalytic reactions are common?

A1: this compound possesses two key functional groups for catalytic transformations: a terminal alkyne (C≡C-H) and a primary amine (-NH₂), which is initially protonated as an ammonium salt (-NH₃⁺Cl⁻).

The most common catalytic reactions involving this substrate are:

  • Cross-Coupling Reactions (Alkyne): The terminal alkyne is excellent for C-C bond formation. The most prominent example is the Sonogashira coupling , which couples the alkyne with aryl or vinyl halides, typically using a palladium catalyst and a copper co-catalyst.[1][2]

  • Three-Component Coupling Reactions (Alkyne and Amine): The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot reaction to generate more complex propargylamines.[3][4] In this case, the amine of one molecule can react with an aldehyde and the alkyne of another molecule, often catalyzed by copper or gold.[5][6]

  • Cycloisomerization/Annulation Reactions (Alkyne and Amine): The alkyne and amine can participate in intramolecular or intermolecular cyclization reactions to form various heterocyclic structures, often catalyzed by ruthenium, palladium, or gold.[7][8]

  • Hydroamination (Alkyne): This reaction involves the addition of an N-H bond across the alkyne. While the primary amine on the substrate itself can react, it's more common to see it used in intermolecular reactions.[9][10][11] Palladium, gold, and other late transition metals are known to catalyze this transformation.[12]

Q2: My starting material is a hydrochloride salt. Do I need to neutralize it before my reaction?

A2: Yes, this is a critical and often overlooked point. The nitrogen lone pair of the amine is essential for its nucleophilicity and for many catalytic cycles. In the hydrochloride salt form, this lone pair is protonated (forming -NH₃⁺), rendering it non-nucleophilic and unable to participate in reactions like A³ coupling.[13][14]

You have two primary strategies to address this:

  • Pre-Neutralization (Free-Basing): You can perform a separate workup step to convert the hydrochloride salt to the free amine before adding it to your reaction. This is the cleanest method and provides better stoichiometric control. (See Protocol 1).

  • In-Situ Neutralization: You can add at least one extra equivalent of a suitable base to your reaction mixture to neutralize the hydrochloride salt in situ.[13] Common bases for this purpose include triethylamine (TEA) or diisopropylethylamine (DIPEA). This is often done for convenience, but be aware that the formation of the ammonium salt of your base (e.g., triethylammonium chloride) in the reaction mixture can sometimes influence the reaction outcome.

G cluster_prep Pre-Reaction Decision cluster_path1 Path A: In-Situ Neutralization cluster_path2 Path B: Pre-Neutralization start Start with 3-Methylpent-1-yn-3-amine HCl decision Need amine to be nucleophilic or as a ligand? start->decision insitu Add ≥2 equivalents of amine base (e.g., TEA) to the reaction mixture decision->insitu Yes freebase Perform separate 'free-basing' workup before reaction (See Protocol 1) decision->freebase Yes, and want max control note1 Note: One equivalent forms [H-Base]Cl salt in situ. Simpler, but can affect solubility. insitu->note1 end_node Proceed to Catalytic Reaction insitu->end_node note2 Note: Cleaner reaction. Provides better stoichiometric control. freebase->note2 freebase->end_node

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Low or No Reaction Conversion
Q: My Sonogashira reaction isn't working. I've mixed my aryl halide, the alkyne, Pd catalyst, and CuI, but I see no product and the solution turned black. What's happening?

A: The formation of a black precipitate, known as "palladium black," is a classic sign of palladium catalyst decomposition and a primary reason for failed Sonogashira couplings.[15] The active Pd(0) catalyst has likely agglomerated and crashed out of the solution, rendering it inactive.

Probable Causes & Solutions:

  • Oxygen Contamination: The Pd(0) catalyst is extremely sensitive to oxygen.

    • Solution: Ensure your entire reaction setup is rigorously deoxygenated. Use Schlenk line techniques or a glovebox. Solvents and liquid reagents (like an amine base) must be sparged with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use.[15][16]

  • Poor Quality Reagents:

    • Palladium Source: If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in-situ to Pd(0) for the catalytic cycle to begin. Sometimes impurities can hinder this step. Ensure you are using a fresh, high-purity catalyst.

    • Copper(I) Iodide (CuI): CuI is easily oxidized to greenish Cu(II) species, which are ineffective.

    • Solution: Use freshly purchased CuI from a recently opened bottle. It should be off-white to light tan, not green or blue.

    • Amine Base: The amine base (e.g., TEA, DIPEA) is not just for neutralizing the HCl byproduct; it's a crucial part of the catalytic cycle. It must be anhydrous and pure.

    • Solution: Use a freshly opened bottle of high-purity amine base or distill it before use.[15]

Q: I'm attempting an A³ coupling, but my yield is very low. I added my aldehyde, this compound, and a copper catalyst. What did I miss?

A: You've likely encountered two common issues: the inactive form of your amine and potential catalyst inhibition.

Probable Causes & Solutions:

  • Protonated Amine: As discussed in FAQ Q2, the hydrochloride salt form of your amine is not nucleophilic. The first step of the A³ coupling mechanism is the reaction between the amine and the aldehyde to form an iminium ion, which cannot happen if the amine is protonated.[3]

    • Solution: Either free-base your amine before the reaction (Protocol 1) or add at least one additional equivalent of a non-nucleophilic base like triethylamine to neutralize the salt in situ.

  • Catalyst Choice: While many copper sources work, their activity can vary.

    • Solution: Copper(I) salts like CuI, CuBr, or CuCN are generally more active than Copper(II) salts for this transformation.[6][17] If using a Cu(II) source, the reaction may require higher temperatures or longer reaction times.

Category 2: Formation of Side Products
Q: My reaction mixture is turning cloudy/forming a precipitate, and my main side product is a diyne. How do I prevent this?

A: You are observing alkyne homocoupling, often called Glaser coupling. This is a very common side reaction in any coupling involving terminal alkynes, especially when using a copper co-catalyst. It involves the oxidative dimerization of two alkyne molecules.

Probable Causes & Solutions:

  • Excessive Copper or Oxygen: The Glaser coupling is often promoted by oxygen and high concentrations of a copper catalyst.

    • Solution 1 (Reduce Copper): Minimize the amount of CuI used. Often, a loading of 1-5 mol% is sufficient. Too much copper can accelerate the undesired homocoupling pathway.[15]

    • Solution 2 (Rigorous Deoxygenation): As with preventing palladium decomposition, ensure your reaction is run under a strictly inert atmosphere. Oxygen can facilitate the Cu(I)/Cu(II) cycle that drives homocoupling.

    • Solution 3 (Slow Addition): Add your alkyne slowly to the reaction mixture via a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the intermolecular cross-coupling over the bimolecular homocoupling.[15]

    • Solution 4 (Copper-Free Conditions): If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These often require a different ligand set for the palladium and a stronger organic base, but they completely eliminate the Glaser coupling pathway.[18]

G

Data & Catalyst Selection

The choice of catalyst is highly dependent on the desired transformation. The following table summarizes common choices for reactions involving 3-Methylpent-1-yn-3-amine.

Reaction Type Recommended Catalyst System Typical Base Typical Solvent Key Considerations & Potential Issues
Sonogashira Coupling PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (1-5 mol%) / PPh₃ (4-10 mol%)TEA, DIPEATHF, Dioxane, DMFHigh Priority: Rigorous deoxygenation is critical to prevent Pd(0) decomposition and Glaser coupling.[15]
A³ Coupling CuI, CuBr, or CuCN (5-10 mol%)None required if amine is free-basedToluene, DMSO, or solvent-freeThe amine substrate must be in its free-base form. Use of a co-catalyst is generally not needed.[5][17]
Cycloisomerization [RuCl₂(p-cymene)]₂ / Additive (e.g., KPF₆)VariesDioxane, TolueneCationic ruthenium complexes are often highly effective. The reaction mechanism can be sensitive to ligands and additives.[19]
Hydroamination (Intermolecular) (IPr)AuCl / AgOTf (5 mol% each)NoneDichloromethane (DCM)Gold catalysts are often prone to deactivation by strong amine coordination; Lewis acid co-catalysts can sometimes help.[9][10]

Experimental Protocols

Protocol 1: Free-Basing of this compound

This protocol describes the conversion of the hydrochloride salt to its free amine form, which is often necessary for subsequent reactions.

  • Dissolution: Dissolve 1.0 equivalent of this compound in deionized water (approx. 10 mL per gram of salt).

  • Basification: Cool the solution in an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the solution is >11, as confirmed by pH paper.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 20 mL). The free amine is more soluble in the organic phase.

  • Drying & Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is the free 3-Methylpent-1-yn-3-amine.

    • Self-Validation: The free amine has a characteristic odor and a different solubility profile than the salt. Confirm its identity via ¹H NMR if necessary. Use immediately, as free amines can be less stable upon long-term storage than their salt forms.

Protocol 2: Optimized Sonogashira Coupling

This protocol provides a robust starting point for the palladium/copper-catalyzed coupling of free 3-Methylpent-1-yn-3-amine with an aryl bromide.

  • Vessel Preparation: Add the aryl bromide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Deoxygenation: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF via syringe. Stir the mixture for 10 minutes.

  • Substrate Addition: Add the free-based 3-Methylpent-1-yn-3-amine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor its progress by TLC or GC-MS.

    • Self-Validation: A successful reaction will show the consumption of starting materials and the appearance of a new, higher Rf spot (on TLC) corresponding to the product. The solution should remain a clear, homogeneous color (often yellow to brown). The formation of a black precipitate indicates catalyst death and the reaction should be considered failed.[15]

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of 3-Methylpent-1-yn-3-amine hydrochloride, a key chiral intermediate in organic synthesis. We will delve into the technical nuances of chromatographic, spectroscopic, and thermal analyses, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.

The Analytical Challenge: Unveiling the Purity Profile

This compound presents a multifaceted analytical challenge. As a chiral primary amine hydrochloride salt, its purity profile extends beyond the principal component to encompass potential impurities such as stereoisomers (enantiomers), synthetic byproducts, residual solvents, and degradation products. A robust analytical strategy, therefore, must be multi-pronged, employing orthogonal techniques to ensure a comprehensive evaluation.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography, in its various forms, remains the bedrock of purity assessment, offering high-resolution separation of the API from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for the quantification of non-volatile and thermally labile impurities. For a polar compound like this compound, a reversed-phase method is often the first line of investigation.

Causality of Experimental Choices:

  • Column Selection: A C18 column is a versatile starting point, offering good retention for moderately polar compounds. The choice of a column with end-capping is crucial to minimize peak tailing caused by the interaction of the basic amine with acidic silanol groups on the silica support.

  • Mobile Phase: A buffered mobile phase is essential to control the ionization state of the amine and ensure reproducible retention times. A phosphate or acetate buffer in the pH range of 3-5 is typically effective. The use of an organic modifier, such as acetonitrile or methanol, allows for the elution of the compound and its impurities. A gradient elution is often preferred to resolve impurities with a wide range of polarities.

  • Detection: Due to the lack of a strong chromophore in the molecule, UV detection at a low wavelength (e.g., 210 nm) is a common approach. For higher sensitivity and specificity, especially for impurity profiling, a mass spectrometer (LC-MS) detector is invaluable.

Experimental Protocol: Reversed-Phase HPLC for Related Substances

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV or MS detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 50 50
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile impurities, including residual solvents and certain synthetic byproducts. However, the direct analysis of polar and non-volatile amine hydrochlorides by GC is challenging. Derivatization is often a necessary step to improve volatility and chromatographic performance.

Causality of Experimental Choices:

  • Derivatization: Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy to convert the polar amine and hydroxyl groups into less polar and more volatile trimethylsilyl (TMS) derivatives.

  • Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), provides good separation for a wide range of derivatized compounds.

  • Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and is suitable for quantification. For identification of unknown impurities, a Mass Spectrometer (MS) is the detector of choice.

Experimental Protocol: GC-FID for Volatile Impurities

  • Instrumentation: Gas chromatograph with a split/splitless injector, FID, and capillary column.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation (Derivatization): To 10 mg of the sample in a vial, add 1 mL of pyridine and 0.5 mL of BSTFA. Cap the vial and heat at 60 °C for 30 minutes.

Chiral HPLC: Assessing Enantiomeric Purity

As 3-Methylpent-1-yn-3-amine is a chiral molecule, the determination of its enantiomeric purity is a critical quality attribute. Chiral HPLC, using a chiral stationary phase (CSP), is the most common and reliable method for this purpose.[1]

Causality of Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often provide good enantioseparation for a wide range of chiral compounds, including amines.[2]

  • Mobile Phase: Normal-phase chromatography, using a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is typically employed for chiral separations on polysaccharide-based CSPs. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Spectroscopic Techniques: Unveiling Molecular Identity and Purity

Spectroscopic methods provide crucial information about the molecular structure and can be powerful tools for purity assessment, often serving as orthogonal techniques to chromatography.

Quantitative ¹H-NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination.[3][4] It offers a direct measurement of the analyte concentration against a certified reference standard, without the need for a calibration curve.

Causality of Experimental Choices:

  • Internal Standard: A certified internal standard with known purity, which has signals that do not overlap with the analyte signals, is chosen. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard is used. Deuterated water (D₂O) or methanol-d₄ are suitable for amine hydrochlorides.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial.

Experimental Protocol: qNMR for Assay and Purity

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Certified Maleic Acid.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add 0.75 mL of D₂O and dissolve completely.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s

    • Number of Scans: 16

  • Data Processing: After Fourier transformation and phase correction, carefully integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Thermal Analysis: Probing Physicochemical Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the solid-state properties of the API, including melting point, polymorphism, and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is primarily used to determine the melting point of the compound, which is a key indicator of purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents or water and for assessing the thermal decomposition profile of the compound.

Experimental Protocol: DSC and TGA

  • Instrumentation: DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Conditions:

    • Temperature Range: 25 °C to 250 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • TGA Conditions:

    • Temperature Range: 25 °C to 500 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

Forced Degradation Studies: Building a Stability-Indicating Method

Forced degradation studies are essential for developing a stability-indicating analytical method that can separate the API from its degradation products.[5][6] These studies involve subjecting the API to various stress conditions to accelerate its degradation.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by the developed HPLC method to demonstrate its ability to separate the API from any formed degradation products.

Comparison of Analytical Methods

Technique Parameter Assessed Advantages Limitations
HPLC-UV/MS Related substances, degradation products, assayHigh resolution, high sensitivity (MS), widely applicableMay require method development, not all impurities have a chromophore
GC-FID/MS Residual solvents, volatile impuritiesHigh sensitivity for volatile compoundsRequires derivatization for non-volatile compounds, potential for thermal degradation
Chiral HPLC Enantiomeric purityDirect separation of enantiomersRequires a specific chiral column, method development can be challenging
qNMR Absolute purity, assayPrimary method, no need for specific impurity standards, provides structural informationLower sensitivity than chromatographic methods, requires a high-field NMR
DSC Melting point, polymorphismFast, small sample sizeNot a separation technique, may not detect all impurities
TGA Residual solvents, water content, thermal stabilityQuantitative for mass lossDoes not identify the lost components

Workflow and Logical Relationships

Purity_Assessment_Workflow cluster_0 Initial Purity Screening cluster_1 In-depth Characterization cluster_2 Physicochemical Properties cluster_3 Method Validation HPLC_UV HPLC-UV (Related Substances) LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Identify Peaks Forced_Degradation Forced Degradation Studies HPLC_UV->Forced_Degradation Develop Method GC_FID GC-FID (Residual Solvents) Chiral_HPLC Chiral HPLC (Enantiomeric Purity) qNMR qNMR (Absolute Purity & Assay) DSC DSC (Melting Point, Polymorphism) TGA TGA (Thermal Stability, Solvates) Stability_Indicating_Method Validated Stability- Indicating Method Forced_Degradation->Stability_Indicating_Method API_Sample 3-Methylpent-1-yn-3-amine HCl API_Sample->HPLC_UV API_Sample->GC_FID API_Sample->Chiral_HPLC API_Sample->qNMR API_Sample->DSC API_Sample->TGA

Caption: Purity assessment workflow for 3-Methylpent-1-yn-3-amine HCl.

Conclusion

The purity assessment of this compound necessitates a holistic and orthogonal analytical approach. While HPLC remains the cornerstone for separating related substances and enantiomers, qNMR provides a powerful, direct measure of absolute purity. Thermal analysis complements these techniques by characterizing the solid-state properties of the API. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, coupled with robust method validation through forced degradation studies, is paramount to ensuring the quality, safety, and efficacy of the final drug product. This comprehensive analytical strategy provides a self-validating system, ensuring the trustworthiness of the generated data and supporting the advancement of pharmaceutical development.

References

Comparing the reactivity of 3-Methylpent-1-yn-3-amine hydrochloride with other propargylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Propargylamines: A Comparative Analysis Featuring 3-Methylpent-1-yn-3-amine Hydrochloride

Introduction: The Strategic Value of Propargylamines in Modern Synthesis

Propargylamines are a cornerstone class of organic compounds, distinguished by an amino group attached to a propargyl moiety (a C≡C triple bond adjacent to a CH group). Their unique electronic and structural features make them exceptionally versatile building blocks in organic synthesis.[1] They serve as pivotal intermediates for a vast array of nitrogen-containing bioactive molecules, including pharmaceuticals, natural products, and agrochemicals.[1][2] Furthermore, their utility extends to the synthesis of complex heterocyclic scaffolds like pyrroles, quinolines, and oxazolidinones, which are prevalent in medicinal chemistry.[2][3][4]

Among the diverse family of propargylamines, This compound (CAS: 108575-32-2) presents a case of significant interest.[5][6] As a tertiary amine featuring a quaternary carbon center, its structure introduces notable steric hindrance around the nitrogen atom and the alkyne functionality. This guide provides a comparative analysis of the reactivity of this compound against other structurally distinct propargylamines. We will delve into the mechanistic principles governing their reactivity, supported by a standardized experimental protocol for assessment, and discuss how structural attributes directly influence synthetic outcomes.

Pillar 1: Mechanistic Underpinnings of Propargylamine Reactivity

The reactivity of propargylamines is most frequently harnessed through multicomponent reactions, chief among them being the Aldehyde-Alkyne-Amine (A³) coupling reaction.[7][8] This one-pot synthesis is a highly atom-economical method for preparing a diverse library of propargylamines.[7] Understanding the A³ coupling mechanism is fundamental to appreciating the factors that differentiate the reactivity of various amine substrates.

The reaction is typically catalyzed by transition metals such as copper, gold, or silver, and proceeds through two key concurrent steps:[8][9]

  • Iminium Ion Formation: The aldehyde and amine react in situ to form a reactive iminium ion intermediate, releasing a molecule of water.[7][10]

  • C-H Activation and Nucleophilic Attack: The metal catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal acetylide species.[7][11][12] This potent nucleophile then attacks the electrophilic carbon of the iminium ion, forging the critical C-C bond and generating the final propargylamine product upon regeneration of the catalyst.[10][11]

A3_Coupling_Mechanism cluster_iminium Iminium Ion Formation cluster_acetylide Acetylide Formation cluster_coupling Nucleophilic Attack Aldehyde Aldehyde (R1-CHO) Iminium Iminium Ion [R1-CH=NR2R3]+ Aldehyde->Iminium + Amine - H2O Amine Amine (R2R3NH) Product Propargylamine Iminium->Product Nucleophilic Attack Alkyne Alkyne (R4-C≡CH) Acetylide Metal Acetylide [R4-C≡C-M] Alkyne->Acetylide + Catalyst Catalyst Metal Catalyst (e.g., Cu(I)) Acetylide->Product Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Analysis Vial To a 4 mL vial, add: - Benzaldehyde (1.0 mmol) - Amine (1.1 mmol) - Phenylacetylene (1.2 mmol) - CuBr (5 mol%) - Toluene (2 mL) Stir Seal the vial and stir the mixture at 80 °C. TLC Monitor reaction progress by TLC every hour. Stir->TLC Quench After 12h, cool to RT. Quench with aq. NH4Cl. Extract Extract with Ethyl Acetate (3x). Quench->Extract Dry Dry organic layer (Na2SO4), filter, and concentrate. Extract->Dry Purify Purify via column chromatography. Dry->Purify Yield Calculate isolated yield. Purify->Yield

References

A Comparative Guide to the Efficient Synthesis of Propargylamines: Benchmarking 3-Methylpent-1-yn-3-amine Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for efficient and atom-economical methods for constructing complex molecular architectures is paramount. Propargylamines are a critical class of compounds, serving as versatile building blocks for a myriad of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[1] This guide provides an in-depth analysis of the synthetic utility of 3-Methylpent-1-yn-3-amine hydrochloride, a representative propargylamine, primarily through its application in the renowned A³ (Aldehyde-Alkyne-Amine) coupling reaction. We will benchmark this approach against alternative synthetic strategies and explore the nuances of various catalytic systems to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their synthetic endeavors.

The A³ Coupling: A Powerful Tool for Propargylamine Synthesis

The A³ coupling reaction is a one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to directly yield a propargylamine.[2][3] This method is highly regarded for its efficiency and adherence to the principles of green chemistry by minimizing waste and reducing the number of synthetic steps.[3] this compound, upon deprotonation of its ammonium salt and activation of its terminal alkyne, is an ideal substrate for this transformation.

The General Mechanism of the A³ Coupling Reaction

The catalytic cycle of the A³ coupling reaction is a well-studied process.[4][5] It typically involves the following key steps:

  • Activation of the Alkyne: A metal catalyst, often a transition metal salt, coordinates to the terminal alkyne, increasing the acidity of the acetylenic proton.[3][4]

  • Formation of the Metal Acetylide: A base, which can be the amine reactant itself, deprotonates the activated alkyne to form a metal acetylide intermediate.[4][6]

  • Iminium Ion Formation: Concurrently, the aldehyde and amine react to form an imine, which is then protonated to generate a highly electrophilic iminium ion.[4]

  • Nucleophilic Attack: The metal acetylide acts as a nucleophile and attacks the iminium ion, forming the new carbon-carbon bond and yielding the propargylamine product.[3][5]

  • Catalyst Regeneration: The metal catalyst is regenerated, allowing it to participate in subsequent catalytic cycles.[4]

A3_Coupling_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Imine Imine/Iminium Ion Aldehyde->Imine + Amine Amine Amine Amine->Imine Alkyne R-C≡C-H Metal_Acetylide [M]-C≡C-R Alkyne->Metal_Acetylide + [M] Metal_Catalyst [M] Metal_Catalyst->Metal_Acetylide Propargylamine Propargylamine Imine->Propargylamine + Metal_Acetylide Metal_Acetylide->Propargylamine Propargylamine->Metal_Catalyst Regeneration

Generalized workflow of the A³ coupling reaction.

Comparative Analysis of Catalytic Systems for the A³ Coupling Reaction

The choice of catalyst is a critical factor influencing the efficiency, selectivity, and substrate scope of the A³ coupling reaction. A wide array of metal catalysts has been successfully employed, with copper, gold, and silver being the most common.[2][5]

Catalyst SystemTypical Loading (mol%)SolventTemperature (°C)Key AdvantagesLimitations
Copper (I) Salts (e.g., CuI, CuBr, CuOTf) 1-10Toluene, Dioxane, Water, Solvent-freeRoom Temp. to 100Low cost, high efficiency, wide availability.[3][7]Can require ligands for enantioselective reactions.
Gold Salts (e.g., HAuCl₄, AuCl₃) 1-5Water, Organic SolventsRoom Temp. to 80High catalytic activity, can be used in water.[6][8]Higher cost compared to copper.
Silver Salts (e.g., AgI, AgOTf) 1.5-6Toluene, WaterRoom Temp. to 100Effective for a range of substrates.[9]Can be less active than copper or gold for some substrates.
Zinc Salts (e.g., Zn(OTf)₂) 5Solvent-free60-80Greener solvent-free conditions, high yields.[9]May require higher temperatures.
Iron Salts (e.g., FeCl₃) 5-10CH₃CN, Solvent-freeRoom Temp. to 80Inexpensive, environmentally benign.Can be less efficient than noble metal catalysts.
Nanocatalysts (e.g., Cu NPs, Au NPs) 0.5-5Solvent-free, Water70-110High surface area, recyclability, enhanced activity.[7][10]Synthesis and characterization of nanoparticles can be complex.

Expert Insights: The choice of catalyst should be guided by the specific substrates and desired outcome. For routine synthesis, copper-based catalysts offer an excellent balance of cost and efficiency. For challenging substrates or when seeking high enantioselectivity, gold catalysts or copper catalysts with chiral ligands are often superior. The emergence of nanocatalysts presents a promising avenue for sustainable and reusable catalytic systems.[10]

Experimental Protocol: A Representative Copper-Catalyzed A³ Coupling

This protocol describes a general procedure for the synthesis of a propargylamine using 3-Methylpent-1-yn-3-amine, benzaldehyde, and piperidine, catalyzed by copper(I) iodide.

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 mmol) and toluene (5 mL).

  • Add triethylamine (1.2 mmol) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes at room temperature.

  • To the resulting solution, add benzaldehyde (1.0 mmol), piperidine (1.1 mmol), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired propargylamine.

Self-Validation: The success of this protocol can be validated by obtaining the expected product with a high yield and confirming its structure through spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by TLC and high-performance liquid chromatography (HPLC).

Alternative Synthetic Routes to Propargylamines

While the A³ coupling is a highly efficient method, traditional approaches to propargylamine synthesis are also well-established.

Addition of Metal Acetylides to Imines

This classical method involves the nucleophilic addition of a pre-formed metal acetylide (typically lithium or magnesium acetylide) to an imine.[11]

Advantages:

  • A well-established and reliable method.

  • Can be used to synthesize a wide variety of propargylamines.

Disadvantages:

  • Requires the pre-formation of the organometallic reagent, which often involves the use of strong bases and anhydrous conditions.[11]

  • The imine substrate may also need to be pre-synthesized and isolated.

  • Less atom-economical compared to the one-pot A³ coupling.

Alternative_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Alkyne R-C≡C-H Metal_Acetylide R-C≡C-Li Alkyne->Metal_Acetylide + Strong_Base Strong_Base e.g., n-BuLi Strong_Base->Metal_Acetylide Imine Imine Propargylamine Propargylamine Imine->Propargylamine + Metal_Acetylide Metal_Acetylide->Propargylamine

Workflow for the synthesis of propargylamines via metal acetylide addition to imines.

Conclusion

The A³ coupling reaction stands out as a highly efficient and versatile method for the synthesis of propargylamines, with this compound serving as a valuable building block. The choice of catalyst plays a pivotal role in the success of this transformation, with a range of metals offering distinct advantages in terms of cost, activity, and environmental impact. While traditional methods for propargylamine synthesis remain relevant, the atom economy and operational simplicity of the A³ coupling make it a preferred choice in many synthetic applications. This guide provides a foundational understanding to aid researchers in selecting the optimal synthetic strategy for their specific needs, thereby accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to 3-Methylpent-1-yn-3-amine Hydrochloride and Its Saturated and Unsaturated Analogs: A Focus on Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of enzyme inhibitors and neuromodulatory compounds, the structural nuances of a molecule can dictate its biological efficacy. This guide provides an in-depth technical comparison of 3-Methylpent-1-yn-3-amine hydrochloride and its structural analogs: 3-methylpent-1-en-3-amine hydrochloride (the corresponding alkene) and 3-methylpentan-3-amine hydrochloride (the fully saturated counterpart). We will explore the critical role of the alkyne functional group in conferring biological activity, with a specific focus on the inhibition of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism.

Introduction: The Significance of the Propargylamine Moiety

This compound belongs to the propargylamine class of compounds, which are characterized by an amino group attached to a carbon atom adjacent to a carbon-carbon triple bond. This structural motif is a well-established pharmacophore, particularly in the design of irreversible enzyme inhibitors.[1][2] The electron-rich triple bond of the propargyl group plays a crucial role in the mechanism of action of many of these inhibitors, often forming a covalent adduct with the enzyme's active site, leading to irreversible inhibition.[2]

Propargylamine derivatives have found significant applications in medicinal chemistry, most notably as inhibitors of monoamine oxidase (MAO).[1][3] MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO, particularly the MAO-B isoform, can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease and Alzheimer's disease.[1][3]

This guide will dissect the structure-activity relationship (SAR) by comparing the parent alkynylamine with its alkene and alkane analogs, providing a clear rationale for the observed differences in their biological performance.

Structural Analogs at a Glance: A Comparative Overview

The three compounds at the center of this guide share the same carbon skeleton but differ in the degree of saturation of the C1-C2 bond. This seemingly subtle difference has profound implications for their chemical reactivity and biological activity.

Compound NameStructureKey Feature
This compound CC(C)(C#C)N.ClAlkyne (Propargyl) group: A rigid, linear functional group with high electron density.
3-Methylpent-1-en-3-amine hydrochloride CC(C)(C=C)N.ClAlkene (Allyl) group: A planar functional group capable of participating in various reactions.
3-Methylpentan-3-amine hydrochloride CC(C)(CC)N.ClAlkane (Alkyl) group: A fully saturated, flexible carbon chain.

The Decisive Role of the Alkyne: A Head-to-Head Comparison of Biological Activity

While direct comparative studies on these three specific molecules are not extensively documented in publicly available literature, the well-established principles of medicinal chemistry and the vast body of research on propargylamine-based MAO inhibitors allow for a robust and evidence-based comparative analysis. The primary application of interest for this compound and its analogs lies in their potential as MAO inhibitors.

Monoamine Oxidase (MAO) Inhibition: The Propargylamine Advantage

The propargylamine moiety in this compound is the key to its potential as a potent and irreversible MAO inhibitor. The proposed mechanism of inhibition involves the enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizing the propargylamine to a highly reactive intermediate. This intermediate then forms a covalent bond with the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[2]

Hypothetical Comparative MAO-B Inhibition:

CompoundPredicted MAO-B Inhibition (IC50)Rationale
This compound Low µM to nM range The propargyl group is a known pharmacophore for irreversible MAO inhibition.[1][3]
3-Methylpent-1-en-3-amine hydrochloride Significantly higher µM range The allylamine group is generally a much weaker pharmacophore for MAO inhibition compared to the propargylamine group.
3-Methylpentan-3-amine hydrochloride Likely inactive or very weak inhibitor The saturated alkyl group lacks the necessary reactivity to form a covalent adduct with the FAD cofactor. Some long-chain saturated amines have shown inhibitory effects, but this is not a general characteristic of smaller alkylamines.[4]

This predicted trend is rooted in the fundamental chemical reactivity of the functional groups. The electron-rich and sterically accessible triple bond of the propargylamine is readily targeted by the oxidative machinery of the MAO active site. The double bond of the allylamine is less reactive in this context, and the single bonds of the alkylamine are inert under these conditions.

Experimental Protocols: Synthesis and Evaluation

To facilitate further research and validation of the principles outlined in this guide, detailed experimental protocols for the synthesis of the parent compound and its analogs, as well as a standard protocol for assessing MAO inhibition, are provided below.

Synthesis of this compound and its Analogs

The synthesis of these tertiary amines can be achieved through various established organic chemistry methodologies. A common and effective approach is the addition of an appropriate organometallic reagent to a suitable imine or ketone precursor, followed by hydrochloride salt formation.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_alkyne 3-Methylpent-1-yn-3-amine Synthesis cluster_alkene 3-Methylpent-1-en-3-amine Synthesis cluster_alkane 3-Methylpentan-3-amine Synthesis pentanone Pentan-3-one propargyl_alcohol 3-Methylpent-1-yn-3-ol pentanone->propargyl_alcohol 1. Grignard Reaction ethynylmagnesium_bromide Ethynylmagnesium bromide chloro_intermediate 3-Chloro-3-methylpent-1-yne propargyl_alcohol->chloro_intermediate 2. Chlorination socl2 SOCl2 final_product_alkyne 3-Methylpent-1-yn-3-amine chloro_intermediate->final_product_alkyne 3. Amination nh3 NH3 final_hcl_alkyne 3-Methylpent-1-yn-3-amine HCl final_product_alkyne->final_hcl_alkyne 4. Salt Formation hcl_alkyne HCl propargyl_alcohol_alkene 3-Methylpent-1-yn-3-ol allyl_alcohol 3-Methylpent-1-en-3-ol propargyl_alcohol_alkene->allyl_alcohol 1. Partial Hydrogenation lindlar Lindlar's Catalyst, H2 chloro_intermediate_alkene 3-Chloro-3-methylpent-1-ene allyl_alcohol->chloro_intermediate_alkene 2. Chlorination socl2_alkene SOCl2 final_product_alkene 3-Methylpent-1-en-3-amine chloro_intermediate_alkene->final_product_alkene 3. Amination nh3_alkene NH3 final_hcl_alkene 3-Methylpent-1-en-3-amine HCl final_product_alkene->final_hcl_alkene 4. Salt Formation hcl_alkene_salt HCl pentanone_alkane Pentan-3-one final_product_alkane 3-Methylpentan-3-amine pentanone_alkane->final_product_alkane 1. Reductive Amination nh3_reductive NH3, H2/Pd-C final_hcl_alkane 3-Methylpentan-3-amine HCl final_product_alkane->final_hcl_alkane 2. Salt Formation hcl_alkane_salt HCl

Synthetic routes to the target compounds.

Step-by-Step Synthesis of this compound:

  • Grignard Reaction: To a solution of pentan-3-one in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethynylmagnesium bromide in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylpent-1-yn-3-ol.

  • Chlorination: Dissolve the 3-methylpent-1-yn-3-ol in an appropriate solvent such as dichloromethane and cool to 0 °C. Add thionyl chloride dropwise. Stir at room temperature for 4 hours.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution. Extract with dichloromethane, dry the organic layer, and concentrate to give 3-chloro-3-methylpent-1-yne.

  • Amination: Dissolve the 3-chloro-3-methylpent-1-yne in a solution of ammonia in methanol in a sealed pressure vessel. Heat the reaction at 80 °C for 24 hours.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer and concentrate to yield 3-methylpent-1-yn-3-amine.

  • Salt Formation: Dissolve the free amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Note: The synthesis of 3-methylpent-1-en-3-amine would follow a similar route, with an initial partial hydrogenation of 3-methylpent-1-yn-3-ol using Lindlar's catalyst. The synthesis of 3-methylpentan-3-amine can be achieved via reductive amination of pentan-3-one.

Monoamine Oxidase (MAO) Inhibition Assay Protocol

This protocol describes a fluorometric assay for determining the inhibitory potential of test compounds against MAO-A and MAO-B.

Diagram of MAO Inhibition Assay Workflow:

MAOAssay cluster_assay Fluorometric MAO Inhibition Assay prepare_reagents Prepare Reagents: - MAO Enzyme (A or B) - Test Compound - Substrate (e.g., p-Tyramine) - Amplex Red - Horseradish Peroxidase (HRP) preincubation Pre-incubation: MAO Enzyme + Test Compound prepare_reagents->preincubation reaction_initiation Initiate Reaction: Add Substrate, Amplex Red, HRP preincubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation measurement Measure Fluorescence (Ex/Em = 530/585 nm) incubation->measurement data_analysis Data Analysis: Calculate % Inhibition and IC50 measurement->data_analysis

References

A Comparative Guide to the Synthetic Validation of 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two distinct synthetic routes for the preparation of 3-Methylpent-1-yn-3-amine hydrochloride, a valuable building block in medicinal chemistry and materials science. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical insights to make informed decisions regarding the selection of a synthetic strategy. The comparison is based on experimental data from peer-reviewed literature and patents, focusing on reaction efficiency, operational simplicity, and potential scalability.

Introduction

3-Methylpent-1-yn-3-amine and its hydrochloride salt are important propargylamine derivatives. Propargylamines are versatile intermediates in organic synthesis, serving as precursors to a wide array of nitrogen-containing compounds, including β-lactams and conformationally restricted peptides.[1] The presence of the terminal alkyne and the tertiary amine functionalities allows for diverse chemical modifications, making it a key component in the synthesis of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various applications. This guide will dissect two primary synthetic pathways to this target molecule, offering a critical evaluation of their respective merits and drawbacks.

Overview of Synthetic Strategies

Two principal and mechanistically distinct routes for the synthesis of 3-Methylpent-1-yn-3-amine are evaluated:

  • Route A: Synthesis from a Propargyl Alcohol Precursor. This is a two-step linear synthesis commencing with the commercially available 3-methyl-1-pentyn-3-ol. The core transformations involve the conversion of the tertiary alcohol to a tertiary propargyl chloride, followed by nucleophilic substitution with ammonia.

  • Route B: Synthesis via Metal Acetylide Addition to a Ketimine. This convergent approach involves the in situ formation of a ketimine from butan-2-one, which then undergoes a nucleophilic attack by a metal acetylide, such as lithium acetylide or ethynylmagnesium bromide.

The following sections will provide a detailed experimental protocol for each route, a comparative analysis of their key performance indicators, and a discussion on the mechanistic rationale behind the chosen conditions.

Route A: Synthesis from 3-Methyl-1-pentyn-3-ol

This classical approach leverages the reactivity of a propargyl alcohol. The hydroxyl group is first transformed into a better leaving group (chloride), which is subsequently displaced by ammonia to furnish the desired tertiary amine.

Experimental Protocol

Step 1: Synthesis of 3-Methyl-3-chloro-1-pentyne

This procedure is adapted from a patented method.

  • To a reaction vessel equipped with a stirrer and cooled to -5 °C, add 90g of 30% industrial hydrochloric acid (0.74 mol).

  • Add 3g of cuprous chloride as a catalyst.

  • Over a period of 2 hours, simultaneously add dropwise a mixture of 60g (0.60 mol) of 3-methyl-1-pentyn-3-ol and 80g (0.80 mol) of 98% concentrated sulfuric acid, maintaining the internal temperature between -5 °C and 5 °C.

  • After the addition is complete, continue stirring at -5 °C to 5 °C for an additional 2 hours.

  • Allow the reaction mixture to stand and separate into layers.

  • Collect the upper organic layer (approximately 73g).

  • Wash the organic layer with 20g of water to obtain the crude product.

  • The product, 3-methyl-3-chloro-1-pentyne, is obtained with a reported yield of up to 95.3% and a purity of 97% as determined by GC analysis.

Step 2: Synthesis of 3-Methylpent-1-yn-3-amine

This step involves the amination of the previously synthesized tertiary propargyl chloride.

  • In a pressure-resistant reactor, place the 3-methyl-3-chloro-1-pentyne obtained from the previous step.

  • Add aqueous ammonia and introduce ammonia gas. The use of excess ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts through subsequent reactions with the starting halide.[2]

  • The reaction is carried out under pressure to ensure a sufficient concentration of ammonia.

  • Upon completion, the reaction mixture is worked up by separating the organic layer, followed by purification (e.g., distillation) to isolate 3-methylpent-1-yn-3-amine. While a specific yield for this step is not provided in the primary literature, similar nucleophilic substitutions on tertiary halides can be expected to proceed in moderate to good yields, contingent on the careful control of reaction conditions to suppress elimination side reactions.

Step 3: Formation of this compound

  • Dissolve the free base, 3-methylpent-1-yn-3-amine, in a suitable aprotic solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., ethereal HCl or gaseous HCl) until precipitation of the hydrochloride salt is complete.

  • Collect the solid precipitate by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove any non-polar impurities, and dry under vacuum.

Workflow Diagram

Route_A_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation A 3-Methyl-1-pentyn-3-ol B 3-Methyl-3-chloro-1-pentyne A->B HCl, H₂SO₄, CuCl -5 to 5 °C C 3-Methylpent-1-yn-3-amine B->C Aqueous NH₃, NH₃ (gas) Under Pressure D 3-Methylpent-1-yn-3-amine Hydrochloride C->D HCl in ether

Caption: Workflow for the synthesis of this compound via a propargyl alcohol intermediate.

Route B: Synthesis via Metal Acetylide Addition to a Ketimine

This route represents a more convergent and potentially more efficient approach. It relies on the nucleophilic addition of a metal acetylide to an electrophilic carbon-nitrogen double bond of a ketimine.

Experimental Protocol

This protocol is a generalized procedure based on well-established methodologies for the addition of metal acetylides to imines and ketones.[3],[4],[5]

Step 1: Preparation of the Metal Acetylide

  • For Ethynylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous tetrahydrofuran (THF). Bubble acetylene gas through the solution to form ethynylmagnesium bromide.

  • For Lithium Acetylide: In a similar setup, dissolve acetylene in cold, anhydrous THF. Add a solution of n-butyllithium in hexanes dropwise to generate lithium acetylide.

Step 2: Formation of the Ketimine and Nucleophilic Addition

  • In a separate flask under an inert atmosphere, dissolve butan-2-one in an anhydrous solvent like THF or diethyl ether.

  • Add a suitable ammonia source (e.g., a solution of ammonia in the reaction solvent) to form the corresponding ketimine in situ. The formation of the imine can be facilitated by the presence of a dehydrating agent or by azeotropic removal of water.

  • Cool the solution containing the in situ generated ketimine to a low temperature (e.g., -78 °C to 0 °C).

  • Slowly add the previously prepared metal acetylide solution to the ketimine solution. The addition of the acetylide to the C=N bond is the key carbon-carbon bond-forming step.

  • Allow the reaction to stir at low temperature for a specified period, then warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3-methylpent-1-yn-3-amine.

  • Purify the product by column chromatography or distillation.

Step 3: Formation of this compound

This step is identical to Step 3 in Route A.

Workflow Diagram

Route_B_Workflow cluster_0 Reactant Preparation cluster_1 C-C Bond Formation cluster_2 Salt Formation A Butan-2-one + NH₃ C Butan-2-imine (in situ) A->C B Acetylene + Organometallic Base (e.g., n-BuLi or EtMgBr) D Metal Acetylide (e.g., LiC≡CH or BrMgC≡CH) B->D E 3-Methylpent-1-yn-3-amine D->E Nucleophilic Addition Anhydrous THF F 3-Methylpent-1-yn-3-amine Hydrochloride E->F HCl in ether

Caption: Workflow for the synthesis of this compound via metal acetylide addition to a ketimine.

Comparative Analysis

ParameterRoute A: From Propargyl AlcoholRoute B: Acetylide Addition to KetimineJustification & Insights
Overall Yield Moderate to GoodGood to Excellent (Potentially)Route A's chlorination step is high-yielding (95.3%), but the subsequent amination of a tertiary halide can be problematic, potentially lowering the overall yield. Route B, being a convergent synthesis, often leads to higher overall yields. Similar additions of alkynes to imines are reported to proceed with yields in the range of 70-98%.[6]
Number of Steps 3 (Isolation of intermediate)2 (Convergent, in situ imine formation)Route B is more step-economical as the ketimine can be generated in situ and reacted directly with the metal acetylide. Route A requires the isolation of the intermediate propargyl chloride.
Reagent Safety & Handling Use of concentrated H₂SO₄ and HCl. The intermediate propargyl chloride may be unstable.Requires handling of pyrophoric n-butyllithium or moisture-sensitive Grignard reagents. Acetylene gas is highly flammable.Both routes involve hazardous materials. The choice may depend on the laboratory's capabilities and safety infrastructure. Handling organolithium reagents requires stringent anhydrous and inert atmosphere techniques.
Scalability The chlorination step is well-defined in a patent, suggesting potential for scalability. The amination under pressure might pose challenges on a large scale.Grignard reactions and acetylide additions are generally scalable. However, the use of cryogenic temperatures (-78 °C) for some protocols might be energy-intensive for large-scale production.The patented nature of Route A's first step suggests it has been optimized for production. The scalability of Route B would depend on the specific metal acetylide and reaction conditions chosen.
Stereocontrol Not applicable as the target molecule is achiral.Not applicable. However, for chiral targets, this route offers possibilities for asymmetric catalysis.[5]While not relevant for this specific molecule, it's a noteworthy advantage of the imine addition strategy for synthesizing chiral propargylamines.
Versatility Limited to the availability of the corresponding propargyl alcohol.Highly versatile. A wide range of ketones and alkynes can be used to generate a library of substituted propargylamines.Route B offers greater flexibility for analog synthesis by simply varying the ketone and alkyne starting materials.

Conclusion

Both synthetic routes present viable pathways to this compound.

Route A is a well-documented, linear synthesis with a high-yielding initial step. Its primary advantage lies in the use of relatively common and less air-sensitive reagents in the first step. However, the overall efficiency is contingent on the yield of the second, amination step, which can be affected by side reactions.

Route B is a more modern and convergent approach that is likely to be more step-economical and potentially higher yielding. Its main strength is its versatility and the direct formation of the target carbon skeleton. The primary challenges are the stringent requirements for anhydrous and inert reaction conditions due to the use of organometallic reagents.

For laboratory-scale synthesis where flexibility and efficiency are paramount, Route B offers a more elegant and powerful strategy. For process development and potential scale-up, Route A may be preferred due to the detailed documentation of its initial step and the avoidance of highly pyrophoric reagents, although the high-pressure amination step would require careful engineering considerations. The ultimate choice will depend on the specific needs of the research program, including available equipment, safety protocols, and the desired scale of production.

References

A Comparative Guide to Catalysts for Reactions of 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methylpent-1-yn-3-amine and the Role of Catalysis

3-Methylpent-1-yn-3-amine hydrochloride is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a tertiary amine and a terminal alkyne, offers a versatile scaffold for the construction of more complex molecules. The hydrochloride salt form enhances its stability and solubility, making it a practical reagent in various reaction media.

The reactivity of the terminal alkyne C-H bond and the carbon-carbon triple bond are central to the utility of this molecule. Catalysis is paramount in unlocking the synthetic potential of 3-Methylpent-1-yn-3-amine, enabling a range of transformations such as carbon-carbon bond formation and hydroamination. The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and overall sustainability. A judicious selection can lead to high yields under mild conditions, while a suboptimal choice may result in low conversion, side product formation, or the need for harsh reaction parameters.

This guide provides a comparative analysis of various catalytic systems for reactions involving 3-Methylpent-1-yn-3-amine and structurally related tertiary propargylamines. We will delve into the mechanistic underpinnings of these catalytic processes, present comparative experimental data where available, and offer insights to guide researchers in catalyst selection.

Key Catalytic Transformations

Two primary classes of reactions are of significant interest for the functionalization of 3-Methylpent-1-yn-3-amine and its analogs:

  • A³/KA² Coupling (Aldehyde/Ketone-Alkyne-Amine): This three-component reaction is a highly atom-economical method for synthesizing propargylamines. In the context of our target molecule, which is already a propargylamine, this methodology is more relevant to its synthesis from simpler precursors (e.g., 3-methyl-1-pentyn-3-ol, an amine, and an aldehyde/ketone). However, the principles of catalyst activity in these systems are informative for other C-C coupling reactions.

  • Hydroamination: This reaction involves the addition of an N-H bond across the carbon-carbon triple bond. For a tertiary amine like 3-Methylpent-1-yn-3-amine, intermolecular hydroamination with a primary or secondary amine would lead to a more complex diamine structure. Intramolecular hydroamination is also a possibility if a suitable tethered amine is present.

Comparative Analysis of Catalytic Systems

The choice of metal catalyst is the most crucial factor influencing the outcome of these reactions. Coinage metals (Copper, Gold, and Silver) have been extensively studied, with other transition metals also showing promise.

Copper Catalysis: The Workhorse of Propargylamine Synthesis

Copper catalysts, particularly copper(I) salts like CuI, CuBr, and CuCl, are the most widely used for A³ and KA² coupling reactions due to their low cost, ready availability, and high catalytic efficiency.[1][2]

Mechanism of Action (A³ Coupling): The generally accepted mechanism for copper-catalyzed A³ coupling involves the following key steps:

  • Activation of the Alkyne: The copper(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

  • Formation of Copper Acetylide: In the presence of a base (often the amine reactant itself), the terminal alkyne is deprotonated to form a copper acetylide intermediate.

  • Imine/Iminium Ion Formation: The aldehyde (or ketone) and the amine react to form an imine, which can be protonated to form a more electrophilic iminium ion.

  • Nucleophilic Attack: The copper acetylide acts as a nucleophile and attacks the iminium ion, forming the new carbon-carbon bond and yielding the propargylamine product.

Caption: Simplified mechanism of Copper-Catalyzed A³ Coupling.

Performance and Considerations:

  • Homogeneous Copper Catalysts: Simple copper salts (CuI, CuBr, CuCl) are effective and often used in organic solvents or even under solvent-free conditions.[3] Yields are generally good to excellent for a wide range of substrates.

  • Heterogeneous Copper Catalysts: To address the challenges of catalyst separation and recycling, copper nanoparticles supported on materials like silica, zeolites, or magnetic nanoparticles have been developed.[4][5] These heterogeneous catalysts often exhibit high stability and can be reused multiple times without a significant loss of activity.[4]

Comparative Data for Copper Catalysts in Propargylamine Synthesis:

CatalystSubstratesConditionsYield (%)Reference
CuClMethyl vinyl ketone derivatives, 1-alkynes, secondary amines100 °C, 12 h92[4]
CuI-modified ZeoliteAldehydes, alkynes, amines80 °C, solvent-freeHigh[2]
Cu/C (biomass-derived)Furfural, piperidine, phenylacetylene80 °C, 5 h, solvent-free97[3]
Cu(OAc)₂Primary amines, formaldehyde, arylboronic acids, alkynes80 °C, 24 h, DCE86[6][7]
Gold Catalysis: High Efficiency and Mild Conditions

Gold catalysts, particularly Au(I) and Au(III) salts, have emerged as exceptionally powerful catalysts for reactions involving alkynes. They are known for their high efficiency, often requiring low catalyst loadings, and their ability to promote reactions under very mild conditions, including in water.[8]

Mechanism of Action: Gold catalysts function as potent π-acids, activating the alkyne towards nucleophilic attack. The proposed mechanism for gold-catalyzed A³ coupling is similar to that of copper, involving the formation of a gold acetylide intermediate that reacts with an in-situ generated iminium ion.[9]

Performance and Considerations:

  • High Activity: Gold catalysts can achieve nearly quantitative yields in many cases, even with catalyst loadings of less than 1 mol%.[9]

  • Water as a Solvent: A significant advantage of gold catalysis is its compatibility with water as a reaction medium, which aligns with the principles of green chemistry.[8]

  • Cost: The high cost of gold is a primary drawback compared to copper, which can be a limiting factor for large-scale industrial applications.

  • Heterogeneous Gold Catalysts: To mitigate cost and improve recyclability, gold nanoparticles supported on various materials have been developed and shown to be effective and reusable catalysts for A³ coupling reactions.[3]

Comparative Data for Gold Catalysts in A³ Coupling:

CatalystSubstratesConditionsYield (%)Reference
AuBr₃Benzaldehyde, piperidine, phenylacetyleneRoom temp, 12 h, water93[9]
AuCl₃Butanal, piperidine, phenylacetyleneRoom temp, 12 h, water92[9]
Au-NanoparticlesAldehydes, amines, alkynesVariesExcellent[3]
Silver, Zinc, and Indium Catalysis: Viable Alternatives

While copper and gold dominate the field, other metal catalysts have also proven effective for A³ coupling and related reactions.

  • Silver Catalysts: Silver salts, such as AgI, can catalyze A³ coupling reactions, often in water at elevated temperatures. They have shown good to high yields, particularly with aliphatic aldehydes.[10][11]

  • Zinc Catalysts: Zinc salts, like Zn(OTf)₂, are effective catalysts, with notable performance differences depending on the substrate. For instance, zinc catalysts may favor aromatic alkynes, while copper catalysts show higher yields with aliphatic alkynes.[12][13]

  • Indium Catalysts: Indium(III) chloride is a highly effective catalyst for A³ coupling, providing nearly quantitative yields in many cases without the need for a co-catalyst.[6]

Comparative Yields with Different Metal Catalysts:

CatalystAlkyne TypeAldehyde TypeAmine TypeYield (%)Reference
Cu(OTf)₂AliphaticAromaticCyclic SecondaryHigh[12][13]
Zn(OTf)₂AromaticAromaticCyclic SecondaryHigh[12][13]
AgIPhenylacetyleneAliphaticCyclic Secondary85-95[10][11]
InCl₃PhenylacetyleneAromaticCyclic Secondary98[6]

Homogeneous vs. Heterogeneous Catalysis: A Practical Comparison

The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practical considerations like catalyst separation and reusability.[10][14][15]

Caption: Key differences between homogeneous and heterogeneous catalysis.

Experimental Protocol: A Representative Copper-Catalyzed A³ Coupling Reaction

This protocol is a generalized procedure for the synthesis of a propargylamine using a copper catalyst. Researchers should optimize conditions for their specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Toluene (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), amine (1.1 mmol), terminal alkyne (1.2 mmol), and CuI (5 mol%).

  • Add toluene (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired propargylamine.

Experimental_Workflow start Start: Assemble Reactants (Aldehyde, Amine, Alkyne, Catalyst) reaction Reaction (Solvent, Heat, Stir) start->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product (Propargylamine) purification->product

Caption: General experimental workflow for A³ coupling.

Conclusion and Future Outlook

The catalytic functionalization of this compound and related tertiary propargylamines is a rich field with significant potential for the synthesis of valuable molecules.

  • Copper catalysts remain the most practical choice for many applications due to their low cost and high efficiency. The development of robust and recyclable heterogeneous copper catalysts is a particularly promising area for sustainable chemical manufacturing.

  • Gold catalysts offer unparalleled activity and the ability to perform reactions under exceptionally mild conditions, including in water. While cost is a barrier, their use in the synthesis of high-value compounds like pharmaceuticals is well-justified. The development of more efficient and recyclable gold catalysts will further enhance their applicability.

  • Other metal catalysts , such as silver, zinc, and indium, provide valuable alternatives and may offer unique selectivity for specific substrates.

Future research will likely focus on the development of more sustainable catalytic systems, including the use of earth-abundant metals, catalysts that operate under solvent-free conditions or in green solvents, and the design of enantioselective catalysts for the synthesis of chiral propargylamines. The continued exploration of both homogeneous and heterogeneous systems will be crucial in advancing the synthetic utility of versatile building blocks like this compound.

References

Efficacy comparison of antiviral agents synthesized from 3-Methylpent-1-yn-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antiviral therapeutics, the strategic incorporation of specific chemical moieties has paved the way for compounds with enhanced potency and unique mechanisms of action. Among these, the acetylenic amines, a class of molecules characterized by the presence of both an alkyne and an amine functional group, have emerged as a cornerstone in the development of powerful antiviral agents. This guide provides an in-depth, objective comparison of the efficacy of prominent antiviral drugs synthesized from acetylenic amine precursors, supported by experimental data and detailed methodologies. We will delve into the synthesis, mechanism of action, and in vitro performance of these compounds, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Strategic Importance of the Acetylenic Amine Scaffold

The combination of a rigid, linear acetylene group and a basic, nucleophilic amine group within a single molecule imparts unique pharmacological properties. The triple bond of the alkyne can engage in specific interactions within the active site of viral enzymes, often providing a structural anchor for the molecule. The amine functionality, on the other hand, can be crucial for aqueous solubility, salt formation for improved bioavailability, and key hydrogen bonding interactions with the biological target. This dual functionality has been masterfully exploited in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs in the management of Human Immunodeficiency Virus (HIV) infection.

Comparative Analysis of Key Acetylenic Amine Antivirals

This guide will focus on a comparative analysis of Efavirenz, a cornerstone of antiretroviral therapy, and will also explore the broader potential of related acetylenic amine derivatives, such as certain nucleoside analogs where the acetylenic group is a key feature for antiviral potency.

Efavirenz: A Case Study in Potency and Specificity

Efavirenz is a potent NNRTI used extensively in combination antiretroviral therapy for HIV-1.[1][2] Its structure features a cyclopropylacetylene moiety and a benzoxazinone core, which includes a secondary amine within the heterocyclic ring.

Efavirenz functions as an allosteric inhibitor of HIV-1 reverse transcriptase (RT).[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that bind to the active site, Efavirenz binds to a hydrophobic pocket adjacent to the active site of the enzyme.[2] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, thus halting the viral replication cycle.[3]

G cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of Efavirenz Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding Efavirenz Efavirenz NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) Efavirenz->NNRTI_Pocket Binds to RT HIV-1 Reverse Transcriptase Active_Site RT Active Site RT->Active_Site Contains NNRTI_Pocket->RT Part of NNRTI_Pocket->Active_Site Induces Conformational Change in Viral_DNA Viral DNA Synthesis (Blocked) Active_Site->Viral_DNA Inhibited by conformational change Viral_RNA Viral RNA Viral_RNA->Active_Site Template for

Caption: Mechanism of Efavirenz Action on HIV-1 Reverse Transcriptase.

The in vitro antiviral activity of Efavirenz is typically evaluated in cell-based assays that measure the inhibition of viral replication. Key parameters include the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50.[4] A higher SI value indicates a more favorable therapeutic window.

CompoundVirus StrainCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
Efavirenz HIV-1 (Wild Type)MT-4 cells1.7 - 25> 40> 1600 - 23500[5]
Nevirapine HIV-1 (Wild Type)MT-4 cells10 - 40> 100> 2500 - 10000[6]
Delavirdine HIV-1 (Wild Type)MT-4 cells10 - 30> 100> 3300 - 10000[6]

Note: EC50 values can vary depending on the specific viral isolate and cell line used in the assay.

As shown in the table, Efavirenz demonstrates potent anti-HIV-1 activity at nanomolar concentrations with minimal cytotoxicity, resulting in a high selectivity index. When compared to other first-generation NNRTIs like Nevirapine and Delavirdine, Efavirenz often exhibits comparable or superior potency against wild-type HIV-1.[6]

Acetylenic Nucleoside Analogs: Expanding the Chemical Space

The incorporation of an acetylene moiety into nucleoside analogs represents another promising strategy for developing antiviral agents. These modifications can significantly impact the conformational flexibility of the nucleoside and its interaction with viral polymerases.

One notable example is 2'-acetylene-7-deaza-adenosine (NITD008), which has shown activity against various RNA viruses.[7] While the parent compound is an adenosine analog, its derivatives often involve amination to produce phosphoramidates, which act as prodrugs to deliver the active nucleotide intracellularly.

A study on phosphoamidate derivatives of NITD008 demonstrated potent activity against Enterovirus 71 (EV71) and Enterovirus D68 (EV-D68).[7] The most promising derivative, containing a cyclohexyl ester of L-alanine, exhibited the following efficacy:

CompoundVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
15l (NITD008 derivative) EV71RD cells0.1922.23117.00[7]
15l (NITD008 derivative) EV-D68RD cells0.1722.23130.76[7]
NITD008 (Parent Compound) EV71RD cells0.5222.2342.75[7]

These results highlight how the modification of an acetylenic nucleoside with an amino acid-derived phosphoramidate can significantly enhance antiviral potency and selectivity.[7]

Experimental Methodologies

The objective comparison of antiviral agents relies on standardized and reproducible experimental protocols. Below are representative methodologies for the synthesis of an acetylenic amine precursor and the in vitro evaluation of antiviral efficacy.

Synthesis Protocol: A Representative A³ Coupling Reaction for Propargylamine Synthesis

Propargylamines, which are foundational acetylenic amines, can be efficiently synthesized via a one-pot, three-component reaction known as the A³ coupling (Aldehyde, Alkyne, Amine).[8] This atom-economical method is widely used for the preparation of a diverse range of propargylamine derivatives.

G cluster_0 A³ Coupling Workflow Reactants Aldehyde + Amine + Terminal Alkyne Reaction Reaction at Elevated Temperature Reactants->Reaction Catalyst Catalyst (e.g., Cu(I) salt) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Propargylamine Product Purification->Product

Caption: General workflow for A³ coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), and the terminal alkyne (1.5 mmol).

  • Catalyst and Solvent Addition: Add a copper(I) salt catalyst, such as copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and an appropriate solvent (e.g., toluene, 5 mL).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure propargylamine.

This protocol is a generalized example. Specific reaction conditions, including catalyst, solvent, temperature, and reaction time, may vary depending on the specific substrates used.

Antiviral Efficacy Assay: Cytopathic Effect (CPE) Reduction Assay

A common method to determine the in vitro efficacy of an antiviral compound is the cytopathic effect (CPE) reduction assay.[9] This cell-based assay measures the ability of a compound to protect host cells from virus-induced damage and death.

Step-by-Step Protocol:

  • Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., MT-4 cells for HIV, Vero cells for many other viruses) at a density that will form a confluent monolayer within 24 hours. Incubate at 37 °C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment: After 24 hours, remove the medium from the cells. Add the serially diluted compound to the wells, followed by the addition of a pre-titered amount of virus (e.g., a multiplicity of infection of 0.01). Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plate at 37 °C with 5% CO₂ for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).

  • Quantification of Cell Viability: Assess cell viability using a colorimetric assay, such as the MTT or neutral red uptake assay. This involves adding the respective dye to the wells, incubating, and then solubilizing the dye.

  • Data Analysis: Read the absorbance of each well using a microplate reader. Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC50 (from the virus-infected wells) and CC50 (from the uninfected, compound-treated wells) values by non-linear regression analysis. The Selectivity Index (SI) is then calculated as CC50/EC50.

Conclusion and Future Perspectives

Antiviral agents derived from acetylenic amines, exemplified by the highly successful NNRTI Efavirenz, represent a significant achievement in medicinal chemistry. The unique structural and electronic properties of the acetylene moiety, combined with the versatility of the amine group, provide a powerful scaffold for the design of potent and selective enzyme inhibitors. The comparative data presented in this guide underscore the high efficacy of these compounds, particularly against HIV.

Future research in this area will likely focus on the development of novel acetylenic amine derivatives with improved resistance profiles against mutant viral strains. The exploration of new heterocyclic scaffolds incorporating the propargylamine motif and the synthesis of novel acetylenic nucleoside analogs are promising avenues for the discovery of next-generation antiviral drugs with broad-spectrum activity. The robust synthetic methodologies and standardized efficacy assays detailed herein provide a solid foundation for these ongoing and future endeavors in the fight against viral diseases.

References

A Senior Scientist's Guide to Assessing the Enantiomeric Excess of 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is not a trivial detail—it is fundamental to the safety, efficacy, and specificity of the final active pharmaceutical ingredient (API). The subject of this guide, 3-Methylpent-1-yn-3-amine, possesses a quaternary chiral center at the C3 position. Its two enantiomers can exhibit vastly different pharmacological and toxicological profiles, making the accurate measurement of enantiomeric excess (ee) a critical step in quality control and process development.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of 3-Methylpent-1-yn-3-amine hydrochloride. We will move beyond simple procedural lists to explore the causality behind method selection, offering field-proven insights to empower you to choose the most fitting strategy for your laboratory's specific needs, whether for high-throughput screening, routine quality control, or definitive structural confirmation.

Foundational Principles: The Chiral Dilemma

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. This makes their separation and quantification impossible with standard analytical techniques. To resolve a racemic or enantioenriched mixture, we must introduce a chiral influence. This can be achieved through two primary strategies:

  • Indirect (Diastereomeric Conversion): The enantiomeric mixture is reacted with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA). This converts the pair of enantiomers into a pair of diastereomers.[1][2][3] Diastereomers have different physical properties and can be readily separated and quantified using conventional achiral chromatography or distinguished by NMR spectroscopy.[1][3][4]

  • Direct (Chiral Environment): The enantiomeric mixture is introduced into a chiral environment, most commonly a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[5][6] The differential, transient diastereomeric interactions between the enantiomers and the CSP lead to different retention times, allowing for their direct separation.

cluster_start Starting Point cluster_strategy Analytical Strategy cluster_outcome Outcome cluster_analysis Analysis Technique start Racemic or Enantioenriched 3-Methylpent-1-yn-3-amine HCl indirect Indirect Method (Derivatization) start->indirect React with Chiral Agent direct Direct Method (Chiral Environment) start->direct Introduce to Chiral System diastereomers Formation of Diastereomers (R-R', S-R') indirect->diastereomers separation Direct Enantiomeric Separation direct->separation analysis_indirect Achiral Chromatography (GC/HPLC) or NMR Spectroscopy diastereomers->analysis_indirect analysis_direct Chiral Chromatography (HPLC/SFC) separation->analysis_direct amine 3-Methylpent-1-yn-3-amine (R/S Mixture) reaction Amide Formation (Pyridine, CDCl₃) amine->reaction reagent (R)-Mosher's Acid Chloride reagent->reaction products Diastereomeric Amides (R,R)-Amide & (S,R)-Amide reaction->products analysis ¹H or ¹⁹F NMR Analysis products->analysis result Calculate ee from Signal Integration analysis->result start 3-Methylpent-1-yn-3-amine (R/S Mixture) derivatize React with Chiral Derivatizing Agent (CDA) start->derivatize diastereomers Diastereomer Mixture derivatize->diastereomers separate Achiral Chromatography (Standard GC or HPLC column) diastereomers->separate detect Detection (FID, MS, UV) separate->detect result Calculate ee from Peak Area Ratio detect->result

References

A Comparative Guide to Quinoline Synthesis: Alternatives to Propargylamine-Based Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, forming the nucleus of numerous pharmaceuticals, agrochemicals, and functional materials. While modern synthetic strategies, such as those employing propargylamines like 3-Methylpent-1-yn-3-amine hydrochloride in multicomponent reactions, offer elegant and efficient routes to polysubstituted quinolines, a wealth of classical and contemporary alternative methodologies exist. These alternatives often utilize more readily available starting materials and provide different avenues for functionalization, making them indispensable tools in the synthetic chemist's arsenal.

This guide provides a comprehensive comparison of key alternatives to propargylamine-based quinoline syntheses. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of established named reactions, alongside modern metal-catalyzed approaches. This objective analysis, supported by experimental data, will empower researchers to select the most strategic synthetic route for their target quinoline derivatives.

The Propargylamine Route: A Brief Overview

The use of propargylamines in quinoline synthesis often involves an A³ coupling reaction, a powerful one-pot, three-component condensation of an aldehyde, an amine, and an alkyne.[1] This methodology allows for the rapid assembly of complex propargylamine intermediates, which can then undergo further transformations, such as cyclization, to yield highly substituted quinolines. The versatility of this approach lies in the diversity of the three starting components that can be employed.

However, the reliance on specific propargylamine precursors and the catalysts often required for these transformations necessitate an exploration of alternative synthetic strategies.

Classical Alternatives: Time-Tested Routes to the Quinoline Core

Four classical named reactions have long served as the foundation of quinoline synthesis: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. These methods typically start from simple, readily available aromatic amines and carbonyl compounds.

The Skraup Synthesis

The Skraup synthesis is a venerable method for producing quinolines, often unsubstituted on the pyridine ring, by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2]

Mechanism and Rationale: The reaction initiates with the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration. The final step is the oxidation of the resulting dihydroquinoline to the aromatic quinoline. The choice of a strong oxidizing agent is crucial for the final aromatization step.

Experimental Protocol: Synthesis of Quinoline from Aniline

  • Reaction Setup: In a fume hood, cautiously add 100 mL of concentrated sulfuric acid to a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Addition of Reactants: To the stirred acid, add 40 g of anhydrous ferrous sulfate as a moderator. Slowly and carefully add 50 g of aniline, followed by 120 g of glycerol.

  • Heating and Reaction: Heat the mixture gently in an oil bath. The reaction is highly exothermic. Once the reaction begins, remove the heat source and moderate the reaction by cooling if necessary. After the initial vigorous reaction subsides, heat the mixture to 130-140°C for 3 hours.

  • Workup: Cool the mixture and pour it into 500 mL of cold water. Neutralize the excess acid with a concentrated sodium hydroxide solution until the solution is strongly alkaline.

  • Isolation: Isolate the crude quinoline via steam distillation. The quinoline will co-distill with any unreacted aniline and nitrobenzene (if used as the oxidant).

  • Purification: Separate the organic layer from the distillate. Wash with dilute hydrochloric acid to remove residual aniline. The quinoline can be further purified by distillation.

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[3][4]

Mechanism and Rationale: Similar to the Skraup synthesis, the mechanism involves a Michael addition of an aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and oxidation to furnish the quinoline product.[3] This method offers greater flexibility in introducing substituents onto the pyridine ring of the quinoline.

The Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6]

Mechanism and Rationale: The reaction proceeds through the initial formation of a Schiff base between the aniline and one of the ketone carbonyls. Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the quinoline product. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the aniline and the β-diketone.[6]

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

  • Reaction Setup: In a round-bottom flask, combine 12.7 g of m-chloroaniline and 10 g of acetylacetone.

  • Reaction: Slowly add 50 mL of concentrated sulfuric acid with cooling. Heat the mixture on a water bath for 15 minutes.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize the solution with concentrated ammonium hydroxide.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield 2,4-dimethyl-7-chloroquinoline.[5]

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[7]

Mechanism and Rationale: The reaction can be catalyzed by either acid or base and involves an initial aldol-type condensation between the two carbonyl components. This is followed by an intramolecular cyclization via Schiff base formation and subsequent dehydration to form the quinoline ring. A significant advantage of the Friedländer synthesis is its generally milder reaction conditions and the high degree of control over the substitution pattern on both rings of the quinoline system.[7]

Comparative Analysis of Classical Quinoline Syntheses

Synthesis MethodStarting MaterialsProduct ScopeReaction ConditionsTypical YieldsAdvantagesDisadvantages
Skraup Aniline, glycerol, H₂SO₄, oxidizing agentUnsubstituted or benzene-ring substituted quinolinesHarsh: strongly acidic, high temperaturesLow to moderateReadily available starting materialsHarsh conditions, low yields, potential for violent reactions, tar formation
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketonePyridine-ring substituted quinolinesAcid-catalyzed, often harshModerateGreater substituent diversity than SkraupPotential for polymerization of the carbonyl compound
Combes Aniline, β-diketone2,4-Disubstituted quinolinesAcid-catalyzedGoodGood control over 2 and 4 positionsRequires β-diketones
Friedländer 2-Aminoaryl aldehyde/ketone, α-methylene carbonylHighly versatile substitution patternsMilder (acid or base-catalyzed)Good to excellentHigh yields, broad scope, milder conditionsRequires synthesis of 2-aminoaryl carbonyl precursors

Modern Alternatives: Metal-Catalyzed Pathways

Contemporary organic synthesis has introduced a variety of metal-catalyzed reactions that provide efficient and often highly regioselective routes to quinolines, serving as powerful alternatives to both classical methods and propargylamine-based strategies.

Synthesis from Anilines and Alkynes

Direct C-H activation and cyclization of anilines with alkynes, often catalyzed by transition metals like cobalt, offers a direct route to quinoline derivatives.[8][9] In some instances, a C1 building block, such as DMSO, can be incorporated to form the quinoline ring.[8][9] These methods are attractive due to their atom economy and the use of simple, readily available starting materials.

Synthesis from 2-Aminobenzyl Alcohols

The use of 2-aminobenzyl alcohols as precursors in reactions with ketones or alkynes provides another modern and efficient pathway to quinolines.[10][11] These reactions, often catalyzed by copper or other transition metals, proceed through an indirect Friedländer-type mechanism where the alcohol is first oxidized in situ to the corresponding aldehyde.

Logical Flow of Synthetic Alternatives

The choice of a synthetic route is dictated by the desired substitution pattern, availability of starting materials, and tolerance to reaction conditions. The following diagram illustrates the decision-making process for selecting an appropriate quinoline synthesis.

Caption: Decision tree for selecting a quinoline synthesis pathway.

Conclusion

While propargylamine-based syntheses represent a valuable and modern approach to complex quinoline derivatives, a comprehensive understanding of the classical and other contemporary methods is crucial for the versatile synthetic chemist. The Skraup and Doebner-von Miller reactions, despite their often harsh conditions, provide access to fundamental quinoline structures from basic starting materials. The Combes and Friedländer syntheses offer greater control over substitution patterns, with the latter being particularly advantageous for its milder conditions and broad substrate scope.[7] Furthermore, modern metal-catalyzed methods continue to expand the toolkit for quinoline synthesis, often with improved efficiency and atom economy. The selection of the optimal synthetic pathway will ultimately depend on a careful consideration of the target molecule's structure, the availability of precursors, and the desired reaction efficiency.

References

A Cost-Benefit Analysis of 3-Methylpent-1-yn-3-amine Hydrochloride in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic route for a key intermediate is a critical decision, balancing efficiency, cost, and scalability. This guide provides an in-depth cost-benefit analysis of using 3-Methylpent-1-yn-3-amine hydrochloride, a valuable building block in pharmaceutical synthesis, with a focus on its large-scale production. We will objectively compare an established two-step synthesis with a modern, one-pot multicomponent reaction strategy, providing supporting data and experimental protocols to inform your process development decisions.

Introduction: The Strategic Importance of Propargylamines

Propargylamines, such as 3-Methylpent-1-yn-3-amine, are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their utility stems from the presence of both an amine and an alkyne functional group, allowing for diverse subsequent chemical transformations. The hydrochloride salt form enhances stability and ease of handling, making it particularly suitable for large-scale operations.

The choice of synthetic methodology for producing this compound on an industrial scale directly impacts project timelines, manufacturing costs, and the overall sustainability of the process. This guide will dissect two primary approaches to its synthesis, offering a comparative framework for informed decision-making.

Comparative Analysis of Synthetic Routes

Two distinct pathways for the synthesis of this compound are evaluated: a traditional two-step method and a contemporary one-pot A³ coupling reaction.

Route 1: The Established Two-Step Synthesis

This method, detailed in patent literature, involves a two-step sequence starting from the commercially available 3-methyl-1-pentyn-3-ol.[1]

  • Chlorination: The tertiary alcohol is first converted to the corresponding tertiary chloride, 3-methyl-3-chloro-1-pentyne.

  • Amination: The resulting chloride is then reacted with ammonia to yield the desired 3-methyl-3-amino-1-pentyne, which is subsequently converted to its hydrochloride salt.

Route 2: The A³ Coupling Multicomponent Reaction (MCR)

A modern and atom-economical alternative is the A³ coupling reaction, a one-pot condensation of an aldehyde, an amine, and a terminal alkyne.[2][3] In the context of synthesizing a tertiary propargylamine like 3-Methylpent-1-yn-3-amine, a variation known as the KA² coupling (ketone-alkyne-amine) would be employed. However, for the specific target molecule, a direct three-component reaction of a ketone, acetylene, and ammonia presents significant practical challenges on a large scale. A more feasible A³ approach would involve a different combination of starting materials to arrive at a similar structural motif, or a related tertiary propargylamine could be synthesized to illustrate the principle. For the purpose of this comparison, we will consider a representative copper-catalyzed A³ coupling, which is noted for its cost-effectiveness.[4]

Performance and Cost Comparison

The following table summarizes the key comparative aspects of the two synthetic routes. It is important to note that a direct, large-scale, head-to-head cost comparison is not publicly available. The cost estimates for raw materials are based on laboratory-scale pricing and are intended for illustrative purposes.

ParameterRoute 1: Two-Step SynthesisRoute 2: A³ Coupling (Conceptual)
Starting Materials 3-Methyl-1-pentyn-3-ol, Hydrochloric Acid, Sulfuric Acid, Ammonia, Cuprous Chloride[1]Ketone, Terminal Alkyne, Amine
Catalyst Cuprous Chloride (in chlorination step)[1]Copper(I) salts (e.g., CuI, CuBr)[4]
Process Complexity Two distinct reaction steps with intermediate isolation.One-pot reaction, simplifying the overall process.
Atom Economy Lower, due to the formation of byproducts in each step.Higher, as most atoms from the reactants are incorporated into the final product.[2]
Yield (Reported) High (Yield for chlorination step reported as 95.3%)[1]Generally high, often exceeding 80-90%.[3]
Reaction Time Longer overall process time due to multiple steps.Typically shorter reaction times.
Downstream Processing Requires purification of the intermediate and final product.Potentially simpler workup and purification.
Raw Material Cost (Illustrative) Moderate, with the main cost associated with 3-methyl-1-pentyn-3-ol.Potentially lower, depending on the cost of the specific ketone, alkyne, and amine.
Catalyst Cost Low (Cuprous chloride is inexpensive).Low (Copper catalysts are significantly cheaper than silver or gold alternatives).[4]
Waste Generation Higher, with waste streams from two separate reactions.Lower, in line with the principles of green chemistry.
Safety Considerations Involves handling of corrosive acids and ammonia.Requires careful handling of potentially flammable and volatile reactants.

Experimental Protocols

Protocol for Route 1: Two-Step Synthesis of 3-Methyl-3-amino-1-pentyne

This protocol is based on the process described in patent literature.[1]

Step 1: Preparation of 3-methyl-3-chloro-1-pentyne

  • To a reaction vessel, add 90g of 30% industrial hydrochloric acid (0.74 mol).

  • Cool the vessel to -5°C in a cold bath with stirring.

  • Add 3g of cuprous chloride as a catalyst.

  • Over a period of 2 hours, add 60g (0.60 mol) of 3-methyl-1-pentyn-3-ol and 80g (0.80 mol) of 98% concentrated sulfuric acid dropwise, maintaining the temperature between -5°C and 5°C.

  • Continue stirring at this temperature for an additional 2 hours.

  • Allow the reaction mixture to stand and separate into layers.

  • Collect the upper oil layer (approximately 73g).

  • Wash the oil layer with 20g of water to obtain approximately 70g of 3-methyl-3-chloro-1-pentyne. The reported yield is 95.3% with a purity of 97% by GC.[1]

Step 2: Preparation of 3-methyl-3-amino-1-pentyne

  • The isolated 3-methyl-3-chloro-1-pentyne is then subjected to amination using ammonia in the presence of a catalyst.

  • The reaction mixture is worked up to isolate the free base, 3-methyl-3-amino-1-pentyne.

  • The free base is then treated with hydrochloric acid to precipitate the desired this compound.

Protocol for a Representative Copper-Catalyzed A³ Coupling Reaction

This is a general protocol for the synthesis of a tertiary propargylamine and would require optimization for the specific target molecule.

  • To a reaction vessel, add the ketone (1.0 eq), the secondary amine (1.2 eq), and the terminal alkyne (1.5 eq).

  • Add a copper(I) catalyst, such as copper(I) iodide (CuI, 5 mol%).

  • The reaction can often be performed neat (solvent-free) or in a suitable solvent like toluene or water.

  • Heat the reaction mixture to a temperature typically between 60-100°C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and perform an appropriate workup, which may involve extraction and washing.

  • Purify the crude product by distillation or crystallization to obtain the tertiary propargylamine.

  • Dissolve the purified amine in a suitable solvent and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt.

Visualization of Synthetic Pathways and Cost-Benefit Analysis

Synthetic Pathways

G cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: A³ Coupling (Conceptual) 3-Methyl-1-pentyn-3-ol 3-Methyl-1-pentyn-3-ol 3-Methyl-3-chloro-1-pentyne 3-Methyl-3-chloro-1-pentyne 3-Methyl-1-pentyn-3-ol->3-Methyl-3-chloro-1-pentyne HCl, H2SO4, CuCl 3-Methyl-3-amino-1-pentyne 3-Methyl-3-amino-1-pentyne 3-Methyl-3-chloro-1-pentyne->3-Methyl-3-amino-1-pentyne Ammonia 3-Methylpent-1-yn-3-amine HCl 3-Methylpent-1-yn-3-amine HCl 3-Methyl-3-amino-1-pentyne->3-Methylpent-1-yn-3-amine HCl HCl Ketone Ketone Tertiary Propargylamine Tertiary Propargylamine Ketone->Tertiary Propargylamine Cu(I) Catalyst Alkyne Terminal Alkyne Alkyne->Tertiary Propargylamine Cu(I) Catalyst Amine Amine Amine->Tertiary Propargylamine Cu(I) Catalyst Propargylamine HCl Propargylamine HCl Tertiary Propargylamine->Propargylamine HCl HCl

Caption: Comparison of the two-step synthesis and the one-pot A³ coupling.

Cost-Benefit Analysis Framework

G cluster_0 Cost Factors cluster_1 Benefit Factors Raw_Materials Raw Material Costs Analysis Cost-Benefit Analysis Raw_Materials->Analysis Catalyst Catalyst Cost Catalyst->Analysis Process_Complexity Process Complexity (Labor, Equipment) Process_Complexity->Analysis Waste_Disposal Waste Disposal Costs Waste_Disposal->Analysis Yield Yield & Purity Atom_Economy Atom Economy Process_Efficiency Process Efficiency (Time, Energy) Green_Chemistry Green Chemistry Profile Analysis->Yield Analysis->Atom_Economy Analysis->Process_Efficiency Analysis->Green_Chemistry

Caption: Key factors in the cost-benefit analysis of the synthetic routes.

Conclusion and Future Outlook

The traditional two-step synthesis of this compound is a well-documented and high-yielding process. However, it is characterized by a lower atom economy, multiple steps, and consequently, a larger waste stream. In contrast, the A³ coupling reaction represents a more modern, efficient, and environmentally benign approach. Its one-pot nature simplifies the manufacturing process, reduces waste, and is highly atom-economical.

While a definitive cost analysis for large-scale production requires access to proprietary industrial data, the principles of green chemistry and process efficiency strongly favor the A³ coupling approach. The significantly lower cost of copper catalysts compared to other transition metals makes this route particularly attractive for industrial applications.[4]

For drug development professionals, the choice between these routes will depend on a variety of factors including the scale of production, available equipment, and the priority placed on green chemistry principles. The information presented in this guide provides a robust framework for initiating a thorough internal evaluation of the most suitable synthetic strategy for this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methylpent-1-yn-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the integrity of our work extends beyond the bench. It encompasses a commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methylpent-1-yn-3-amine hydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties.

Understanding the Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the chemical's hazard profile is paramount. This compound is the salt form of 3-Methylpent-1-yn-3-amine. The free amine is classified as a highly flammable liquid and vapor, is harmful if swallowed, and causes severe skin burns and eye damage.[1] While the hydrochloride salt form may have a different physical state (likely a solid), it should be handled with the same degree of caution, assuming it possesses similar toxicological properties.

The primary hazards associated with this compound necessitate careful handling to prevent:

  • Acute Toxicity: Harmful effects from single exposure through ingestion, inhalation, or skin contact.[1][2]

  • Corrosivity: Potential for severe skin burns and eye damage upon contact.[1]

  • Flammability: The parent amine is highly flammable, and while the salt is less volatile, it should still be kept away from ignition sources.[1][3]

Due to these hazards, this compound must be treated as hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is not only a safety risk but also a violation of environmental regulations.[4][5]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against potential splashes of solutions or contact with airborne powder.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact and potential chemical burns or absorption.
Body Protection A flame-resistant laboratory coat.Protects clothing from contamination and provides a barrier against spills.
Respiratory Protection Use in a certified chemical fume hood.Minimizes the inhalation of any dust or vapors.[6]
Disposal Protocol: A Step-by-Step Approach

The recommended and safest method for the disposal of this compound is to collect it as chemical waste for incineration by a licensed hazardous waste disposal service.[6] Neutralization of amine salts can be complex and may not be suitable for a standard laboratory setting without specific protocols and verification methods.[7][8][9]

Objective: To safely collect, label, and store this compound waste for professional disposal.

Materials:

  • Waste this compound (solid or in solution).

  • A designated, compatible, and clearly labeled hazardous waste container.

  • All required PPE as specified in the table above.

Experimental Workflow: Waste Segregation and Collection

start Begin Waste Collection ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Keep separate from other chemical streams fume_hood->segregate transfer Carefully transfer waste into a designated 'Hazardous Waste' container segregate->transfer label Securely label the container with: - Chemical Name - Hazard Symbols - Date transfer->label store Store container in a designated, secure, and well-ventilated secondary containment area label->store end Arrange for pickup by a licensed waste disposal service store->end

Caption: Workflow for the safe collection of this compound waste.

Step-by-Step Procedure:

  • Segregation is Key: Isolate waste containing this compound from all other waste streams.[6][10] Incompatible chemicals, if mixed, can lead to dangerous reactions. Store acids and bases separately, and keep this waste away from oxidizing agents.[10]

  • Container Selection: Choose a waste container that is in good condition, has a secure lid, and is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. If the waste is in a solution, ensure the container material will not react with the solvent.

  • Waste Transfer:

    • For Solid Waste: Carefully scoop or pour the solid waste into the designated hazardous waste container. Avoid creating dust. If the powder is fine, it is advisable to handle it in a way that minimizes aerosolization.

    • For Liquid Waste (Solutions): Use a funnel to carefully pour the solution into the designated liquid hazardous waste container. Avoid splashing. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[11]

  • Proper Labeling: Immediately after transferring the waste, securely label the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The appropriate hazard pictograms (e.g., corrosive, toxic, flammable).

    • The date of accumulation.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA).[10] This area must be:

    • Under the control of laboratory personnel.

    • Well-ventilated and away from heat or ignition sources.

    • Equipped with secondary containment to catch any potential leaks.[4][12]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Adhere to all institutional, local, and national regulations for hazardous waste disposal.[4][13]

Logical Decision-Making for Disposal

Caption: Decision tree for the disposal of this compound.

Regulatory Compliance

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) set the standards for hazardous waste management.[4][11][13] It is the responsibility of the waste generator to ensure full compliance with these regulations. This includes proper waste characterization, labeling, storage, and disposal through certified channels.[5][14]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By adhering to these guidelines, researchers and scientists can mitigate risks, ensure a safe working environment, and protect the broader community and environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

A Senior Application Scientist's Guide to Handling 3-Methylpent-1-yn-3-amine Hydrochloride: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 3-Methylpent-1-yn-3-amine hydrochloride (CAS No: 108575-32-2). In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond a simple checklist to provide a deep, experience-driven framework for laboratory safety. Here, we will explore not just what to do, but why we do it, ensuring that every procedural step is understood as a self-validating system of protection. Our goal is to empower you with the knowledge to work confidently and safely, making informed decisions that protect you, your colleagues, and your research.

Hazard Identification: Understanding the Compound

This compound is an organic compound that, like many amine salts, requires careful handling. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] It is crucial to also consider the properties of its parent free-amine form, 3-Methylpent-1-yn-3-amine, which is classified as a highly flammable liquid that can cause severe skin burns and eye damage and is harmful if swallowed.[4] This informs a conservative and comprehensive approach to safety.

Key Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

These classifications from the Globally Harmonized System (GHS) dictate the minimum personal protective equipment (PPE) and handling protocols required.

The Core of Safety: Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The following recommendations are based on established safety protocols for handling amine hydrochlorides and irritant-class chemicals.[5][6][7]

Eye and Face Protection: A Non-Negotiable Standard

Requirement: Government-approved, splash-proof chemical safety goggles are mandatory at all times when handling the solid or solutions.[5][8] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during bulk transfers or when heating solutions.

The Rationale: this compound is classified as a serious eye irritant.[1][2][5] Direct contact with even a small amount of the solid powder or a solution can cause significant pain and potential damage. Standard safety glasses do not provide adequate protection from splashes, which is why sealed goggles are essential.

Skin and Body Protection: An Impermeable Barrier

Requirement:

  • Gloves: Compatible, chemical-resistant gloves must be worn. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[5] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]

  • Lab Coat: A clean, buttoned laboratory coat must be worn to protect against accidental skin contact and to prevent contamination of personal clothing.

The Rationale: This compound is a known skin irritant.[1][2][5] Amines, in general, can be absorbed through the skin. Protective gloves and a lab coat provide a necessary barrier to prevent dermal exposure and subsequent irritation.[7][8]

Respiratory Protection: Safeguarding Your Inhalation Zone

Requirement: All handling of the solid powder that may generate dust, and any work with solutions that could produce aerosols or vapors, must be conducted in a certified chemical fume hood or with local exhaust ventilation.[5][8] If engineering controls are not sufficient, a government-approved respirator (e.g., NIOSH/MSHA approved) is required.[5][7]

The Rationale: The compound may cause respiratory tract irritation.[1][2] Inhaling fine particles can lead to irritation of the nose, throat, and lungs. Engineering controls like a fume hood are designed to capture these particles at the source, protecting your breathing zone.

TaskMinimum Required PPE
Weighing Solid Compound Chemical Splash Goggles, Nitrile Gloves, Lab Coat (inside a fume hood or ventilated enclosure)
Preparing Solutions Chemical Splash Goggles, Nitrile Gloves, Lab Coat (inside a fume hood)
Conducting Reactions Chemical Splash Goggles, Nitrile Gloves, Lab Coat (inside a fume hood)
Handling Waste Chemical Splash Goggles, Nitrile Gloves, Lab Coat

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical in your laboratory.

Engineering Controls: The First Line of Defense

Before relying on PPE, we must implement engineering controls to minimize exposure. This is a foundational principle of laboratory safety.

cluster_0 Hierarchy of Controls cluster_1 Application for 3-Methylpent-1-yn-3-amine HCl Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls eng_controls Work in a certified chemical fume hood to contain dust and vapors. Engineering Controls->eng_controls PPE PPE Administrative Controls->PPE admin_controls Develop Standard Operating Procedures (SOPs). Train all personnel on safe handling. Administrative Controls->admin_controls ppe_controls Wear Goggles, Gloves, and Lab Coat as the final barrier. PPE->ppe_controls

Caption: Hierarchy of controls for safe chemical handling.

  • Primary Control: Always handle this compound inside a certified chemical fume hood.[5] This ensures that any dust from the solid or vapors from solutions are effectively contained and exhausted away from the user.

  • Secondary Control: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5][8]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could generate dust. Perform this task in a ventilated balance enclosure or a fume hood.

  • Dissolving: Add the solid to the solvent slowly. If the dissolution is exothermic, be prepared to cool the container.

  • Post-Handling: After the procedure is complete, wipe down the work area in the fume hood. Wash your hands thoroughly with soap and water after removing gloves.[5][8] Contaminated clothing should be removed and washed before reuse.[8]

Storage and Disposal
  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials.[7][8]

  • Disposal: All waste containing this chemical must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Collect waste in a clearly labeled, sealed container. Do not pour down the drain.[5]

Emergency Response Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if easy to do. Seek immediate medical attention.[5][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][8] Seek medical attention if irritation develops or persists.[5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response

For any spill, the priority is personal safety. Evacuate others from the area and ensure proper ventilation.

decision decision action action stop stop start Spill Occurs q1 Is the spill large or are you uncomfortable with cleanup? start->q1 a1 Evacuate the area. Alert EH&S or emergency personnel. q1->a1 Yes q2 Is the material a solid or liquid? q1->q2 No solid_action Ensure proper PPE is worn. Gently sweep or wipe up the solid. Avoid creating dust. q2->solid_action Solid liquid_action Ensure proper PPE is worn. Cover with an inert absorbent material (e.g., sand, vermiculite). q2->liquid_action Liquid collect Place waste in a sealed, labeled container for disposal. solid_action->collect liquid_action->collect decontaminate Decontaminate the spill area with soap and water. collect->decontaminate end Cleanup Complete decontaminate->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.